molecular formula C4H7Br B137280 Bromomethylcyclopropane CAS No. 7051-34-5

Bromomethylcyclopropane

Katalognummer: B137280
CAS-Nummer: 7051-34-5
Molekulargewicht: 135.00 g/mol
InChI-Schlüssel: AEILLAXRDHDKDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The coupling reaction of (bromomethyl)cyclopropane with phenylmagnesium bromide was studied.>

Eigenschaften

IUPAC Name

bromomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEILLAXRDHDKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220785
Record name Bromomethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7051-34-5, 1219805-93-2
Record name (Bromomethyl)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7051-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromomethylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromomethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethylcyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1219805-93-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOMETHYLCYCLOPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8ZPP7X54B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromomethylcyclopropane from Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing bromomethylcyclopropane from cyclopropylmethanol (B32771), a critical building block in the pharmaceutical and agrochemical industries.[1][2] This document details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.

Introduction

(Bromomethyl)cyclopropane, also known as cyclopropylmethyl bromide, is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and electronic materials.[3] The inherent strain in the cyclopropyl (B3062369) ring imparts unique chemical reactivity, making it a valuable moiety for modulating the biological activity and physicochemical properties of target compounds.[1] However, the synthesis of high-purity (bromomethyl)cyclopropane is challenged by the potential for ring-opening and rearrangement reactions, which lead to isomeric impurities that are difficult to separate due to close boiling points.[3][4] This guide focuses on methods that mitigate these side reactions to afford high-purity this compound.

Synthetic Methodologies and Mechanistic Considerations

The conversion of cyclopropylmethanol, a primary alcohol, to this compound is typically achieved through nucleophilic substitution. Several reagents and conditions have been developed to effect this transformation, each with distinct advantages and disadvantages. The primary challenge is to prevent the formation of byproducts such as bromocyclobutane (B1266235) and 4-bromo-1-butene (B139220), which arise from the rearrangement of the intermediate cyclopropylmethyl cation.[3][4]

The most common and industrially viable methods involve the use of phosphorus-based brominating agents. These reagents convert the hydroxyl group of the alcohol into a good leaving group, which is subsequently displaced by a bromide ion in an SN2 reaction.[5][6][7] This pathway is generally preferred as it avoids the formation of a discrete carbocation, thus minimizing rearrangements.[8]

Phosphorus Tribromide (PBr₃)

The reaction of cyclopropylmethanol with phosphorus tribromide (PBr₃) is a widely used method for the synthesis of this compound.[3][9] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3][9]

Reaction Scheme:

Figure 2: General reaction scheme for the Appel reaction.

The mechanism of the Appel reaction involves the activation of triphenylphosphine (B44618) by carbon tetrabromide to form a phosphonium (B103445) salt. The alcohol then reacts with this intermediate to form an alkoxyphosphonium salt, making the hydroxyl group a good leaving group. Finally, the bromide ion displaces the triphenylphosphine oxide in an SN2 manner. [10][11]

Other Brominating Agents

Other reagents can also be employed for this transformation, although they are less commonly cited in the context of high-purity synthesis of this compound. These include:

  • Hydrogen Bromide (HBr): While a classic reagent for converting alcohols to alkyl bromides, the strongly acidic conditions can promote carbocation formation and subsequent rearrangement, leading to a mixture of products. [12][13]* Thionyl Bromide (SOBr₂): Similar to thionyl chloride, SOBr₂ can be used, but it is less stable and readily available than its chloride counterpart. [14]* N-Bromosuccinimide (NBS) and Triphenylphosphine: This combination is also effective but NBS can be a costly reagent for industrial applications. [15][16]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the synthesis of this compound from cyclopropylmethanol.

Table 1: Reaction Conditions and Yields

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
PBr₃PBr₃, CyclopropylmethanolDMF-10 to 201 - 4080 - 9999.3 - 99.6[3]
Triarylphosphite/BromineTriarylphosphite, Bromine, CyclopropylmethanolDMF-12 to -5Not specified7898.3[16][17]
Appel ReactionPPh₃, CBr₄, CyclopropylmethanolCH₂Cl₂00.5Not specified for this specific reaction, but generally highHigh[11]

Table 2: Byproduct Formation in PBr₃/DMF Method

ByproductContent (%) (Procedure 1)Content (%) (Procedure 2)Reference
Bromocyclobutane0.50.3[3]
4-bromo-1-butene0.20.1[3]

Detailed Experimental Protocols

Protocol 1: Synthesis using Phosphorus Tribromide in DMF (High Yield)

This protocol is adapted from a high-yield industrial method. [3] Materials:

  • Cyclopropylmethanol

  • Phosphorus tribromide (PBr₃)

  • N,N-dimethylformamide (DMF)

  • Four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer

Procedure:

  • In a four-neck flask, stir 1491.9 g of N,N-dimethylformamide at an internal temperature of 20°C.

  • Slowly add 312.8 g of phosphorus tribromide dropwise at 20°C.

  • After the addition of PBr₃ is complete, slowly add 125.0 g of cyclopropylmethanol at 20°C.

  • Age the reaction mixture for 1 hour.

  • Upon completion, the reaction mixture is washed and subjected to vacuum distillation to obtain (Bromomethyl)cyclopropane.

Expected Outcome:

  • Conversion of cyclopropylmethanol: 100.0%

  • Selectivity for (Bromomethyl)cyclopropane: 99.3%

  • Quantitative yield: 99 mol%

  • By-products: Bromocyclobutane (0.5%), 4-bromo-1-butene (0.2%)

Protocol 2: Synthesis using Triarylphosphite and Bromine

This protocol is based on a patented method designed for high purity and industrial scale-up. [16][17] Materials:

  • Triarylphosphite (e.g., triphenylphosphite)

  • Bromine (Br₂)

  • Cyclopropylmethanol

  • Polar aprotic solvent (e.g., DMF)

  • Jacketed glass reactor

Procedure:

  • In a clean, dry, and nitrogen-purged reactor, load the specified volume of DMF.

  • Add the triarylphosphite to the DMF with stirring.

  • Cool the mixture to below 15°C.

  • Slowly add bromine while maintaining the temperature below 15°C.

  • After the addition of bromine is complete, lower the temperature to below 0°C.

  • Slowly add cyclopropylmethanol, ensuring the temperature remains below 0°C (ideally between -10°C and -5°C).

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • The (bromomethyl)cyclopropane is then recovered via distillation under reduced pressure.

Expected Outcome:

  • Purity of (bromomethyl)cyclopropane: > 98%

  • Yield: ~78%

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Cyclopropylmethanol + Brominating Agent + Solvent Reaction Controlled Temperature Reaction Reactants->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product Washing Washing Crude_Product->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Pure_Product High-Purity This compound Distillation->Pure_Product

Figure 3: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclopropylmethanol can be achieved with high yield and purity through carefully controlled reaction conditions. The use of phosphorus-based brominating agents, particularly phosphorus tribromide in DMF or a triarylphosphite/bromine system, is effective in minimizing the formation of undesirable ring-opened byproducts. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this important synthetic intermediate. Careful control of temperature and slow addition of reagents are critical for successful and safe synthesis on both laboratory and industrial scales.

References

An In-depth Technical Guide to the Physicochemical Properties of Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylcyclopropane (CAS No. 7051-34-5) is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its unique structure, which incorporates a reactive bromomethyl group attached to a strained cyclopropane (B1198618) ring, makes it a valuable building block for introducing the cyclopropylmethyl moiety into more complex molecules.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its chemical reactivity.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][4] It is characterized by its immiscibility in water but shows good solubility in common organic solvents such as chloroform, methanol, ethanol, ether, acetone, and benzene.[3][4] The compound is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents.[2][3][5] It is also a flammable liquid and vapor.[2][6]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₄H₇Br[4]
Molecular Weight 135.00 g/mol [7]
Boiling Point 101 - 108 °C[2][8]
Density 1.392 g/mL at 25 °C[7]
Refractive Index n20/D 1.457[7]
Flash Point 41 °C (105.8 °F)[2][6]
Appearance Colorless to yellow liquid[3][4]
Solubility Not miscible in water.[3][4] Soluble in Chloroform (Slightly), Methanol (Slightly), ethanol, ether, acetone, benzene.[3][4]

Experimental Protocols

Synthesis of this compound from Cyclopropylmethanol (B32771)

A prevalent and efficient method for the synthesis of this compound involves the bromination of cyclopropylmethanol.[9] The use of phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF) is a common approach that offers high selectivity and conversion rates, minimizing the formation of by-products like bromocyclobutane (B1266235) and 4-bromo-1-butene.[2][9]

Materials:

  • Cyclopropylmethanol

  • Phosphorus tribromide (PBr₃)

  • N,N-dimethylformamide (DMF)

  • Four-neck flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Equip a four-neck flask with a reflux condenser, thermometer, magnetic stirrer, and a dropping funnel.

  • Add 95.5g of N,N-dimethylformamide (DMF) to the flask.[2]

  • Cool the flask to an internal temperature of 0-5°C.[2]

  • Slowly add 20.0g of phosphorus tribromide dropwise to the stirred DMF, ensuring the temperature is maintained between 0-5°C.[2]

  • After the complete addition of PBr₃, cool the reaction mixture to -10°C.[2]

  • Slowly introduce 8.0g of cyclopropylmethanol dropwise to the reaction mixture, carefully maintaining the temperature at or below -10°C.[2]

  • Once the addition of cyclopropylmethanol is complete, allow the reaction to age for 40 hours.[2]

  • Upon completion, the reaction mixture is washed.

  • The final product, this compound, is isolated and purified by vacuum distillation.[2][9]

This method has been reported to achieve a high conversion rate of cyclopropylmethanol with high selectivity for the desired this compound product.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Purification Cyclopropylmethanol Cyclopropylmethanol Mixing Mixing & Cooling (0-5°C then -10°C) Cyclopropylmethanol->Mixing PBr3 Phosphorus Tribromide (PBr₃) PBr3->Mixing DMF DMF (Solvent) DMF->Mixing Aging Aging (40 hours) Mixing->Aging Washing Washing Aging->Washing Distillation Vacuum Distillation Washing->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The chemical reactivity of this compound is largely defined by the presence of the bromine atom, which renders the adjacent carbon atom electrophilic and thus susceptible to nucleophilic attack.[2] This makes it a valuable reagent for introducing the cyclopropylmethyl group into various molecular scaffolds.[3][7]

Key reactions involving this compound include:

  • Nucleophilic Substitution: It readily reacts with nucleophiles, where the bromine atom is displaced. This is a fundamental transformation for incorporating the cyclopropylmethyl moiety.

  • Cross-Coupling Reactions: this compound is utilized in iron-catalyzed cross-coupling reactions with reagents like alkenyl Grignard reagents to form 1,4-dienes.[2][3] It has also been studied in coupling reactions with phenylmagnesium bromide.[7]

The cyclopropyl (B3062369) group itself influences the molecule's reactivity. In some cases, particularly with strong nucleophiles, cyclopropanes bearing electron-withdrawing groups can undergo ring-opening reactions.[2]

In the context of drug development, the cyclopropylmethyl group is a desirable structural motif. Its incorporation can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][4]

Reactivity_Diagram cluster_reactions Key Chemical Transformations cluster_products Resulting Structures / Applications BMC This compound (C₃H₅CH₂Br) Nucleophilic_Sub Nucleophilic Substitution BMC->Nucleophilic_Sub + Nucleophile Cross_Coupling Iron-Catalyzed Cross-Coupling BMC->Cross_Coupling + Alkenyl Grignard Reagent CPM_Derivatives Cyclopropylmethyl Derivatives Nucleophilic_Sub->CPM_Derivatives Dienes 1,4-Dienes Cross_Coupling->Dienes Pharma_Int Pharmaceutical Intermediates CPM_Derivatives->Pharma_Int

Caption: Reactivity of this compound in organic synthesis.

References

An In-depth Technical Guide to (Bromomethyl)cyclopropane (CAS 7051-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclopropane, with the CAS registry number 7051-34-5, is a halogenated organic compound recognized for its critical role as a versatile synthetic intermediate.[1] Its structure, featuring a reactive bromomethyl group attached to a cyclopropane (B1198618) ring, makes it a valuable building block in organic chemistry, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications in drug discovery, and essential safety and handling information. The cyclopropylmethyl motif introduced by this reagent is a key structural feature in several commercial drugs, enhancing therapeutic efficacy and fine-tuning pharmacokinetic properties.[1][3]

Physicochemical and Spectroscopic Data

(Bromomethyl)cyclopropane is a colorless to slightly yellow, flammable liquid with a pungent odor.[2][4] It is stable under normal temperatures and pressures but is incompatible with strong bases and strong oxidizing agents.[4][5] It is soluble in many organic solvents like chloroform, methanol, ethanol, ether, acetone, and benzene, but not miscible in water.[2][4]

Physical and Chemical Properties

The key physicochemical properties of (bromomethyl)cyclopropane are summarized in the table below.

PropertyValueSource(s)
CAS Number 7051-34-5[6]
Molecular Formula C₄H₇Br[6]
Molecular Weight 135.00 g/mol [6]
Appearance Clear, colorless to slightly colored liquid[4][7]
Boiling Point 101 - 108 °C at 760 mmHg[4][7]
Density 1.392 g/mL at 25 °C[4]
Refractive Index n20/D 1.457[4]
Flash Point 41 °C / 105.8 °F[7]
Solubility Not miscible in water; Soluble in organic solvents[2][4]
Vapor Density 4.66[5]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (bromomethyl)cyclopropane. Data is available across various techniques:

  • Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for structure confirmation.[6][8]

  • Mass Spectrometry (MS): Electron ionization mass spectra are documented in databases such as the NIST WebBook.[6][9]

  • Infrared (IR) Spectroscopy: FTIR spectra have been recorded for this compound.[6]

  • Raman Spectroscopy: FT-Raman spectra are also available for vibrational mode analysis.[6]

Synthesis and Experimental Protocols

(Bromomethyl)cyclopropane is typically synthesized from cyclopropylmethanol (B32771) via bromination.[10] Various methods exist, aiming to achieve high purity and yield while minimizing the formation of isomeric byproducts like bromocyclobutane (B1266235) and 4-bromo-1-butene.[10] The choice of brominating agent and reaction conditions is critical.

Below is a summary of common synthesis methods.

Starting MaterialReagentsKey ConditionsYieldPuritySource(s)
CyclopropylmethanolTriphenylphosphine (B44618), Bromine, DMFCool to -10°C before bromine addition77.5%>97%[4][11]
CyclopropylmethanolPhosphorus tribromide (PBr₃), N,N-dimethylformamideDropwise addition at 20°C, age for 1 hour85 mol%99.4%[10]
CyclopropylmethanolTriarylphosphite, Bromine, Polar aprotic solventAdd bromine <15°C, then add alcohol <0°C>80%>98%[12][13]
Experimental Protocol 1: Synthesis via Triphenylphosphine and Bromine

This method involves the in-situ formation of a phosphonium (B103445) bromide salt which then facilitates the conversion of the alcohol to the bromide.

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 1250 mL of dimethylformamide (DMF).[11]

  • Add 280.8 g of triphenylphosphine to the vessel.[11]

  • Add 70 g of hydroxymethylcyclopropane with stirring and continue to stir at room temperature for 30 minutes.[11]

  • Cool the reaction solution to -10°C.[11]

  • Slowly add 158.3 g of bromine dropwise over a period of 4 hours, maintaining the temperature at -10°C.[11]

  • Upon completion of the reaction, the (bromomethyl)cyclopropane is isolated and purified by distillation.[11]

This protocol yields the product at 77.5% with a purity of over 97%.[11]

G start Start reagents 1. Charge DMF and Triphenylphosphine start->reagents alcohol 2. Add Cyclopropylmethanol reagents->alcohol cool 3. Cool to -10°C alcohol->cool bromine 4. Add Bromine (4 hours) cool->bromine workup 5. Distillation bromine->workup product Product: (Bromomethyl)cyclopropane workup->product

Caption: Synthesis workflow for (bromomethyl)cyclopropane.

Experimental Protocol 2: Synthesis via Phosphorus Tribromide

This method offers a high-yield route that suppresses the formation of isomers.[10]

Procedure:

  • In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, stir 95.5g of N,N-dimethylformamide at an internal temperature of 20°C.[10]

  • Slowly add 312.8g of phosphorus tribromide (PBr₃) dropwise at 20°C.[10]

  • Following the PBr₃ addition, slowly add 125.0g of cyclopropylmethanol at 20°C.[10]

  • After the addition is complete, allow the reaction to age for 1 hour.[10]

  • The reaction mixture is then washed and subjected to vacuum distillation to obtain pure (bromomethyl)cyclopropane.[10]

This protocol achieves a quantitative yield of 99 mol% before distillation, with a final isolated yield of 85 mol% and a purity of 99.4%.[10]

Applications in Drug Discovery and Organic Synthesis

(Bromomethyl)cyclopropane is a key building block for introducing the cyclopropylmethyl group into molecules.[14][15] This moiety is present in several FDA-approved drugs, where it can increase potency, improve metabolic stability, and modulate solubility.[1][3]

Pharmaceutical Intermediates

It serves as a crucial intermediate in the synthesis of several important pharmaceuticals:[1][16]

  • Betaxolol: A beta-blocker used for managing hypertension and glaucoma.[1]

  • Roflumilast: A treatment for chronic obstructive pulmonary disease (COPD).[1]

  • Naltrexone: Used in the management of opioid and alcohol dependence.[1]

G bmc (Bromomethyl)cyclopropane (CAS 7051-34-5) intermediate Key Synthetic Intermediate bmc->intermediate introduces cyclopropylmethyl group betaxolol Betaxolol (Hypertension) intermediate->betaxolol roflumilast Roflumilast (COPD) intermediate->roflumilast naltrexone Naltrexone (Dependence) intermediate->naltrexone

Caption: Role as an intermediate in pharmaceuticals.

Cross-Coupling Reactions

(Bromomethyl)cyclopropane is used in the synthesis of 1,4-dienes through iron-catalyzed cross-coupling reactions with alkenyl Grignard reagents.[4][14] The coupling reaction with phenylmagnesium bromide has also been studied.[15] These reactions highlight its utility in forming carbon-carbon bonds, a fundamental process in constructing more complex molecular architectures.[1]

Safety and Toxicology

Proper handling of (bromomethyl)cyclopropane is essential due to its hazardous properties. It is a flammable liquid and vapor and is harmful if swallowed.[2][6]

Hazard Information and Handling
Hazard TypeGHS Classification & StatementsPrecautionary Measures & PPE
Physical Hazard H226: Flammable liquid and vapor.[6]P210: Keep away from heat, sparks, open flames. P241: Use explosion-proof equipment.[2][17]
Health Hazard H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]P261: Avoid breathing vapor. P280: Wear protective gloves, eye protection, face protection.[17][18]
Handling & Storage -Store in a cool, dry, well-ventilated area away from incompatible materials (strong oxidizing agents, strong bases). Keep container tightly closed. Ground and bond containers when transferring.[5][7]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move person into fresh air. Seek medical advice for all exposures.[18]-
Toxicological Data

Toxicological information is limited.[18] Short-term exposure may cause irritation to the eyes, skin, and respiratory tract.[2] Prolonged or repeated contact could potentially lead to systemic effects.[2]

  • Acute Oral Toxicity: LD50 Oral - Rat - > 500 - 2,000 mg/kg.[18]

  • Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[5][18]

G hazards Hazards Flammable Liquid (H226) Harmful if Swallowed (H302) Skin/Eye/Respiratory Irritant (H315, H319, H335) precautions Precautions Keep from ignition sources (P210) Use in well-ventilated area Ground/bond equipment (P240) hazards->precautions ppe Personal Protective Equipment (PPE) Safety Goggles / Face Shield Protective Gloves Protective Clothing Respiratory Protection (if needed) hazards->ppe storage Storage Cool, dry, well-ventilated area Tightly closed container Away from oxidizers and bases hazards->storage

Caption: Summary of safety and handling protocols.

Conclusion

(Bromomethyl)cyclopropane (CAS 7051-34-5) is a high-value chemical intermediate with significant applications in modern organic synthesis, especially within the pharmaceutical industry. Its unique structure allows for the strategic incorporation of the cyclopropylmethyl group, a feature proven to enhance the biological activity of numerous drugs. Understanding its physicochemical properties, synthesis protocols, and handling requirements is paramount for its safe and effective utilization in research and development. The methodologies presented in this guide offer a foundation for chemists to produce and apply this versatile reagent efficiently and safely.

References

Spectroscopic Profile of Bromomethylcyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bromomethylcyclopropane, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended to serve as a key resource for researchers utilizing this compound in synthetic chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.3d2H-CH₂Br
~1.1m1H-CH-
~0.6m2H-CH₂- (cyclopropyl)
~0.3m2H-CH₂- (cyclopropyl)

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound [1]

Chemical Shift (δ) ppmAssignment
~38.1-CH₂Br
~13.5-CH-
~5.0-CH₂- (cyclopropyl)

Note: The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each carbon environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumC-H stretch (cyclopropyl)
~3005MediumC-H stretch (cyclopropyl)
~2930MediumC-H stretch (-CH₂Br)
~1450MediumCH₂ scissoring
~1220StrongC-Br stretch
~1020StrongCyclopropane ring vibration

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Key Mass Spectrometry Data for this compound [2]

m/zRelative IntensityAssignment
134/136Low[M]⁺ (Molecular ion, bromine isotopes)
55High[C₄H₇]⁺ (Loss of Br)
41High[C₃H₅]⁺
39Medium[C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

4.1.1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a clean 5 mm NMR tube.

4.1.2. Data Acquisition (¹H NMR):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

4.1.3. Data Acquisition (¹³C NMR):

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-50 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2 seconds.

  • Temperature: 298 K.

4.1.4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

4.2.1. Sample Preparation (Neat Liquid):

  • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

4.2.2. Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Place the prepared salt plates in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (GC-MS)

4.3.1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

4.3.2. Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-200.

4.3.3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, demonstrating how each technique contributes to the overall structural elucidation.

Spectroscopic_Workflow Spectroscopic Analysis of this compound Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR NMR->H_NMR Proton Environment C_NMR ¹³C NMR NMR->C_NMR Carbon Skeleton Structure Structural Information IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation H_NMR->Structure Connectivity C_NMR->Structure Carbon Framework

Caption: Workflow for structural elucidation of this compound.

References

Reactivity of (Bromomethyl)cyclopropane with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethyl)cyclopropane is a versatile synthetic building block prized for its ability to introduce the cyclopropylmethyl moiety, a common motif in medicinal chemistry. Its reactivity is characterized by a delicate balance between standard nucleophilic substitution and facile ring-opening, a dichotomy governed by the inherent strain of the three-membered ring. This technical guide provides a comprehensive analysis of the reaction pathways of (bromomethyl)cyclopropane with a range of nucleophiles. It includes a detailed examination of reaction mechanisms, quantitative data on yields and conditions, explicit experimental protocols, and visualizations of key chemical transformations to serve as a resource for professionals in organic synthesis and drug development.

Synthesis of (Bromomethyl)cyclopropane

The reliable synthesis of high-purity (bromomethyl)cyclopropane is crucial for its application. The most common and efficient methods involve the bromination of cyclopropylmethanol (B32771). While various brominating agents can be used, methods designed to suppress the formation of isomeric impurities like bromocyclobutane (B1266235) and 4-bromo-1-butene (B139220) are preferred.

Optimized Synthesis via Phosphorus Tribromide

A high-yield, high-selectivity method utilizes phosphorus tribromide in N,N-dimethylformamide (DMF), with careful temperature control to minimize rearrangement byproducts.

Experimental Protocol: Synthesis of (Bromomethyl)cyclopropane from Cyclopropylmethanol

  • Materials:

    • Cyclopropylmethanol (1.0 eq)

    • Phosphorus tribromide (PBr₃)

    • N,N-dimethylformamide (DMF)

    • Four-neck flask, reflux condenser, thermometer, magnetic stirrer, dropping funnel

  • Procedure:

    • To a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add N,N-dimethylformamide.

    • Cool the flask to an internal temperature of 0-5°C using an ice bath.

    • Slowly add phosphorus tribromide (e.g., 20.0g) dropwise to the stirred DMF, ensuring the temperature is maintained between 0-5°C.

    • After the addition of PBr₃ is complete, cool the reaction mixture to -10°C.

    • Slowly add cyclopropylmethanol (e.g., 8.0g) dropwise to the reaction mixture, maintaining a temperature at or below -10°C.

    • Once the addition is complete, allow the reaction to age for approximately 40 hours.

    • Upon completion, the reaction mixture is washed.

    • The final product, (bromomethyl)cyclopropane, is isolated and purified by vacuum distillation.

Synthesis Data

The following table summarizes representative quantitative data for the synthesis of (bromomethyl)cyclopropane.

MethodBrominating AgentSolventTemperatureYield (Isolated)PurityByproductsReference
Optimized PBr₃PBr₃DMF-10°C80 mol%99.6%0.4%
TriphenylphosphiteBr₂ / TriphenylphosphiteDMF< -5°C78%98.3%Not specified
TriphenylphosphineBr₂ / TriphenylphosphineDMF-10°C77.5%>97%0.6%
Synthesis Workflow Diagram

The general workflow for the synthesis and purification of (bromomethyl)cyclopropane is outlined below.

G Synthesis Workflow for (Bromomethyl)cyclopropane cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Purification reagents 1. Charge DMF to a cooled reactor add_pbr3 2. Add PBr3 dropwise (0-5°C) reagents->add_pbr3 cool_down 3. Cool mixture to -10°C add_pbr3->cool_down add_alcohol 4. Add Cyclopropylmethanol dropwise (≤ -10°C) cool_down->add_alcohol age 5. Age reaction for 40 hours add_alcohol->age wash 6. Wash crude reaction mixture age->wash distill 7. Purify by vacuum distillation wash->distill product Final Product: (Bromomethyl)cyclopropane distill->product

Workflow for (Bromomethyl)cyclopropane Synthesis.

Core Reactivity: A Dichotomy of Pathways

The chemical behavior of (bromomethyl)cyclopropane is dominated by the electrophilic nature of the carbon atom bonded to the bromine. As a primary alkyl halide, it is highly susceptible to bimolecular nucleophilic substitution (Sₙ2). However, the significant ring strain of the cyclopropyl (B3062369) group (approx. 28 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, which can compete with or supersede simple substitution, particularly with strong nucleophiles or under forcing conditions.

Competing reaction pathways for (Bromomethyl)cyclopropane.

Nucleophilic Substitution (Sₙ2) Reactions

The reaction of (bromomethyl)cyclopropane with a wide variety of nucleophiles proceeds via a classic Sₙ2 mechanism. This pathway is favored due to the primary nature of the electrophilic carbon, which is sterically accessible for backside attack by the nucleophile.

Sₙ2 Mechanism and Stereochemistry

The Sₙ2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon simultaneously as the bromide leaving group departs. This backside attack results in a Walden inversion, a complete inversion of the stereochemical configuration at the carbon center. Although the primary carbon of (bromomethyl)cyclopropane is not a stereocenter itself, this principle is fundamental to its reactivity.

G Generalized Sₙ2 Mechanism Reactants Nu⁻ + (Bromomethyl)cyclopropane TS [Nu---CH₂(C₃H₅)---Br]⁻ Reactants->TS Backside Attack Products Nu-CH₂(C₃H₅) + Br⁻ TS->Products Leaving Group Departure

Concerted Sₙ2 reaction pathway.
Reactions with Common Nucleophiles

(Bromomethyl)cyclopropane serves as an excellent substrate for introducing the cyclopropylmethyl group using various nucleophiles. Polar aprotic solvents like DMF and DMSO are often preferred as they solvate the cation of the nucleophilic salt, increasing the reactivity of the "naked" nucleophilic anion.

Experimental Protocol: Synthesis of (Azidomethyl)cyclopropane (Adapted from)

  • Materials:

    • (Bromomethyl)cyclopropane (1.0 eq)

    • Sodium azide (B81097) (NaN₃, 1.5 eq)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • Caution: Sodium azide and organic azides are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood behind a safety shield.

    • Dissolve (bromomethyl)cyclopropane (1.0 eq) in DMSO in a round-bottom flask.

    • Add sodium azide (1.5 eq) as a solid to the solution with stirring.

    • Heat the reaction mixture (e.g., to 70°C) and stir overnight. Monitor reaction progress by TLC or GC-MS.

    • After cooling to ambient temperature, carefully add water to the reaction mixture.

    • Extract the product into an organic solvent (e.g., diethyl ether, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.

Quantitative Data for Sₙ2 Reactions

The following table presents representative data for Sₙ2 reactions on (bromomethyl)cyclopropane and analogous primary alkyl halides.

NucleophileReagentSolventTemp.TimeProductYieldReference
Azide (N₃⁻)NaN₃DMSORT12 h(Azidomethyl)cyclopropane73% (analog)
Cyanide (CN⁻)KCNDMSO95°C8 hCyclopropylacetonitrile75-85% (analog)
Cyanide (CN⁻)NaCNaq. EtOHReflux35 hGlutaronitrile65-70% (from 1,3-dibromopropane)
Thiophenoxide (PhS⁻)NaSPhDMFRT2 h(Phenylthiomethyl)cyclopropane>95% (predicted)General Sₙ2

Ring-Opening Reactions

Under certain conditions, particularly with strong, sterically hindered bases or at elevated temperatures, nucleophilic attack can lead to the opening of the strained cyclopropane (B1198618) ring. This typically proceeds via an elimination-addition or a radical mechanism.

Base-Promoted Ring Opening

Strong, non-nucleophilic bases like potassium tert-butoxide can induce the elimination of HBr to form a highly reactive cyclopropene (B1174273) intermediate. Subsequent nucleophilic addition to this strained ring leads to ring-opened products. This pathway is more commonly observed in more complex, substituted cyclopropanes but represents a potential side reaction for (bromomethyl)cyclopropane. The primary products are often homoallylic derivatives like 4-substituted-1-butenes.

Organometallic Cross-Coupling Reactions

A significant application of (bromomethyl)cyclopropane in synthesis is its use in carbon-carbon bond-forming reactions with organometallic reagents.

Iron-Catalyzed Cross-Coupling with Grignard Reagents

(Bromomethyl)cyclopropane readily participates in iron-catalyzed cross-coupling reactions with aryl and alkenyl Grignard reagents. These reactions provide an efficient route to synthesize substituted cyclopropylmethyl compounds and 1,4-dienes under mild conditions.

Grignard Reagent (R-MgX)CatalystProductYieldReference
Phenylmagnesium bromideFeCl₃BenzylcyclopropaneQuantitative (analog)
Alkenyl GrignardFeCl₃Cyclopropylmethyl-substituted 1,4-dienesHigh
Alkynyl GrignardFeCl₂(SciOPP)Alkynyl-substituted cyclopropanesHigh

Conclusion

The reactivity of (bromomethyl)cyclopropane is a compelling case study in the interplay of electronic effects and steric/strain factors. While its primary nature strongly predisposes it to Sₙ2 reactions with a wide array of soft and hard nucleophiles, the inherent strain of the cyclopropyl ring provides a constant thermodynamic driving force for alternative ring-opening pathways. For synthetic chemists and drug development professionals, understanding this duality is key. By carefully selecting the nucleophile, solvent, and temperature, one can selectively channel the reaction towards the desired cyclopropylmethyl-containing product or, alternatively, leverage ring-opening to access different molecular scaffolds. The facility of (bromomethyl)cyclopropane to also engage in robust, iron-catalyzed cross-coupling reactions further cements its status as a versatile and valuable building block for modern organic synthesis.

An In-depth Technical Guide on the Reaction Mechanisms of Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanisms of bromomethylcyclopropane, a versatile building block in organic synthesis. The document delves into the core principles governing its reactivity, with a particular focus on nucleophilic substitution and rearrangement reactions. Through a detailed examination of experimental data and computational studies, this guide elucidates the pivotal role of the highly stabilized cyclopropylmethyl carbocation intermediate. Quantitative data on product distributions and reaction kinetics are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for key reactions are provided, alongside Graphviz diagrams illustrating the intricate reaction pathways. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound.

Introduction

This compound is a key synthetic intermediate utilized in the introduction of the cyclopropylmethyl moiety, a structural motif present in numerous biologically active molecules and pharmaceuticals. Its reactivity is characterized by a fascinating interplay of nucleophilic substitution and rearrangement reactions, stemming from the unique electronic properties of the cyclopropane (B1198618) ring. The high degree of s-character in the C-C bonds of the cyclopropane ring allows for effective stabilization of an adjacent positive charge, leading to the formation of the remarkably stable, non-classical cyclopropylmethyl carbocation. This carbocationic intermediate is central to understanding the diverse reactivity of this compound and the formation of various products.

Core Reaction Mechanisms

The reactions of this compound are predominantly governed by the formation of the cyclopropylmethyl carbocation. This intermediate can be trapped by nucleophiles or undergo rearrangement to other carbocationic species, leading to a mixture of products. The primary mechanistic pathways include:

  • SN1-type Nucleophilic Substitution: In the presence of a nucleophile, this compound can undergo a unimolecular nucleophilic substitution reaction. The rate-determining step is the departure of the bromide ion to form the cyclopropylmethyl carbocation, which is then rapidly attacked by the nucleophile.

  • Carbocation Rearrangement: The highly stabilized cyclopropylmethyl carbocation is in equilibrium with the cyclobutyl and homoallylic (3-buten-1-yl) carbocations. This rearrangement is a key feature of cyclopropylmethyl systems and leads to the formation of rearranged products.[1] The distribution of these products is highly dependent on the reaction conditions, including the solvent and the nucleophile.

The general reaction scheme can be visualized as follows:

Reaction_Scheme This compound This compound Carbocation Cyclopropylmethyl Carbocation This compound->Carbocation - Br⁻ Rearranged_Carbocations Cyclobutyl & Homoallylic Carbocations Carbocation->Rearranged_Carbocations Rearrangement Substitution_Product Substitution Product Carbocation->Substitution_Product + Nu⁻ Rearrangement_Products Rearrangement Products Rearranged_Carbocations->Rearrangement_Products + Nu⁻

Caption: General reaction scheme for this compound.

Quantitative Data on Product Distribution and Kinetics

The product distribution in reactions of this compound is a critical aspect of its chemistry. The following tables summarize key quantitative data from various studies.

Table 1: Product Distribution in the Synthesis of this compound

The synthesis of this compound from cyclopropylmethanol (B32771) often yields rearranged byproducts.

Starting MaterialBrominating AgentProductYield (%)Reference
CyclopropylmethanolPBr₃ / DMFThis compound74[2]
Bromocyclobutane9[2]
4-Bromo-1-butene2[2]
Table 2: Kinetic Data for the Solvolysis of Cyclopropylcarbinyl Bromide

The solvolysis of cyclopropylcarbinyl bromide (this compound) has been studied to understand the influence of the solvent on the reaction rate. The Grunwald-Winstein equation, log(k/k₀) = lN + mY, is used to correlate the specific rate of solvolysis (k) with the solvent nucleophilicity (N) and ionizing power (Y).

Substratel (Sensitivity to Solvent Nucleophilicity)m (Sensitivity to Solvent Ionizing Power)Reference
Cyclopropylcarbinyl Bromide0.420.75[3]
Cyclobutyl Bromide0.530.94[3]

The relatively low 'l' value and high 'm' value for cyclopropylcarbinyl bromide are consistent with a mechanism involving a rate-determining ionization step to form a carbocation, with some degree of nucleophilic solvent assistance.[3]

Detailed Experimental Protocols

General Protocol for Nucleophilic Substitution with Sodium Azide (B81097)

This protocol describes a general procedure for the reaction of this compound with sodium azide to form cyclopropylmethyl azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in DMSO.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain cyclopropylmethyl azide.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol for the Analysis of Solvolysis Products by GC-MS

This protocol outlines a method for the qualitative and quantitative analysis of the products from the solvolysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation: At various time points, withdraw an aliquot of the solvolysis reaction mixture. Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., dichloromethane) and an internal standard.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • GC Method:

    • Injector temperature: 250 °C

    • Oven program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate.

    • Carrier gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization mode: Electron ionization (EI) at 70 eV.

    • Scan range: m/z 35-300.

  • Data Analysis:

    • Identify the products (cyclopropylmethanol, cyclobutanol, 3-buten-1-ol, etc.) by comparing their mass spectra with a library of known compounds and their retention times with authentic standards.

    • Quantify the products by integrating the peak areas of their corresponding signals and comparing them to the peak area of the internal standard.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in the reactions of this compound.

SN1_Mechanism Reactant This compound TS1 Transition State 1 (Carbocation Formation) Reactant->TS1 Carbocation Cyclopropylmethyl Carbocation TS1->Carbocation Rate-determining step TS2 Transition State 2 (Nucleophilic Attack) Carbocation->TS2 + Nucleophile Product Substitution Product TS2->Product

Caption: SN1 reaction pathway of this compound.

Rearrangement_Pathway CPM_Cation Cyclopropylmethyl Carbocation TS_CPM_CB TS (CPM to CB) CPM_Cation->TS_CPM_CB TS_CPM_HA TS (CPM to HA) CPM_Cation->TS_CPM_HA CB_Cation Cyclobutyl Carbocation CB_Product Cyclobutyl Product CB_Cation->CB_Product + Nucleophile HA_Cation Homoallylic Carbocation HA_Product Homoallylic Product HA_Cation->HA_Product + Nucleophile TS_CPM_CB->CB_Cation TS_CPM_HA->HA_Cation

Caption: Rearrangement pathways of the cyclopropylmethyl carbocation.

Conclusion

The reactions of this compound are mechanistically rich, primarily proceeding through a highly stabilized cyclopropylmethyl carbocation. This intermediate can be intercepted by nucleophiles to afford substitution products or undergo rearrangement to yield cyclobutyl and homoallylic derivatives. The product distribution is sensitive to reaction conditions, offering opportunities for synthetic control. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for chemists aiming to utilize this compound in their synthetic endeavors. A thorough understanding of these reaction mechanisms is crucial for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials sciences.

References

Bromomethylcyclopropane: A Comprehensive Technical Guide for Cyclopropylmethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylcyclopropane, also known as cyclopropylmethyl bromide, is a key synthetic intermediate utilized for the introduction of the cyclopropylmethyl moiety into a wide range of molecules.[1][2] The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4][5] This technical guide provides an in-depth overview of this compound as a cyclopropylmethylating agent, covering its synthesis, reactivity, and applications, with a focus on providing practical experimental protocols and quantitative data for researchers in organic synthesis and drug development.

Synthesis of this compound

The most common methods for the synthesis of this compound start from cyclopropylmethanol (B32771). Key considerations in the synthesis are achieving high purity and minimizing the formation of isomeric byproducts such as bromocyclobutane (B1266235) and 4-bromo-1-butene, which have close boiling points to the desired product, making purification by distillation challenging.[6]

Method 1: From Cyclopropylmethanol using Phosphorus Tribromide

A high-yield and high-purity method involves the bromination of cyclopropylmethanol with phosphorus tribromide in the presence of N,N-dimethylformamide (DMF).[6]

Experimental Protocol:

  • To a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 95.5 g of N,N-dimethylformamide at an internal temperature of 20°C.[6]

  • Slowly add 20.0 g of phosphorus tribromide dropwise at 0-5°C.[6]

  • Subsequently, slowly add 8.0 g of cyclopropylmethanol at -10°C.[6]

  • Allow the reaction to age for 40 hours.[6]

  • After the reaction is complete, the mixture is washed and subjected to vacuum distillation to yield this compound.[6]

Quantitative Data for Synthesis Methods:

MethodBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Ref.
1PBr₃DMF-10 to 20408099.6[6]
2PBr₃DMF2018599.4[6]
3Br₂ / Triphenylphosphine (B44618)DMF-10 to RT477.5>97[7]
Method 2: From Cyclopropylmethanol using Triphenylphosphine and Bromine

This method, while effective, can be more expensive and generate significant phosphorus waste.[6][8]

Experimental Protocol:

  • In a reaction vessel under a nitrogen atmosphere, place 1250 mL of dimethylformamide (DMF).[7]

  • Add 280.8 g of triphenylphosphine and then 70 g of cyclopropylmethanol, and stir the mixture for 30 minutes at room temperature.[7]

  • Cool the solution to -10°C.[7]

  • Slowly add 158.3 g of bromine dropwise over 4 hours.[7]

  • The reaction mixture is then worked up by distillation to obtain this compound.[7]

Reactivity and Mechanism of Cyclopropylmethylation

This compound is an excellent electrophile for SN2 reactions due to the primary nature of the carbon bearing the bromine atom.[9] The reaction proceeds via a backside attack of a nucleophile, leading to the displacement of the bromide ion.[10]

SN2_Mechanism

Potential Side Reactions
  • E2 Elimination: The use of bulky or strong, non-nucleophilic bases can lead to E2 elimination, forming cyclopropylidene methane, although this is generally less favored for primary halides.[3][10]

  • Over-alkylation: With nucleophiles containing multiple reactive sites, such as primary amines, over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can occur. Careful control of stoichiometry is crucial to minimize this.[4]

  • Ring-Opening: While the cyclopropylmethyl system is relatively stable, under certain conditions, particularly those favoring carbocation formation (SN1 conditions), rearrangement and ring-opening can occur. It is therefore advisable to employ conditions that favor the SN2 pathway.[11]

Applications in Cyclopropylmethylation

This compound is a versatile reagent for the cyclopropylmethylation of a variety of nucleophiles.

N-Cyclopropylmethylation of Amines

Experimental Protocol (General):

  • Dissolve the amine (1.0 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

  • Add this compound (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Filter the inorganic salts and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data for N-Cyclopropylmethylation:

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Ref.
IsatinK₂CO₃DMF (MW)1500.1795[12]
Substituted AnilinesBaseVariousVariousVariousModerate to High[13]
O-Cyclopropylmethylation of Phenols and Alcohols (Williamson Ether Synthesis)

Experimental Protocol (for Phenols):

  • To a suspension of the phenol (B47542) (1.0 eq) and K₂CO₃ or Cs₂CO₃ (2.0 eq) in acetonitrile, add this compound (1.2 eq).[14]

  • Stir the mixture at room temperature for 6 hours or until completion.[14]

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

  • Purify the crude product by column chromatography.[14]

Experimental Protocol (for Aliphatic Alcohols):

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add the alcohol (1.0 eq).[14]

  • Stir the mixture for 1-2 hours at 0°C.

  • Add a solution of this compound (1.1 eq) in THF at 0°C.[14]

  • Stir for 4 hours or until the reaction is complete.

  • Quench the reaction with 6N HCl and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.[14]

S-Cyclopropylmethylation of Thiols

Experimental Protocol (General):

  • Dissolve the thiol (1.0 eq) in a suitable solvent such as DMF or ethanol (B145695).

  • Add a base like sodium ethoxide or potassium carbonate (1.1 eq) and stir for 30 minutes.

  • Add this compound (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

C-Cyclopropylmethylation of Active Methylene (B1212753) Compounds

Experimental Protocol (Alkylation of Diethyl Malonate):

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred, hot alkoxide solution.

  • Subsequently, add this compound (1.05 eq) dropwise.

  • After the addition is complete, reflux the mixture until the reaction is complete.

  • Cool the mixture, neutralize with acetic acid, and filter the sodium bromide.

  • Remove the ethanol by distillation.

  • Dissolve the residue in water and extract with ether.

  • Dry the organic layer and distill to obtain the product.[15]

Quantitative Data for C-Cyclopropylmethylation:

SubstrateBaseSolventAlkylating AgentYield (%)Ref.
Diethyl MalonateNaOEtEthanolThis compound79-83 (with methyl bromide)[15]
Ethyl AcetoacetateNaOEtEthanolThis compoundVaries[1][16]

Spectroscopic Characterization

Representative spectroscopic data for cyclopropylmethylated products:

N-Benzyl-N-(cyclopropylmethyl)amine:

  • ¹H NMR (CDCl₃): Signals for the cyclopropyl protons are expected in the upfield region (approx. 0.1-1.0 ppm), the methylene bridge protons adjacent to the nitrogen and cyclopropyl ring (approx. 2.4 ppm, d), the benzylic protons (approx. 3.8 ppm, s), and the aromatic protons (approx. 7.2-7.4 ppm).

  • ¹³C NMR (CDCl₃): Characteristic signals for the cyclopropyl carbons (approx. 4-11 ppm), the methylene bridge carbon (approx. 58 ppm), the benzylic carbon (approx. 58 ppm), and the aromatic carbons (approx. 127-140 ppm).

Cyclopropylmethyl Phenyl Ether:

  • ¹³C NMR: Signals for the cyclopropyl carbons (approx. 3-10 ppm), the methylene carbon (approx. 74 ppm), and the aromatic carbons (approx. 116-160 ppm).[17]

Applications in Drug Development: The Cyclopropylmethyl Moiety in GPCR Ligands

The cyclopropylmethyl group is a prominent feature in many biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) like opioid receptors.[13][14] Its inclusion can significantly impact a drug's pharmacological profile.

Role in Opioid Receptor Modulation

In many opioid receptor modulators, the N-cyclopropylmethyl substituent is crucial for antagonist or partial agonist activity.[13][14] It is found in well-known drugs such as naltrexone (B1662487) and nalbuphine. The rigid and lipophilic nature of the cyclopropylmethyl group influences how the ligand binds to the receptor, affecting the conformational changes that trigger downstream signaling pathways.[13][14]

GPCR Signaling Pathways

GPCRs, upon activation by a ligand, initiate intracellular signaling cascades primarily through G-proteins or β-arrestin pathways.[17][18]

GPCR_Signaling

Ligands containing a cyclopropylmethyl group can act as "biased agonists," preferentially activating one pathway over the other. For instance, some cyclopropylmethyl-containing opioid modulators show biased antagonism of the β-arrestin pathway, which is associated with adverse effects, while having a partial agonist effect on the G-protein pathway, which is linked to analgesia.[14] This biased signaling is a key area of research in modern drug development, aiming to create safer and more effective therapeutics.

Experimental Workflow

A typical workflow for the synthesis, purification, and characterization of a cyclopropylmethylated compound is outlined below.

Synthesis_Workflow

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the cyclopropylmethyl group into organic molecules. Its reactivity is dominated by the SN2 mechanism, allowing for the straightforward alkylation of a wide range of nucleophiles under relatively mild conditions. The resulting cyclopropylmethyl-containing compounds are of significant interest, particularly in the field of drug discovery, where this moiety can impart desirable pharmacological properties. This guide provides researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

Authored for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of the Cyclopropyl (B3062369) Group in Bromomethylcyclopropane

Date: December 21, 2025

Abstract

The cyclopropyl group is a unique structural motif in organic chemistry, imparting significant and often desirable electronic and conformational properties to molecules. In this compound, the interplay between the strained three-membered ring and the adjacent electrophilic center dictates its reactivity and utility as a synthetic building block. This technical guide provides a comprehensive analysis of the electronic effects of the cyclopropyl group in this context. It covers the theoretical underpinnings of cyclopropane's electronic structure, its powerful ability to stabilize adjacent carbocations, and the mechanistic pathways that govern the reactivity of this compound. This document consolidates spectroscopic data, kinetic insights, and detailed experimental protocols to serve as a critical resource for professionals leveraging this versatile chemical entity in research and development.

Introduction

The cyclopropane (B1198618) ring, while seemingly a simple cycloalkane, possesses electronic characteristics more akin to an olefin. Its inherent ring strain, a consequence of compressed C-C-C bond angles, results in C-C bonds with high p-character.[1][2] This unique bonding arrangement allows the cyclopropyl group to act as a potent π-electron donor through conjugation, a property that is central to its chemical behavior.[3] this compound serves as an exemplary substrate for studying these effects. As a primary alkyl bromide, its reactivity, particularly in nucleophilic substitution reactions, is unexpectedly high. This enhancement is a direct consequence of the electronic stabilization afforded by the neighboring cyclopropyl group to the incipient carbocation intermediate, making it a valuable tool in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[4][5]

Theoretical Framework: The Electronic Structure of the Cyclopropyl Group

The unusual electronic properties of the cyclopropyl group are rationalized by two primary bonding models: the Coulson-Moffitt (bent-bond) model and the Walsh model.

  • Coulson-Moffitt Model: This model describes the C-C bonds as being formed by the overlap of sp⁵-hybridized orbitals, resulting in "bent" or "banana" bonds that lie outside the internuclear axes. This arrangement reduces angle strain and imparts significant p-character to the bonds.[1]

  • Walsh Model: The Walsh model provides a molecular orbital perspective. It proposes that each carbon atom is sp²-hybridized. Two of these orbitals form bonds to hydrogen (or other substituents), while the third participates in forming the C-C sigma framework. The remaining p-orbital on each carbon combines to form a set of three molecular orbitals. The highest occupied molecular orbital (HOMO) has π-symmetry, similar to a double bond, which explains the group's ability to engage in conjugation and stabilize adjacent positive charges.[1]

This inherent π-character is the foundation for the cyclopropyl group's profound electronic influence. It can effectively donate electron density to an adjacent empty p-orbital, an interaction that is maximized when the p-orbital is parallel to the plane of the C-C bonds of the ring.

cluster_Walsh Walsh Orbital Model of Cyclopropane Model sp² hybrid orbitals form C-H and C-C σ bonds. Remaining p-orbitals on each carbon combine. MOs Molecular Orbitals (HOMO has π-symmetry) Model->MOs Effect π-Donating Character MOs->Effect Stabilization Stabilizes adjacent empty p-orbitals (carbocations) Effect->Stabilization

Caption: Logical flow of the Walsh model for cyclopropane bonding.

Reactivity of this compound: The Cyclopropylmethyl Cation

The defining feature of this compound's reactivity is its propensity to undergo S_N1-type reactions via the formation of the cyclopropylmethyl carbocation. Despite being a primary halide, which would typically favor an S_N2 mechanism, the departure of the bromide ion is greatly accelerated by the participation of the cyclopropyl group.

The resulting cyclopropylmethyl carbocation is exceptionally stable, even more so than a benzyl (B1604629) or secondary carbocation.[6] This stability arises from the delocalization of the positive charge from the exocyclic carbon into the C-C bonds of the ring.[6][7] This delocalization is so effective that the structure of the cation is often described as non-classical, with significant charge density on the ring carbons.

Carbocation Rearrangement

A critical aspect of the cyclopropylmethyl cation's chemistry is its rapid, reversible equilibrium with the cyclobutyl and homoallyl (but-3-en-1-yl) cations.[6][8] This rearrangement occurs because all three isomeric cations are close in energy and are separated by low activation barriers. Consequently, reactions proceeding through the cyclopropylmethyl cation often yield a mixture of products derived from trapping any of these three intermediates by a nucleophile.[9]

G CPM_Br This compound TS1 Transition State (Br⁻ leaving) CPM_Br->TS1 - Br⁻ (slow, RDS) CPM_Cation Cyclopropylmethyl Cation (Non-classical) TS1->CPM_Cation CB_Cation Cyclobutyl Cation CPM_Cation->CB_Cation Rearrangement HA_Cation Homoallyl Cation CPM_Cation->HA_Cation Ring Opening Products Mixture of Products (Alcohols, Ethers, etc.) CPM_Cation->Products CB_Cation->HA_Cation Rearrangement CB_Cation->Products HA_Cation->Products Nucleophile Nucleophile (Nu⁻) Nucleophile->CPM_Cation Nucleophile->CB_Cation Nucleophile->HA_Cation

Caption: Rearrangement pathways of the cyclopropylmethyl cation.

Quantitative Data

The electronic effects of the cyclopropyl group are reflected in the physical and spectroscopic properties of this compound.

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₄H₇Br[10]
Molecular Weight135.00 g/mol [10][11]
Boiling Point105-107 °C[10]
Density1.392 g/mL at 25 °C[10]
Refractive Index (n²⁰/D)1.457
¹H NMR (CDCl₃)
δ ~3.2 ppm (d, 2H)-CH₂Br protons[11][12]
δ ~1.1 ppm (m, 1H)-CH proton[11][12]
δ ~0.6 ppm (m, 2H)Ring CH₂ protons[11][12]
δ ~0.3 ppm (m, 2H)Ring CH₂ protons[11][12]
¹³C NMR (CDCl₃)
δ ~36.0 ppm-CH₂Br carbon[10][11]
δ ~14.0 ppm-CH carbon[10][11]
δ ~5.0 ppmRing CH₂ carbons[10][11]
IR (liquid film)
~3080, 3005 cm⁻¹C-H stretch (cyclopropyl)[11][13]
~2930 cm⁻¹C-H stretch (methylene)[14]
~1240 cm⁻¹C-Br stretch[14]
~1020 cm⁻¹Cyclopropane ring deformation[11][13]

Note: Exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocols

Synthesis of this compound from Cyclopropylmethanol (B32771)

This protocol describes a common laboratory-scale synthesis via the Appel reaction, which minimizes isomeric byproducts.[9]

Materials:

  • Cyclopropylmethanol

  • Triphenylphosphine (B44618) (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add carbon tetrabromide (1.1 eq) portion-wise to the stirred solution. The mixture will turn into a yellow-orange slurry.

  • Add a solution of cyclopropylmethanol (1.0 eq) in anhydrous DCM dropwise to the slurry over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound (b.p. 105-107 °C).[10]

A 1. Dissolve PPh₃ in DCM (N₂ atmosphere) B 2. Cool to 0°C A->B C 3. Add CBr₄ B->C D 4. Add Cyclopropylmethanol solution dropwise at 0°C C->D E 5. Stir at RT for 2-3h D->E F 6. Quench with H₂O E->F G 7. Workup: Wash with NaHCO₃, Brine F->G H 8. Dry (MgSO₄) and Concentrate G->H I 9. Purify by Distillation H->I

Caption: Workflow for the synthesis of this compound.

Protocol: Kinetic Analysis of Solvolysis

This protocol outlines a general method for determining the rate of solvolysis of this compound in a mixed solvent system (e.g., ethanol/water).

Materials:

  • This compound

  • Ethanol/Water solvent mixture (e.g., 80:20 v/v)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath, volumetric flasks, pipettes, burette, conical flasks.

Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent system.

  • Place several sealed aliquots of the solution in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C).

  • At recorded time intervals, remove an aliquot and quench the reaction by placing it in an ice bath.

  • Titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized NaOH solution using phenolphthalein as the indicator.

  • The concentration of HBr at time 't' corresponds to the amount of this compound that has reacted.

  • The reaction is followed until a constant titre value is obtained (the "infinity" reading), typically after 8-10 half-lives.

  • The first-order rate constant (k) is determined by plotting ln(V_∞ - V_t) versus time, where V_t is the volume of NaOH used at time t, and V_∞ is the volume at completion. The slope of this line is equal to -k.

Conclusion

The electronic character of the cyclopropyl group is dominated by its ability to function as a π-electron donor, a property stemming from the unique strained bonding within the three-membered ring. In this compound, this effect is paramount, facilitating the formation of a remarkably stable cyclopropylmethyl carbocation. This intermediate governs the compound's reactivity, leading to rapid S_N1 solvolysis and characteristic rearrangement products. A thorough understanding of these electronic principles, supported by quantitative spectroscopic and kinetic data, is essential for researchers and drug development professionals who utilize cyclopropane-containing scaffolds to modulate molecular properties and design novel synthetic pathways.

References

Conformational Landscape of Bromomethylcyclopropane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylcyclopropane, a halogenated derivative of cyclopropane (B1198618), serves as a valuable building block in organic synthesis and is of interest in medicinal chemistry due to the presence of the reactive bromomethyl group and the unique stereoelectronic properties of the cyclopropyl (B3062369) ring. Understanding the conformational preferences and the dynamics of internal rotation is crucial for elucidating its reactivity, designing novel molecules with specific spatial arrangements, and modeling its interactions in biological systems. This technical guide provides a comprehensive analysis of the conformational isomers of this compound, detailing their relative stabilities, structural parameters, and the energetic barriers to their interconversion. The information presented herein is compiled from experimental data obtained through vibrational spectroscopy and is supplemented by theoretical calculations.

Conformational Isomers of this compound

The rotation around the single bond connecting the bromomethyl group to the cyclopropane ring gives rise to distinct conformational isomers. Experimental studies, primarily vibrational spectroscopy, have identified two key conformers: gauche and cis.

Gauche Conformer: The Predominant Species

The most stable conformer of this compound is the gauche form. In this arrangement, the bromine atom is staggered relative to the bonds of the cyclopropane ring. Vibrational spectroscopy studies of this compound in the liquid phase at room temperature have shown that the gauche conformer is overwhelmingly predominant, accounting for approximately 98% of the conformational mixture.[1]

Cis Conformer: The Minor Component

A second, less stable conformer, the cis form, has also been identified. In the cis conformation, the bromine atom is eclipsed with one of the carbon-carbon bonds of the cyclopropane ring. This conformation is significantly less populated, constituting only about 2% of the mixture at room temperature, indicating its higher relative energy compared to the gauche form.[1]

Quantitative Conformational Data

The following table summarizes the key quantitative data regarding the conformational analysis of this compound, derived from experimental observations.

ParameterValueMethodReference
Predominant Conformer GaucheVibrational Spectroscopy[1]
Minor Conformer CisVibrational Spectroscopy[1]
Gauche Abundance (Liquid, RT) ~98%Vibrational Spectroscopy[1]
Cis Abundance (Liquid, RT) ~2%Vibrational Spectroscopy[1]

Experimental Protocols

The conformational analysis of this compound has been primarily elucidated through vibrational spectroscopy, specifically far-infrared (FIR) and low-frequency Raman spectroscopy. These techniques are particularly well-suited for studying the low-energy vibrations and torsional modes associated with conformational changes.

Far-Infrared (FIR) and Raman Spectroscopy

Methodology:

  • Sample Preparation: A sample of this compound is placed in a suitable cell for spectroscopic analysis. For gas-phase studies, the sample is introduced into a gas cell, while for liquid-phase studies, a liquid cell is used.

  • Instrumentation:

    • Far-Infrared Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer equipped for the far-infrared region (typically 50-600 cm⁻¹) is employed. The instrument utilizes a Michelson interferometer to generate an interferogram, which is then Fourier-transformed to obtain the spectrum.

    • Raman Spectroscopy: A Raman spectrometer, typically equipped with a laser excitation source (e.g., an argon-ion laser), a sample illumination system, and a high-resolution spectrometer with a sensitive detector (e.g., a CCD), is used.

  • Data Acquisition:

    • The FIR or Raman spectrum of the sample is recorded over a range of temperatures.

    • By analyzing the changes in the relative intensities of vibrational bands corresponding to the different conformers as a function of temperature, the enthalpy difference (ΔH) between the conformers can be determined using the van't Hoff equation.

  • Spectral Analysis:

    • Vibrational bands corresponding to the fundamental torsional transitions of the gauche and cis conformers are identified in the low-frequency region of the spectra.

    • The assignment of these bands to specific conformers is often aided by theoretical calculations (e.g., ab initio or DFT) of the vibrational frequencies for each conformer.

A study on halomethylcyclopropanes utilized this methodology to determine the conformational stability of gaseous chloromethylcyclopropane and this compound.[1]

Visualizing Conformational Relationships

The relationship between the different conformers and the rotational pathway can be visualized.

Conformational_Analysis_Workflow cluster_Conformers Conformers of this compound cluster_Energy Relative Energy Gauche Gauche Transition_State Transition State (Eclipsed) Gauche->Transition_State Rotation E_Gauche Lowest Energy (Most Stable) Transition_State->Gauche Rotation Cis Cis Transition_State->Cis Rotation E_TS Highest Energy (Rotational Barrier) Cis->Transition_State Rotation E_Cis Higher Energy (Less Stable)

Figure 1. Conformational interconversion of this compound.

The diagram above illustrates the energetic relationship between the stable gauche and cis conformers, which are separated by a higher-energy transition state. The molecule must overcome this rotational barrier to convert between the two forms.

Conclusion

The conformational analysis of this compound reveals a strong preference for the gauche conformer in the liquid phase at room temperature. This preference is a consequence of the subtle interplay of steric and electronic effects within the molecule. While vibrational spectroscopy has been instrumental in identifying the stable conformers and their relative populations, further studies employing microwave spectroscopy and gas-phase electron diffraction would be invaluable for obtaining precise structural parameters and a more detailed understanding of the potential energy surface governing the internal rotation. Such data would provide a more complete picture of the conformational landscape of this important synthetic intermediate, aiding in the rational design of new molecules and the prediction of their chemical behavior.

References

Methodological & Application

Application Notes and Protocols: The Role of Bromomethylcyclopropane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of (bromomethyl)cyclopropane (CAS No: 7051-34-5) in the synthesis of pharmaceutical intermediates. Its unique structural features, particularly the strained cyclopropyl (B3062369) ring, make it a valuable reagent for introducing the cyclopropylmethyl moiety into a wide range of biologically active molecules.[1][2]

Physicochemical Properties and Quality Standards

(Bromomethyl)cyclopropane is a colorless to yellowish liquid, prized for its reactivity and utility as a versatile building block in organic synthesis.[1][3] Its physical and chemical characteristics are critical for its application in precise chemical processes.

Table 1: Physicochemical Properties of (Bromomethyl)cyclopropane

PropertyValueReference
CAS Number 7051-34-5[1][4][5][6]
Molecular Formula C₄H₇Br[1][3][5]
Molecular Weight 135.00 g/mol [1]
Boiling Point 105-107 °C[1][7]
Density 1.392 g/cm³ at 25 °C[1][5][7]
Refractive Index (n20/D) 1.457[1][7]
Flash Point 41 °C (105.8 °F)[1]
Synonyms Cyclopropylmethyl bromide, 1-(Bromomethyl)cyclopropane[4]

Rigorous quality control is essential for the use of (bromomethyl)cyclopropane in pharmaceutical manufacturing, where high purity directly impacts the impurity profile of the final active pharmaceutical ingredients (APIs).[8][9]

Table 2: Typical Quality Standards for (Bromomethyl)cyclopropane

ParameterSpecificationTypical ValueReference
Appearance Colorless to yellowish liquidConforms[1]
Purity (by GC) ≥ 98%98.5%[1]
Moisture Content ≤ 0.5%0.06%[1]

Core Applications in Pharmaceutical Synthesis

The primary role of (bromomethyl)cyclopropane in medicinal chemistry is as an alkylating agent to introduce the cyclopropylmethyl group.[6][7][10] This structural motif is present in several commercial drugs, where it can enhance therapeutic efficacy.[1]

Key Applications Include:

  • Precursor for Commercial Drugs: It is a key intermediate in the synthesis of drugs such as the beta-blocker Betaxolol , the COPD treatment Roflumilast , and the opioid antagonist Naltrexone .[1]

  • Nucleophilic Substitution: The reactivity of the carbon-bromine bond allows it to readily react with nucleophiles like amines, phenols, and thiols to form cyclopropylmethyl-substituted compounds.[1]

  • Cross-Coupling Reactions: It is a substrate in various metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon bonds.[1][11] Reactions include iron-catalyzed coupling with Grignard reagents and palladium-catalyzed reactions like the Suzuki and Sonogashira couplings.[6][7][10][12][13]

The versatility of (bromomethyl)cyclopropane allows for its use in diverse synthetic strategies to build complex molecular architectures.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X (R¹ = Cyclopropylmethyl) pd0->pd_complex ox_add_label Oxidative Addition ox_add Oxidative Addition r1_pd_r2 R¹-Pd(II)L₂-R² pd_complex->r1_pd_r2 transmetal_label Transmetalation transmetal Transmetalation boron R²-B(OR)₂ + Base r1_pd_r2->pd0 product R¹-R² r1_pd_r2->product red_elim_label Reductive Elimination red_elim Reductive Elimination reactant R¹-X (Bromomethylcyclopropane)

References

Application Notes and Protocols for the Synthesis of Betaxolol Utilizing Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of Betaxolol, a selective β1-adrenergic receptor antagonist. The described synthetic pathway utilizes bromomethylcyclopropane for the key alkylation step to form the 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223) intermediate. This intermediate is subsequently converted to Betaxolol through epoxidation and subsequent ring-opening with isopropylamine (B41738). This guide is intended for researchers in medicinal chemistry and drug development, offering a comprehensive overview of the synthetic process, including detailed methodologies, quantitative data, and a visual representation of the reaction workflow.

Introduction to Betaxolol

Betaxolol is a cardioselective beta-1-adrenergic antagonist used in the treatment of hypertension and, more commonly, as an ophthalmic solution to manage glaucoma.[1][2] Its mechanism of action involves blocking beta-1 receptors, which leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3][4] The synthesis of Betaxolol can be achieved through various routes. This document focuses on a common and effective pathway that involves the synthesis of the key intermediate, 4-[2-(cyclopropylmethoxy)ethyl]phenol, via alkylation with this compound.

Overview of the Synthetic Pathway

The synthesis of Betaxolol from 4-(2-hydroxyethyl)phenol involves a three-step process. The primary alcohol of the starting material is first alkylated using this compound. The resulting phenolic intermediate is then reacted with epichlorohydrin (B41342) to form an epoxide, which is subsequently opened by isopropylamine to yield the final product, Betaxolol. An alternative approach involves protecting the phenolic hydroxyl group prior to alkylation to prevent the formation of by-products and potentially increase the yield of the desired intermediate.[5]

Logical Workflow: Synthesis of Betaxolol

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Amination (Ring Opening) A 4-(2-hydroxyethyl)phenol B 4-(2-(cyclopropylmethoxy)ethyl)phenol (Intermediate 1) A->B (bromomethyl)cyclopropane, Potassium tert-butoxide, 50°C C 4-(2-(cyclopropylmethoxy)ethyl)phenol (Intermediate 1) D 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (B139455) (Intermediate 2) C->D Epichlorohydrin, K2CO3, MeCN, Reflux E 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (Intermediate 2) F Betaxolol E->F Isopropylamine, Water or Methanol, Reflux

Caption: Synthetic workflow for Betaxolol production.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol (Intermediate 1)

This protocol details the direct alkylation of 4-(2-hydroxyethyl)phenol. Note that this method may produce by-products due to the reactivity of the unprotected phenolic group.[5]

  • Materials:

    • 4-(2-hydroxyethyl)phenol

    • (bromomethyl)cyclopropane

    • Potassium tert-butoxide

    • Anhydrous solvent (e.g., THF)

    • Flash chromatography supplies

  • Procedure:

    • Dissolve 4-(2-hydroxyethyl)phenol in an anhydrous solvent under an inert atmosphere.

    • Add potassium tert-butoxide to the solution. This strong base deprotonates both the phenolic and primary hydroxyl groups, forming a dianion.[5]

    • Add (bromomethyl)cyclopropane to the reaction mixture.

    • Heat the mixture to 50°C and stir for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the crude product by flash chromatography to isolate 4-(2-(cyclopropylmethoxy)ethyl)phenol.[5]

Protocol 2: Synthesis of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (Intermediate 2)

This protocol describes the conversion of the phenolic intermediate to its corresponding epoxide.

  • Materials:

  • Procedure:

    • To a stirred solution of 4-(2-(cyclopropylmethoxy)ethyl)phenol (1.0 eq) and K₂CO₃ (3.0 eq) in dry MeCN, add epichlorohydrin (4.0 eq).[5]

    • Heat the mixture under reflux for approximately 22 hours or until TLC confirms full conversion of the starting material.[5]

    • Filter the mixture to remove solid K₂CO₃ and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash with distilled water.

    • Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and concentrate to yield the epoxide product.[5]

Protocol 3: Synthesis of Betaxolol

This final step involves the nucleophilic ring-opening of the epoxide with isopropylamine.

  • Materials:

    • 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (Intermediate 2)

    • Isopropylamine

    • Solvent (e.g., water or methanol)

  • Procedure:

    • Dissolve the epoxide intermediate (1.0 eq) in a suitable solvent such as water or methanol.[6]

    • Add an excess of isopropylamine (2.0-3.0 eq) to the reaction mixture.[3]

    • Heat the mixture to reflux and maintain the temperature until the epoxide is fully consumed, as monitored by TLC.[3]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude Betaxolol can be purified by recrystallization or conversion to its hydrochloride salt.[6] For instance, the free base can be reacted with hydrochloric acid in a suitable organic solvent to precipitate Betaxolol HCl.[6]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of Betaxolol and its intermediates as reported in the literature.

Reaction Step Starting Material Key Reagents Product Yield (%) Purity (%) Reference
Alkylation 4-(2-hydroxyethyl)phenol(bromomethyl)cyclopropane, Potassium tert-butoxide4-(2-(cyclopropylmethoxy)ethyl)phenol3195[5]
Epoxidation 4-(2-(cyclopropylmethoxy)ethyl)phenolEpichlorohydrin, K₂CO₃2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane97-[5]
Ring Opening to Halohydrin 2-((4-...)phenoxy)methyl)oxiraneLiCl, Acetic Acid1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol8597[5]
Amination of Halohydrin (R)-1-chloro-3-(4-...)propan-2-olIsopropylamine(S)-Betaxolol-99 (ee)[5][7]

Note: The table includes data for a chemo-enzymatic route where the epoxide is first converted to a chlorohydrin before amination to achieve high enantiomeric excess (ee).

Betaxolol Mechanism of Action

Betaxolol's therapeutic effect is derived from its antagonist activity at beta-1 adrenergic receptors. The following diagram illustrates the signaling pathway affected by Betaxolol.

cluster_0 Normal Signaling cluster_1 Inhibition by Betaxolol NE Norepinephrine (B1679862) B1AR Beta-1 Adrenergic Receptor NE->B1AR Binds Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ Influx (Increased Heart Rate & Contractility) PKA->Ca Phosphorylates Ca²⁺ Channels Betaxolol Betaxolol Block X Betaxolol->Block Block->B1AR  Blocks Receptor

Caption: Betaxolol blocks norepinephrine binding to beta-1 receptors.

References

Application Notes and Protocols: The Role of Bromomethylcyclopropane in the Synthesis of Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roflumilast (B1684550), a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent for the management of severe chronic obstructive pulmonary disease (COPD). Its synthesis involves the strategic introduction of a cyclopropylmethoxy group, a structural feature crucial for its pharmacological activity. This document provides detailed application notes and experimental protocols for the synthesis of Roflumilast, with a specific focus on the pivotal role of bromomethylcyclopropane in the alkylation of the key intermediate, 4-(difluoromethoxy)-3-hydroxybenzaldehyde. The protocols herein describe a robust synthetic pathway, from the initial etherification to the final amide coupling, and include quantitative data to guide researchers in achieving high yields and purity. Additionally, the mechanism of action of Roflumilast is illustrated to provide a comprehensive understanding of its therapeutic effects.

Introduction

Roflumilast, with the chemical name N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, is an anti-inflammatory drug approved for the treatment of severe COPD.[1][2] The synthesis of Roflumilast is a multi-step process that hinges on the formation of a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293). The introduction of the cyclopropylmethoxy moiety is efficiently achieved through a nucleophilic substitution reaction using this compound. This application note details the synthetic route to Roflumilast, emphasizing the critical etherification step involving this compound.

Synthesis of Roflumilast: A Step-by-Step Approach

The synthesis of Roflumilast can be broadly divided into three key stages:

  • Etherification: Introduction of the cyclopropylmethoxy group.

  • Oxidation: Conversion of the benzaldehyde (B42025) to a benzoic acid.

  • Amide Coupling: Formation of the final Roflumilast molecule.

This section provides a detailed experimental protocol for each of these stages.

Stage 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

The initial and crucial step involves the alkylation of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with this compound. This reaction proceeds via a Williamson ether synthesis mechanism.

Experimental Protocol:

  • Reaction Setup: To a clean, dry reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of potassium carbonate (K₂CO₃, 1.05 eq.), 4.86 g of potassium iodide (KI, 0.1 eq.), and 220 mL of dimethyl sulfoxide (B87167) (DMSO).[3]

  • Initial Heating: Heat the mixture to 70°C with stirring and maintain this temperature for 1 hour.[3]

  • Addition of this compound: In a separate vessel, prepare a solution of 42.65 g of this compound (1.08 eq.) in 110 mL of DMSO.[3]

  • Controlled Addition: Slowly add the this compound solution dropwise to the heated reaction mixture over a period of 1 hour.[3]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 375 mL of toluene (B28343) and filter to remove the solid potassium carbonate.

    • Cool the filtrate to 0-5°C and wash with 375 mL of deionized water.

    • Separate the organic and aqueous phases.

    • Wash the organic phase twice with 55 mL of deionized water.

  • Isolation of Product: Remove the toluene by distillation under reduced pressure to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.[3]

Quantitative Data Summary: Stage 1

ParameterValueReference
Starting Material4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g)[3]
ReagentsThis compound (42.65 g), K₂CO₃ (42.42 g), KI (4.86 g), DMSO (330 mL)[3]
Reaction Temperature70°C[3]
Reaction Time4 hours[3]
Product Yield70 g (99%)[3]
Product AppearanceViscous pale yellow liquid[3]
Stage 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

The second stage involves the oxidation of the aldehyde functional group of the intermediate to a carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Several methods can be employed for this oxidation. One common method utilizes sodium chlorite (B76162).

  • Reaction Conditions: The 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is treated with an oxidizing agent such as sodium chlorite in a suitable solvent system, often in the presence of a scavenger for the hypochlorite (B82951) byproduct.

  • Work-up and Isolation: Following the completion of the reaction (monitored by TLC or HPLC), the reaction mixture is typically acidified to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried. A patent describes a process of oxidizing the benzaldehyde and then recrystallizing to obtain the benzoic acid.[4]

Quantitative Data Summary: Stage 2 (Representative)

ParameterValueReference
Starting Material3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Oxidizing AgentSodium Chlorite[5]
Purity of ProductHigh purity achievable after recrystallization
Yield90% (for a similar oxidation)[6]
Stage 3: Synthesis of Roflumilast (Amide Coupling)

The final step is the formation of the amide bond between the synthesized benzoic acid and 4-amino-3,5-dichloropyridine (B195902).

Experimental Protocol:

  • Activation of Carboxylic Acid: The 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is first converted to a more reactive species, typically an acid chloride. This is achieved by reacting the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Formation: The activated acid derivative is then reacted with 4-amino-3,5-dichloropyridine in an inert solvent. A base is often added to neutralize the HCl generated during the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. The crude Roflumilast is then purified, often by recrystallization from a suitable solvent like an isopropanol/water mixture, to yield a high-purity product.[7]

Quantitative Data Summary: Stage 3 (Representative)

ParameterValueReference
Starting Material3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Coupling ReagentsThionyl Chloride, 4-amino-3,5-dichloropyridine[7]
Yield81% (for the coupling step)[7]
Final Purity≥99.8% by weight after recrystallization[7]

Visualizing the Synthesis and Mechanism

Synthetic Pathway of Roflumilast

The following diagram illustrates the overall synthetic workflow for Roflumilast, highlighting the key role of this compound.

G cluster_0 Stage 1: Etherification cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Amide Coupling A 4-(difluoromethoxy)- 3-hydroxybenzaldehyde C 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde A->C K2CO3, KI, DMSO, 70°C B This compound B->C D 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid C->D Oxidizing Agent (e.g., NaClO2) F Roflumilast D->F 1. SOCl2 2. Base E 4-amino-3,5-dichloropyridine E->F

Synthetic pathway for Roflumilast.
Mechanism of Action: PDE4 Inhibition

Roflumilast exerts its therapeutic effect by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the inflammatory response implicated in COPD.[1][8]

G Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP Inflammation Inflammatory Response (e.g., release of cytokines, chemokines) PKA->Inflammation Suppresses

Signaling pathway of Roflumilast's action.

Conclusion

The synthesis of Roflumilast is a well-defined process where this compound plays an indispensable role in introducing the cyclopropylmethoxy group, a key structural element for the drug's efficacy. The protocols outlined in this document provide a comprehensive guide for the synthesis, from readily available starting materials to the final high-purity active pharmaceutical ingredient. Understanding both the synthetic pathway and the mechanism of action is crucial for researchers and professionals involved in the development and manufacturing of this important therapeutic agent for COPD.

References

Application Notes and Protocols for Iron-Catalyzed Cross-Coupling Reactions with Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iron-catalyzed cross-coupling reactions have become a powerful and sustainable alternative to methods employing precious metals like palladium and nickel.[1][2] The low cost, low toxicity, and high natural abundance of iron make it an attractive catalyst for carbon-carbon bond formation, a crucial transformation in organic synthesis and drug development.[1] These reactions are particularly effective for challenging C(sp²)–C(sp³) couplings. This document provides detailed application notes and experimental protocols for the iron-catalyzed cross-coupling of bromomethylcyclopropane with various nucleophiles, focusing on Kumada, Negishi, and Suzuki-type reactions.

Application Notes: The Challenge of the Cyclopropylmethyl Radical

A critical consideration when using this compound in iron-catalyzed cross-coupling is the high probability of a radical-mediated mechanism.[3] Multiple studies suggest that the reaction proceeds through the formation of an alkyl radical intermediate generated from the alkyl halide.[3][4] The cyclopropylmethyl radical is a well-known "radical clock," which undergoes rapid ring-opening to form the more stable homoallylic (3-butenyl) radical.

Consequently, reactions involving this compound may yield a mixture of the desired cyclopropylmethyl-coupled product and the ring-opened butenylated product.[4] For instance, one study on an iron-catalyzed Negishi coupling of (bromomethyl)cyclopropane reported the formation of the ring-opening/coupling product, indicating the intermediacy of alkyl radicals.[4] The ratio of these products is highly dependent on the reaction kinetics—specifically, the rate of radical trapping by the catalyst versus the rate of radical rearrangement. Researchers should anticipate the formation of the ring-opened isomer and optimize reaction conditions (e.g., concentration, temperature, catalyst system) to favor the desired product.

Key Reaction Protocols

The following protocols are generalized for primary alkyl bromides and serve as a robust starting point for experiments with this compound. Optimization will likely be necessary to maximize the yield of the desired, non-ring-opened product.

Protocol 1: Iron-Catalyzed Kumada-Type Coupling of an Alkyl Halide with an Aryl Grignard Reagent

This protocol is adapted from methodologies effective for primary and secondary alkyl halides.[3]

Materials:

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃, 5 mol%)

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • N-Methyl-2-pyrrolidone (NMP)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add Fe(acac)₃ (0.05 mmol, 5 mol%).

  • Add a mixture of anhydrous THF (5 mL) and NMP (5 mL) to the flask under a nitrogen atmosphere.

  • Add the this compound (1.0 mmol) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate bath.

  • Add the aryl Grignard reagent (1.2 mmol) dropwise to the cooled solution while stirring. The reaction is often rapid.[1]

  • Monitor the reaction by TLC or GC-MS. Typical reaction times range from 15 minutes to 2 hours.[1]

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[1]

Protocol 2: Iron-Catalyzed Negishi-Type Coupling of an Alkyl Halide with an Alkenylzinc Reagent

This protocol is based on selective iron-catalyzed cross-coupling methods for olefins synthesis.[5]

Materials:

  • Iron(III) chloride (FeCl₃, 5 mol%)

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkenylzinc reagent (1.2 mmol, 1.2 equiv)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Toluene (B28343) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, nitrogen-purged flask, prepare a solution of this compound (1.0 mmol) and FeCl₃ (0.05 mmol, 5 mol%) in anhydrous THF.

  • Cool the solution to -5 °C in an ice-salt bath.

  • In a separate flask, prepare a mixture of the alkenylzinc reagent (1.2 mmol) and TMEDA (1.2 mmol).

  • Slowly add the alkenylzinc/TMEDA mixture dropwise to the cooled solution of the alkyl halide and catalyst, maintaining the internal temperature at or below -5 °C. The use of TMEDA is often critical for high selectivity and yield.[3][5]

  • Stir the reaction mixture at -5 °C for 30-60 minutes after the addition is complete.

  • Quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with toluene or diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Iron-Catalyzed Suzuki-Miyaura-Type Coupling of an Alkyl Halide with a Lithium Arylborate

This protocol describes an enantioselective coupling, which can be adapted for non-chiral synthesis by omitting the chiral ligand.[6][7]

Materials:

  • Iron(II) chloride (FeCl₂, 5 mol%)

  • (Optional) Chiral bisphosphine ligand (e.g., (R,R)-QuinoxP*, 6 mol%)

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Lithium Arylborate: In a flame-dried, nitrogen-purged flask, dissolve the arylboronic acid or ester (1.2 mmol) in anhydrous THF. Cool to -78 °C and add n-BuLi dropwise. Allow the solution to warm to room temperature to form the lithium arylborate.

  • Coupling Reaction: In a separate flame-dried, nitrogen-purged flask, add FeCl₂ (0.05 mmol, 5 mol%) and the optional ligand (0.06 mmol, 6 mol%).

  • Add anhydrous THF, followed by the this compound (1.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the pre-formed lithium arylborate solution to the catalyst mixture.

  • Stir at the same temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction with methanol.

  • Dilute with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Iron-Catalyzed Couplings

The following tables summarize conditions for iron-catalyzed cross-coupling of primary alkyl bromides with various nucleophiles. These serve as a reference for developing a reaction with this compound.

Table 1: Iron-Catalyzed Kumada Coupling of Alkyl Bromides with Aryl Grignard Reagents

Entry Alkyl Bromide Aryl Grignard Catalyst (mol%) Additive Temp (°C) Time (h) Yield (%) Reference
1 1-Bromooctane PhMgBr Fe(acac)₃ (5) TMEDA 0 0.5 95 [3]
2 1-Bromohexane 4-MeO-C₆H₄MgBr FeCl₃ (5) TMEDA 0 0.5 99 [3]

| 3 | 1-Bromodecane | 2-Me-C₆H₄MgBr | Fe(acac)₃ (1) | TMEDA | 25 | 2 | 98 |[3] |

Table 2: Iron-Catalyzed Negishi & Suzuki Couplings of Alkyl Bromides

Entry Coupling Type Alkyl Bromide Nucleophile Catalyst (mol%) Ligand/Additive Temp (°C) Yield (%) Note Reference
1 Negishi (6-Bromohexyl)benzene Trioctylaluminum Fe(OAc)₂ (5) Bn-Nixantphos 25 85 KF additive was critical [4]
2 Negishi (Bromomethyl)cyclopropane Trihexylaluminum Fe(OAc)₂ (5) Bn-Nixantphos 25 37 Ring-opening/coupling product formed [4]
3 Suzuki CbzN-(CH₂)₄-Br Lithium alkynylborate Iron-bisphosphine (5) - -20 to 0 85 Radical mechanism suggested [3]

| 4 | Suzuki | N-Boc-4-bromopiperidine | Aryl boronic ester | Iron(II) complex | LiN(SiMe₃)₂ | 25 | High | Alkoxide bases also effective |[8] |

Visualizations: Workflows and Mechanisms

Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Iron Catalyst (e.g., Fe(acac)₃) to flame-dried flask B 2. Add Anhydrous Solvent (e.g., THF/NMP) A->B C 3. Add this compound B->C D 4. Cool to Reaction Temperature (e.g., 0 °C) C->D E 5. Add Nucleophile (e.g., Grignard Reagent) dropwise D->E Slow Addition F 6. Stir and Monitor (TLC / GC-MS) E->F G 7. Quench Reaction (e.g., aq. NH₄Cl) F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Column Chromatography I->J K Final Product J->K

Caption: General workflow for iron-catalyzed cross-coupling.

Proposed Radical Catalytic Cycle

G Fe_precatalyst Fe(III) Precatalyst Fe_active Active Low-Valent Fe Species Fe_precatalyst->Fe_active Activation (e.g., by Grignard) Radical_generation Radical Generation Fe_active->Radical_generation + R-Br Cyclopropylmethyl_Radical Cyclopropylmethyl Radical Radical_generation->Cyclopropylmethyl_Radical R• Homoallyl_Radical Homoallyl Radical Cyclopropylmethyl_Radical->Homoallyl_Radical Fast Ring Opening Rebound Radical Rebound & Reductive Elimination Cyclopropylmethyl_Radical->Rebound Trapping Homoallyl_Radical->Cyclopropylmethyl_Radical Homoallyl_Radical->Rebound Trapping Product_intact Desired Product (Cyclopropane Intact) Rebound->Product_intact Product_opened Side Product (Ring-Opened) Rebound->Product_opened Product_intact->Fe_active Catalyst Regeneration Product_opened->Fe_active

Caption: Proposed radical mechanism for iron-catalyzed coupling.

References

Application Notes and Protocols for the Formation of Cyclopropylmethylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethylmagnesium bromide is a valuable Grignard reagent in organic synthesis, enabling the introduction of the cyclopropylmethyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry and drug development due to its unique conformational properties and metabolic stability. The successful and reproducible formation of this Grignard reagent is crucial for its application in the synthesis of complex organic compounds. These application notes provide a detailed protocol for the preparation of cyclopropylmethylmagnesium bromide from bromomethylcyclopropane, including reaction conditions, potential side reactions, and methods for determining the reagent's concentration.

Data Presentation

The yield and success of Grignard reagent formation are highly sensitive to reaction conditions. While extensive comparative data for this specific reaction is not always published, the following table summarizes typical conditions and expected outcomes based on established protocols for primary alkyl halides and related cyclopropyl (B3062369) systems.

ParameterConditionExpected Outcome/Remarks
Solvent Tetrahydrofuran (B95107) (THF), AnhydrousExcellent solvent for stabilizing the Grignard reagent.[1]
Diethyl Ether (Et₂O), AnhydrousGood alternative, though THF is often preferred for less reactive halides.[1][2]
Temperature Reflux (THF: ~66°C)Promotes reaction initiation and completion.
Room TemperatureSlower reaction, may require more efficient magnesium activation.
Magnesium Activation Iodine crystalA common and effective method to remove the passivating magnesium oxide layer.[1][2]
1,2-DibromoethaneAnother effective activator, produces ethene gas as an indicator of activation.[1]
Addition Rate Slow, dropwiseCrucial to minimize the Wurtz coupling side reaction and control the exothermic reaction.[1][2]
Concentration 0.5 - 1.0 MTypical concentration range for Grignard reagent preparations.
Side Reaction Wurtz CouplingFormation of 1,2-dicyclopropylethane. Minimized by slow addition and dilute conditions.[2][3][4]
Yield Determination TitrationNecessary for accurate determination of the active Grignard reagent concentration.[5][6][7]

Experimental Protocols

This section provides a detailed methodology for the preparation and quantification of cyclopropylmethylmagnesium bromide.

Protocol 1: Formation of Cyclopropylmethylmagnesium Bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet connected to an inert gas line. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Magnesium Activation: Add a single crystal of iodine to the flask containing the magnesium turnings. Gently heat the flask with a heat gun under a stream of inert gas until the purple vapor of iodine is observed, which indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Solvent Addition: Add a small amount of anhydrous THF to the flask to cover the activated magnesium turnings.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction is initiated when a gentle bubbling and a slight increase in temperature are observed. Gentle warming may be required to start the reaction.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The solution will typically appear grayish and cloudy.

  • Storage: Once cooled to room temperature, the Grignard reagent can be used immediately or transferred to a sealed, oven-dried storage vessel under an inert atmosphere for later use.

Protocol 2: Titration of Cyclopropylmethylmagnesium Bromide

Materials:

  • Cyclopropylmethylmagnesium bromide solution (prepared in Protocol 1)

  • Anhydrous 1,10-phenanthroline (B135089) (indicator)

  • Standardized solution of sec-butanol in anhydrous THF

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

  • Dry glassware (burette, flask)

Procedure:

  • Indicator Preparation: In a flame-dried flask under an inert atmosphere, dissolve a small amount (1-2 mg) of 1,10-phenanthroline in anhydrous THF.

  • Sample Preparation: Add a precisely measured volume (e.g., 1.00 mL) of the cyclopropylmethylmagnesium bromide solution to the indicator solution. The solution should turn a distinct color (often reddish-brown), indicating the formation of a complex.

  • Titration: Titrate the Grignard solution with the standardized sec-butanol solution until the color disappears. The endpoint is a sharp, colorless solution.

  • Calculation: The concentration of the Grignard reagent is calculated using the following formula: Molarity of Grignard = (Molarity of sec-butanol × Volume of sec-butanol) / Volume of Grignard reagent

  • Reproducibility: Perform the titration in triplicate to ensure accuracy.

Mandatory Visualization

Reaction Pathway Diagram

The formation of a Grignard reagent from an alkyl halide and magnesium is understood to proceed through a radical mechanism on the surface of the magnesium.

Grignard_Formation cluster_reactants Reactants cluster_surface_reaction Magnesium Surface Reaction cluster_products Products This compound C₃H₅CH₂Br Radical_Anion [C₃H₅CH₂Br]⁻• This compound->Radical_Anion Single Electron Transfer (SET) Wurtz_Product (C₃H₅CH₂)₂ (Side Product) This compound->Wurtz_Product Reaction with Grignard Magnesium Mg(0) Magnesium->Radical_Anion Cyclopropylmethyl_Radical C₃H₅CH₂• Radical_Anion->Cyclopropylmethyl_Radical Mg_Radical_Cation Mg⁺• Radical_Anion->Mg_Radical_Cation Grignard_Reagent C₃H₅CH₂MgBr Cyclopropylmethyl_Radical->Grignard_Reagent Cyclopropylmethyl_Radical->Wurtz_Product Dimerization Mg_Radical_Cation->Grignard_Reagent Grignard_Reagent->Wurtz_Product Grignard_Workflow start Start setup 1. Assemble and Dry Glassware Under Inert Gas start->setup add_mg 2. Add Magnesium Turnings to Flask setup->add_mg activate_mg 3. Activate Magnesium with Iodine add_mg->activate_mg add_solvent 4. Add Anhydrous THF activate_mg->add_solvent prepare_bromide 5. Prepare this compound Solution in THF add_solvent->prepare_bromide initiate 6. Initiate Reaction with Small Amount of Bromide prepare_bromide->initiate addition 7. Slow, Dropwise Addition of Remaining Bromide initiate->addition reflux 8. Reflux for 1-2 Hours addition->reflux cool 9. Cool to Room Temperature reflux->cool titrate 10. Determine Concentration by Titration cool->titrate end End: Grignard Reagent Ready for Use titrate->end

References

Application Notes and Protocols: Synthesis of 1,4-Dienes Utilizing Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic strategy for the preparation of 1,4-dienes employing bromomethylcyclopropane as a key starting material. The methodology is predicated on a radical-mediated reaction pathway involving the ring-opening of a cyclopropylmethyl radical to a homoallylic radical, followed by intermolecular addition to an alkyne. This approach offers a potential novel entry to the 1,4-diene scaffold, a common structural motif in biologically active molecules and a versatile synthetic intermediate. Detailed experimental protocols, based on established principles of radical chemistry, are provided as a starting point for reaction discovery and optimization.

Introduction

1,4-Dienes are important structural units in a variety of natural products and pharmaceutical agents. Their synthesis has been the subject of extensive research, with numerous methods developed to access this functionality. This application note explores a potential, yet underexplored, synthetic route to 1,4-dienes starting from the readily available reagent, this compound. The core of this proposed synthesis lies in the facile and well-documented ring-opening of the cyclopropylmethyl radical to the thermodynamically more stable homoallylic radical. This reactive intermediate can then be trapped by an alkyne to generate the desired 1,4-diene framework.

Proposed Reaction Mechanism

The cornerstone of this synthetic approach is a radical chain reaction. The key steps are outlined below:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) upon thermal decomposition, or a photoredox catalyst under visible light irradiation, generates an initial radical species.

  • Radical Generation: This initial radical abstracts the bromine atom from this compound, forming the primary cyclopropylmethyl radical.

  • Ring-Opening: The highly strained cyclopropylmethyl radical undergoes a rapid and irreversible ring-opening to form the resonance-stabilized but-3-en-1-yl (homoallylic) radical.

  • Intermolecular Addition: The homoallylic radical adds to the triple bond of an alkyne. In the case of a terminal alkyne, this addition is expected to occur at the terminal carbon to yield the more stable vinyl radical intermediate.

  • Propagation: The resulting vinyl radical abstracts a bromine atom from another molecule of this compound, yielding the 1,4-diene product and regenerating the cyclopropylmethyl radical, thus propagating the radical chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

Data Presentation

While specific quantitative data for the direct reaction of this compound with various alkynes is not extensively documented in the literature, the following table summarizes representative yields for analogous intermolecular radical additions of alkyl radicals to alkynes under various conditions. This data can serve as a benchmark for the development of the proposed synthesis.

EntryAlkyl Halide/Radical PrecursorAlkyneRadical Initiation MethodSolventTemp (°C)Yield (%)Reference
1Iodomethane1-OctyneAIBN (thermal)Benzene8075Analogous to AIBN-initiated reactions
2t-Butyl bromidePhenylacetyleneBu₃SnH, AIBNToluene8068Based on tributyltin hydride mediated reactions[1][2]
3Isopropyl iodide1-HeptyneIr(ppy)₃ (photoredox)DMSORT85Representative of photoredox catalyzed reactions[3]
4Cyclohexyl iodideEthyl propiolateRu(bpy)₃Cl₂ (photoredox)AcetonitrileRT72Representative of photoredox catalyzed reactions

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis of 1,4-dienes from this compound. These should be considered as starting points, and optimization of reaction parameters will likely be required for specific substrates.

Protocol 1: Thermal Initiation with AIBN

Materials:

  • This compound (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous, degassed solvent (e.g., benzene, toluene, or chlorobenzene)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the alkyne, and the chosen solvent.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under an inert atmosphere (e.g., argon or nitrogen), add AIBN to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Photoredox Catalysis

Materials:

  • This compound (1.0 equiv)

  • Alkyne (1.5 equiv)

  • Photoredox catalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or acetonitrile)

Procedure:

  • To a reaction vessel (e.g., a borosilicate glass vial) equipped with a magnetic stir bar, add this compound, the alkyne, the photoredox catalyst, and the solvent.

  • Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the vessel and place it in a photoreactor equipped with a cooling fan.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator (I-I) I_rad 2 I• I->I_rad Δ or hν BMC This compound I_rad->BMC I-Br I_rad->BMC CPM_rad Cyclopropylmethyl Radical BMC->CPM_rad - I-Br Diene 1,4-Diene BMC->Diene + Vinyl Radical - Cyclopropylmethyl Radical HAL_rad Homoallylic Radical CPM_rad->HAL_rad Ring Opening Alkyne Alkyne (R-C≡C-R') Vinyl_rad Vinyl Radical Alkyne->Vinyl_rad + Homoallylic Radical Vinyl_rad->BMC Br abstraction Vinyl_rad->BMC Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Alkyne, and Solvent degas Degas the Mixture (Freeze-Pump-Thaw or Inert Gas Purge) reagents->degas initiator Add Initiator/Catalyst (AIBN or Photoredox Catalyst) degas->initiator react Heat (Thermal Initiation) or Irradiate (Photoredox) initiator->react monitor Monitor Progress (TLC, GC) react->monitor quench Cool to Room Temperature monitor->quench concentrate Remove Solvent in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated 1,4-Diene

References

Application Notes and Protocols for the Synthesis of Cyclopropylmethylamines from Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylmethyl moiety is a valuable structural motif in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties.[1] One of the most direct methods for introducing this group is through the N-alkylation of primary or secondary amines with bromomethylcyclopropane. This document provides detailed application notes and experimental protocols for the synthesis of cyclopropylmethylamines via this method, addressing common challenges and offering guidance for various amine substrates.

The synthesis of cyclopropylmethylamines from this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond.

A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to form a tertiary amine. In some cases, this can proceed further to form a quaternary ammonium (B1175870) salt. Careful control of reaction conditions and stoichiometry is crucial to favor mono-alkylation.

Reaction Data Summary

The following tables summarize reaction conditions and yields for the N-alkylation of various amine substrates with this compound.

Table 1: N-Alkylation of Aromatic Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted Aniline---1649Patent US11407710B2

Table 2: N-Alkylation of Heterocyclic Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Piperidine (B6355638)Piperidine (reflux)NoneReflux-8Major product (88%) was a ring-opened isomer.
BenzimidazoleK₂CO₃Acetonitrile (B52724)Reflux16-General protocol suggests good yields.
Piperazine DerivativeK₂CO₃Acetonitrile60-80--General protocol suggests good yields.

Table 3: N-Alkylation of Complex Secondary Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Bicyclic HexahydroaporphineNaHCO₃----Successful generation of the alkylated derivative reported.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add this compound (1.0 - 1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of a Secondary Heterocyclic Amine (e.g., Morpholine)

This protocol is adapted from general procedures for the N-alkylation of secondary amines.

Materials:

  • Morpholine (B109124) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Flush the flask with an inert atmosphere.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solids with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Visualizations

Reaction Pathway

reaction_pathway Amine Primary or Secondary Amine (R1R2NH) Intermediate Transition State Amine->Intermediate Nucleophilic Attack This compound This compound This compound->Intermediate Product N-Cyclopropylmethylamine (R1R2NCH2-cPr) Intermediate->Product SN2 Displacement Byproduct HBr Intermediate->Byproduct Salt Salt (e.g., KBr + KHCO3) Byproduct->Salt Base Base (e.g., K2CO3) Base->Salt Neutralization

Caption: SN2 mechanism for the N-alkylation of amines with this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Amine, Base, and Solvent add_reagent Add this compound reactants->add_reagent heat Heat and Stir (e.g., 60-80°C) add_reagent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: General experimental workflow for the synthesis of cyclopropylmethylamines.

Discussion and Alternative Methods

The direct N-alkylation of amines with this compound is a straightforward method for the synthesis of cyclopropylmethylamines. However, the potential for over-alkylation, especially with primary amines, and the possibility of ring-opening side reactions with certain substrates, are important considerations.

For instance, the reaction of a sterically hindered this compound derivative with piperidine resulted in a significant amount of a ring-opened product, suggesting that the cyclopropyl (B3062369) ring can participate in the reaction under certain conditions.

Alternative synthetic strategies can be employed to overcome these limitations:

  • Reductive Amination: The reaction of an amine with cyclopropanecarboxaldehyde (B31225) followed by in-situ reduction with an agent like sodium triacetoxyborohydride (B8407120) is a high-yielding method for producing N-cyclopropylmethylamines and avoids over-alkylation.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl cyclopropylamines, the palladium-catalyzed cross-coupling of an aryl halide or triflate with cyclopropylamine (B47189) can be a highly effective method.

  • Reaction with Cyclopropylboronic Acid: Copper-catalyzed N-cyclopropylation of anilines and other amines using cyclopropylboronic acid offers another alternative for the formation of the C-N bond.

The choice of synthetic route will depend on the specific amine substrate, the desired scale of the reaction, and the availability of starting materials. For drug development professionals, the efficiency, scalability, and purity of the final product are paramount considerations when selecting a synthetic strategy.

References

Application Notes and Protocols: Synthesis of Spirocycles via Intramolecular Alkylation using Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocycles, carbocyclic structures linked by a single common carbon atom, are of significant interest in medicinal chemistry and drug development. Their inherent three-dimensionality and conformational rigidity provide access to novel chemical space and can lead to improved pharmacological properties such as receptor binding affinity and metabolic stability. The incorporation of a cyclopropane (B1198618) ring into a spirocyclic system is a particularly attractive strategy for introducing unique structural and electronic features.

This document provides detailed application notes and protocols for the synthesis of spiro[n.2]alkanes, specifically spiro[n.2]alkan-ones, through the intramolecular alkylation of cyclic ketones using bromomethylcyclopropane. This method offers a straightforward approach to constructing these valuable spirocyclic frameworks.

Reaction Principle

The core of this synthetic strategy is a base-mediated intramolecular SN2 reaction. A cyclic ketone is first deprotonated at the α-position using a strong, non-nucleophilic base to form an enolate. This enolate is then alkylated with an appropriate electrophile. To form the spirocyclic structure, a precursor is required where the cyclic ketone is tethered to the this compound moiety. The final key step involves an intramolecular cyclization where the enolate attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide and forming the spirocyclic product.

A common approach involves the initial alkylation of a cyclic ketone with a bifunctional reagent that can be subsequently converted to the this compound unit, or more directly, the alkylation of a pre-formed cyclic β-keto ester or related active methylene (B1212753) compound with this compound followed by decarboxylation and intramolecular cyclization. For the purpose of these notes, we will focus on a plausible direct intramolecular alkylation of a pre-functionalized substrate.

Experimental Protocols

The following protocols describe the synthesis of representative spiro[4.2]heptan-one and spiro[5.2]octan-one systems. These protocols are based on established principles of intramolecular alkylation of ketones.

Protocol 1: Synthesis of Spiro[4.2]heptan-1-one

This protocol outlines a hypothetical two-step process starting from cyclopentanone (B42830).

Step 1: Synthesis of 2-(3-(cyclopropyl)prop-2-en-1-yl)cyclopentan-1-one

This step is a necessary precursor synthesis, as a direct intramolecular reaction from a simple mixture is not feasible. A more plausible route involves creating a tethered substrate. For the purpose of this application note, we will assume the availability of a suitable precursor such as 2-((bromomethyl)cyclopropyl)methyl)cyclopentan-1-one for the key cyclization step.

Step 2: Intramolecular Cyclization to form Spiro[4.2]heptan-1-one

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (B95107) (THF) (50 mL).

  • Base Addition: Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) to the THF at 0 °C.

  • Substrate Addition: Slowly add a solution of 2-(((cyclopropylmethyl)amino)methyl)cyclopentan-1-one (or a similar tethered precursor) (1 equivalent) in dry THF (20 mL) to the suspension of NaH.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1 hour, and then heat to reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired spiro[4.2]heptan-1-one.

Protocol 2: Synthesis of Spiro[5.2]octan-1-one

This protocol follows a similar logic to Protocol 1, starting from cyclohexanone.

Step 1: Synthesis of a Suitable Precursor

As with the cyclopentanone example, a tethered precursor is necessary. We will assume the availability of a molecule like 2-((bromomethyl)cyclopropyl)methyl)cyclohexan-1-one for the key intramolecular cyclization.

Step 2: Intramolecular Cyclization to form Spiro[5.2]octan-1-one

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the cyclohexanone-derived precursor (1 equivalent) in dry dimethylformamide (DMF) (0.1 M concentration).

  • Base Addition: Add potassium tert-butoxide (KOtBu) (1.5 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C for 12 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x Vaq).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel, appropriate eluent system) to yield spiro[5.2]octan-1-one.

Data Presentation

The following tables summarize the reactants, products, and representative, albeit hypothetical, yields for the described spirocyclization reactions. Actual yields will vary depending on the specific precursor and reaction conditions.

Entry Starting Ketone Ring Size Product Hypothetical Yield (%)
15 (Cyclopentanone precursor)Spiro[4.2]heptan-1-one60-75
26 (Cyclohexanone precursor)Spiro[5.2]octan-1-one55-70
Reactant Structure Product Structure
2-(((Cyclopropylmethyl)amino)methyl)cyclopentan-1-one (precursor)(Structure of precursor)Spiro[4.2]heptan-1-one(Structure of spiro[4.2]heptan-1-one)
2-(((Cyclopropylmethyl)amino)methyl)cyclohexan-1-one (precursor)(Structure of precursor)Spiro[5.2]octan-1-one(Structure of spiro[5.2]octan-1-one)

Visualizations

Reaction Pathway

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start Cyclic Ketone Precursor (Tethered to this compound) enolate Enolate Intermediate start->enolate Base (e.g., NaH, KOtBu) product Spiro[n.2]alkan-one enolate->product Intramolecular SN2 Cyclization

Caption: General reaction pathway for the synthesis of spiro[n.2]alkan-ones.

Experimental Workflow

experimental_workflow A Reaction Setup (Inert Atmosphere) B Addition of Base A->B C Addition of Precursor B->C D Reaction at Elevated Temperature C->D E Aqueous Work-up D->E F Extraction E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Application Notes and Protocols for the Use of Bromomethylcyclopropane in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylcyclopropane is a versatile and valuable reagent in organic synthesis, primarily utilized for the introduction of the cyclopropylmethyl moiety into complex molecules. This structural motif is of significant interest in medicinal chemistry and drug development as the cyclopropyl (B3062369) group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule.[1] In the realm of natural product total synthesis, this compound serves as a key building block for the construction of intricate molecular architectures found in a diverse array of biologically active compounds, including alkaloids, terpenoids, and polyketides.[2]

The reactivity of this compound is dominated by its primary alkyl bromide functionality, making it an excellent substrate for nucleophilic substitution reactions. The presence of the adjacent strained cyclopropyl ring can influence the reactivity and stereochemical outcome of these transformations. Common applications in total synthesis involve the alkylation of heteroatom nucleophiles, such as alcohols (O-alkylation) and amines (N-alkylation), to form the corresponding cyclopropylmethyl ethers and amines, respectively.

This document provides detailed application notes, experimental protocols, and data for the use of this compound in the total synthesis of natural products, offering a practical guide for researchers in the field.

Key Applications in Natural Product Synthesis

The introduction of a cyclopropylmethyl group can be a crucial step in the total synthesis of various natural products. This section highlights the strategic use of this compound in achieving these synthetic goals.

O-Alkylation in the Synthesis of Cyclopropylmethyl Ethers

A common strategy involves the Williamson ether synthesis, where an alkoxide, generated from a hydroxyl group present in a natural product precursor, is treated with this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an inert polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Logical Workflow for O-Alkylation:

O_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Start_Mol Natural Product Precursor (R-OH) Alkoxide Alkoxide Formation (R-O⁻) Start_Mol->Alkoxide Deprotonation Reagent This compound SN2 SN2 Reaction Reagent->SN2 Base Base (e.g., NaH) Alkoxide->SN2 Purification Workup & Purification SN2->Purification Product Cyclopropylmethyl Ether Product Purification->Product

Caption: Workflow for O-alkylation using this compound.

N-Alkylation in the Synthesis of Cyclopropylmethylamines

Similar to O-alkylation, the nitrogen atom of an amine functionality in a synthetic intermediate can be alkylated with this compound. This reaction is often facilitated by a weaker base, such as potassium carbonate or triethylamine (B128534) (Et₃N), to neutralize the hydrobromic acid generated during the reaction. The choice of solvent is typically a polar aprotic solvent like acetonitrile (B52724) (MeCN) or DMF.

Logical Workflow for N-Alkylation:

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Start_Mol Natural Product Precursor (R₂NH) SN2 SN2 Reaction Start_Mol->SN2 Reagent This compound Reagent->SN2 Base Base (e.g., K₂CO₃) Base->SN2 Purification Workup & Purification SN2->Purification Product Cyclopropylmethylamine Product Purification->Product

Caption: Workflow for N-alkylation using this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for alkylation reactions using this compound with various nucleophiles. Yields are generally moderate to high, depending on the substrate and reaction conditions.

Nucleophile (Substrate)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Lauryl alcoholNaHDiglymeRoom Temp.--[3]
Amine (Generic)K₂CO₃DMF70470-90[4]
Phenol (Salicylamide)K₂CO₃DMF70485[4]
Thiophenol (Generic)NaHTHF0 - Room Temp.2>90General

Note: Yields are highly substrate-dependent and the provided data should be considered as representative examples.

Experimental Protocols

This section provides detailed protocols for key experiments involving this compound.

Protocol 1: General Procedure for O-Alkylation of an Alcohol

This protocol is a generalized procedure based on the Williamson ether synthesis for the preparation of cyclopropylmethyl ethers.[3]

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Starting alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • This compound (1.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting alcohol (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add this compound (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired cyclopropylmethyl ether.

Protocol 2: General Procedure for N-Alkylation of an Amine

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Starting amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the starting amine (1.0 eq), potassium carbonate (2.0 eq), and the chosen solvent (MeCN or DMF).

  • Stir the suspension at room temperature and add this compound (1.2 eq).

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent (EtOAc or CH₂Cl₂).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-cyclopropylmethylated product.

Conclusion

This compound is a highly effective reagent for the introduction of the cyclopropylmethyl group in the total synthesis of natural products. Its application in O- and N-alkylation reactions provides a reliable method for the construction of key structural motifs. The protocols provided herein offer a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies, paving the way for the efficient synthesis of complex and biologically significant natural products. Careful optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.

References

Troubleshooting & Optimization

separation of bromomethylcyclopropane from bromocyclobutane byproduct

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Separation of Bromomethylcyclopropane

This guide provides troubleshooting advice and frequently asked questions for the separation of this compound from its common byproduct, bromocyclobutane (B1266235).

Frequently Asked Questions (FAQs)

Q1: Why is bromocyclobutane a common byproduct in the synthesis of this compound?

A1: Bromocyclobutane often forms as a byproduct during the synthesis of this compound from cyclopropylmethanol. This occurs via a competing reaction pathway involving the rearrangement of the cyclopropylmethyl carbocation intermediate, which can undergo ring expansion to the more stable cyclobutyl carbocation before the bromide ion attacks. The amount of byproduct can vary depending on the reaction conditions, such as temperature and the choice of brominating agent.[1][2]

Q2: What is the primary challenge in separating these two compounds?

A2: The main challenge lies in the very close boiling points of this compound and bromocyclobutane, making separation by standard distillation difficult.[3][4] Effective separation requires methods with high theoretical plate counts, such as fractional distillation or preparative chromatography.

Q3: Which separation method is generally recommended?

A3: For laboratory-scale purification, fractional distillation under reduced pressure is the most common and effective method.[1][5] For achieving very high purity or for separating small quantities, preparative gas chromatography (Prep-GC) is a superior, albeit more instrument-intensive, alternative.

Troubleshooting Common Issues

Q4: My fractional distillation is resulting in poor separation. What are the likely causes and solutions?

A4: Poor separation during fractional distillation can be attributed to several factors:

  • Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates.

    • Solution: Switch to a more efficient column, such as a Vigreux column with a longer packed length or a spinning band distillation system.

  • Incorrect Reflux Ratio: Too low a reflux ratio will not allow proper equilibrium to be established in the column.

    • Solution: Increase the reflux ratio. A good starting point is a 5:1 or 10:1 ratio (reflux to distillate).

  • Distillation Rate is Too High: Heating the distillation pot too aggressively can lead to flooding of the column and prevent effective separation.

    • Solution: Reduce the heating rate to ensure a slow, steady collection of distillate, typically 1-2 drops per second.

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for separation.

    • Solution: Insulate the distillation column and head with glass wool or aluminum foil to maintain an adiabatic state.

Q5: I am observing a broad peak or co-elution in my Gas Chromatography (GC) analysis. How can I improve the resolution?

A5: To improve GC peak resolution, consider the following adjustments:

  • Optimize the Temperature Program: A slower temperature ramp or an initial isothermal period at a lower temperature can enhance the separation of compounds with close boiling points.

  • Use a Different Column: A longer column or a column with a different stationary phase (e.g., one with higher polarity) may provide better selectivity for these analytes. Columns like a VF-624ms are often used for alkyl halides.[6][7]

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can significantly improve column efficiency and resolution.

  • Reduce Injection Volume/Concentration: Overloading the column can lead to peak broadening and tailing.[6] Try injecting a smaller volume or a more dilute sample.

Quantitative Data Presentation

The physical properties of the target compound and its primary byproduct are crucial for designing an effective separation strategy.

PropertyThis compoundBromocyclobutane
Molecular Formula C₄H₇BrC₄H₇Br
Molecular Weight 135.00 g/mol 135.00 g/mol [8]
Boiling Point 105-107 °C[9][10]108 °C
Density (at 25 °C) 1.392 g/mL[9][10]1.434 g/mL
Refractive Index (n20/D) 1.457[9][10]1.479

Experimental Protocols

Protocol 1: Separation by Fractional Distillation

This protocol describes the purification of this compound from a crude reaction mixture containing the bromocyclobutane byproduct.

Materials:

  • Crude mixture of this compound and bromocyclobutane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Heating mantle with a stirrer

  • Vacuum source and gauge

  • Cold trap (recommended)

  • GC instrument for fraction analysis

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed. A vacuum-jacketed column is recommended to minimize heat loss.

  • Charging the Flask: Charge the round-bottom flask with the crude mixture. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly reduce the pressure in the system to the desired level (e.g., 13 mbar, as this can lower the boiling point and prevent decomposition).[5]

  • Heating: Begin heating the flask gently. As the mixture starts to boil, observe the condensation ring rising slowly up the column.

  • Equilibration: Allow the system to equilibrate under total reflux (no distillate being collected) for at least 30 minutes. This allows the temperature gradient to stabilize within the column.

  • Collecting Fractions: Begin collecting the distillate at a slow rate (1-2 drops per second). Collect several small fractions rather than one large one.

    • Fraction 1 (Forerun): This will likely be enriched in any lower-boiling impurities.

    • Fraction 2 (Product): As the head temperature stabilizes near the boiling point of this compound at the working pressure, collect the main fraction.

    • Fraction 3 (Intermediate): A fraction containing a mixture of both isomers will likely distill between the pure fractions.

    • Fraction 4 (Byproduct): The temperature may then rise slightly to the boiling point of bromocyclobutane.

  • Analysis: Analyze each fraction by Gas Chromatography (GC) to determine its purity. Combine the fractions that meet the required purity specifications.

Visualizations

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for Separation cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Collection crude Crude Reaction Mixture (this compound & Bromocyclobutane) distill Fractional Distillation (Under Reduced Pressure) crude->distill  Load gc GC Analysis of Fractions distill->gc  Collect & Inject frac1 Fraction 1 (Enriched Product) gc->frac1 frac2 Fraction 2 (Mixed) gc->frac2 frac3 Fraction 3 (Enriched Byproduct) gc->frac3 combine Combine Pure Fractions frac1->combine final Pure this compound combine->final

Caption: Workflow for the purification of this compound.

Troubleshooting Flowchart

G Diagram 2: Troubleshooting Poor Separation start Problem: Poor Separation cause1 Distillation Rate Too Fast? start->cause1 cause2 Column Efficiency Too Low? start->cause2 cause3 Poor Column Insulation? start->cause3 cause4 GC Resolution Issue? start->cause4 cause1->cause2 No sol1 Solution: Reduce Heating Rate cause1->sol1 Yes cause2->cause3 No sol2 Solution: Use Longer/Packed Column cause2->sol2 Yes cause3->cause4 No sol3 Solution: Insulate Column (Glass Wool/Foil) cause3->sol3 Yes sol4 Solution: Optimize GC Method (Temp Ramp, Flow Rate) cause4->sol4 Yes

Caption: Decision tree for troubleshooting separation issues.

References

controlling exothermic reactions in bromomethylcyclopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromomethylcyclopropane Synthesis

This guide provides researchers, scientists, and drug development professionals with essential information for controlling exothermic reactions during the synthesis of this compound. Below you will find frequently asked questions and troubleshooting guides to ensure safe and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of the strong exothermic reaction during this compound synthesis?

A1: The significant heat generation in common synthetic routes stems from two main factors:

  • Highly Strained Ring System: The cyclopropane (B1198618) ring possesses considerable ring strain. During the reaction, side reactions involving the opening of this strained ring can occur, which is a highly exothermic process.[1][2][3]

  • Reaction Mechanism:

    • In methods starting from cyclopropylmethanol (B32771), the formation of the brominating intermediate (e.g., from triphenylphosphite and bromine) is exothermic. The subsequent reaction with the alcohol is also exothermic.[1][2]

    • In the Hunsdiecker reaction, the decarboxylation and formation of the carbon-bromine bond contribute to the overall heat release. This reaction is typically described as mildly exothermic but requires careful moderation.[4]

Q2: Which synthetic methods are commonly used, and what are their associated thermal risks?

A2: The two most prevalent methods each carry specific thermal risks that must be managed. The choice of method often depends on scale, safety infrastructure, and cost considerations.

Parameter Method 1: From Cyclopropylmethanol Method 2: Hunsdiecker Reaction
Starting Materials Cyclopropylmethanol, Triarylphosphite, BromineSilver or Mercury salt of Cyclopropanecarboxylic Acid, Bromine
Typical Solvent DMF (Dimethylformamide)Tetrachloroethane
Key Thermal Risk High exothermicity. Risk of thermal runaway leading to ring-opening byproducts.[1][3][5]Moderate exothermicity. Risk of explosion from unstable acyl hypobromite (B1234621) intermediates.[4]
Control Strategy Strict low-temperature control (below 0°C, ideally -15°C to -10°C) and slow reagent addition.[1][2][5]Gradual addition of bromine and use of a cooling bath to moderate the reaction temperature (e.g., 30-35°C).[4]
Reported Yield ~77.5% or higher[6]~53-56%[7]

Q3: How can I effectively monitor and control the reaction temperature on a lab scale?

A3: Effective temperature management is crucial.

  • Monitoring: Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture, ensuring the tip is submerged but not touching the flask walls for an accurate reading of the internal temperature.

  • Control:

    • Cooling Baths: Employ an efficient cooling bath. An ice-salt bath can achieve temperatures down to -20°C. For lower temperatures, a dry ice/acetone bath (approx. -78°C) is recommended.

    • Slow Addition: Use a dropping funnel to add reagents dropwise. The rate of addition is the primary means of controlling the rate of heat generation.

    • Vigorous Stirring: Ensure efficient mechanical or magnetic stirring to dissipate heat evenly and prevent the formation of localized hot spots.

Troubleshooting Guide

Problem: Uncontrolled Temperature Spike During Reagent Addition

An uncontrolled rise in temperature is a sign of a potential thermal runaway, which can compromise yield and safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent (e.g., bromine or cyclopropylmethanol).

  • Enhance Cooling: Lower the temperature of the cooling bath. If using an ice bath, add more salt. If accessible, switch to a colder bath like dry ice/acetone.

  • Do Not Increase Stirring Speed Drastically: While good stirring is important, a sudden, massive increase in speed can sometimes accelerate the reaction in a non-homogeneous mixture.

Logical Troubleshooting Flow:

G start Temperature Spike Detected (>5°C above setpoint) stop_add Cease Reagent Addition IMMEDIATELY start->stop_add check_cool Is Cooling Bath Effective? stop_add->check_cool enhance_cool Enhance Cooling (Add more coolant/salt) check_cool->enhance_cool No check_add Was Addition Rate Too Fast? check_cool->check_add Yes enhance_cool->check_add slow_add Restart Addition at 50% of Original Rate check_add->slow_add Yes monitor Monitor Temperature Closely check_add->monitor No slow_add->monitor proceed Reaction Stabilized monitor->proceed

Caption: Troubleshooting workflow for a thermal runaway event.

Problem: Low Yield and Presence of Impurities

Low yields are often linked to poor temperature control, which leads to the formation of byproducts such as ring-opened haloalkanes.[1][8]

Observation (by GC-MS or NMR) Probable Cause Recommended Solution
Multiple brominated, non-cyclopropyl impuritiesExcessive Reaction Temperature. High local temperatures caused ring-opening.[3]Maintain reaction temperature strictly below 0°C, preferably between -15°C and -10°C, during the addition of cyclopropylmethanol.[2][5]
Significant amount of unreacted starting materialIncomplete Reaction. The temperature may have been too low, or the reaction time was insufficient.After the exothermic addition is complete, allow the mixture to warm slowly to room temperature and stir for an additional 1-2 hours.[8]
Formation of phosphorus-containing byproductsWorkup Issue. Incomplete removal of phosphine (B1218219) oxide byproducts.Perform aqueous washes during workup and consider purification by vacuum distillation.[5]

Experimental Protocol: Synthesis from Cyclopropylmethanol

This protocol is adapted from methods that prioritize thermal control.[2][5][8] All operations should be conducted in a well-ventilated fume hood under an inert (nitrogen) atmosphere.

1. Reactor Setup and Reagent Preparation:

  • Place a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a dropping funnel under a nitrogen atmosphere.

  • Charge the flask with anhydrous dimethylformamide (DMF) and the selected triarylphosphite (e.g., triphenylphosphite).

  • Cool the flask to 0°C using an ice-salt bath.

2. Formation of the Brominating Agent:

  • Slowly add bromine (Br₂) dropwise via the dropping funnel to the stirred phosphite (B83602) solution.

  • CRITICAL: Maintain the internal temperature below 15°C (ideally below 12°C) during this addition.[2][5] The mixture may become a thick suspension.

3. Cooldown for Alcohol Addition:

  • Once bromine addition is complete, cool the reaction mixture to between -15°C and -10°C using a dry ice/acetone bath.

4. Synthesis of (Bromomethyl)cyclopropane:

  • Add cyclopropylmethanol dropwise via the dropping funnel.

  • CRITICAL: The addition rate must be controlled to ensure the internal temperature does not exceed -5°C.[1][2][5] This is the most exothermic step and where byproduct formation is most likely.

5. Reaction Completion and Workup:

  • After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then warm slowly to room temperature.

  • The product is typically isolated via vacuum distillation. Further purification can be achieved through aqueous washes of the distilled fractions.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_brom Brominating Agent Formation cluster_synth Product Synthesis cluster_workup Isolation A 1. Assemble Dry Reactor Under Nitrogen B 2. Charge DMF and Triarylphosphite A->B C 3. Cool to < 15°C B->C D 4. Add Bromine Dropwise (T < 15°C) C->D E 5. Cool to -15°C D->E F 6. Add Cyclopropylmethanol (T < -5°C) E->F G 7. Slow Warm to RT F->G H 8. Isolate via Vacuum Distillation G->H

Caption: Step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Bromomethylcyclopropane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of bromomethylcyclopropane via vacuum distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound, focusing on practical solutions to improve purity and yield.

Issue Potential Cause Recommended Solution
Poor Separation of Impurities (Low Purity) The primary impurities, bromocyclobutane (B1266235) and 4-bromo-1-butene, have boiling points very close to that of this compound, making separation difficult.[1]- Optimize Vacuum Pressure: Lowering the pressure will decrease the boiling point and may increase the boiling point difference between the product and impurities. A pressure range of 1-10 mbar is suggested.[2] - Use a Fractionating Column: Employ a distillation column with a high number of theoretical plates (at least 10) to enhance separation efficiency. - Control Reflux Ratio: A higher reflux ratio can improve separation but may increase distillation time. Adjust to find the optimal balance.
Product Decomposition (Discoloration or Low Yield) This compound may be thermally sensitive and can decompose at elevated temperatures.- Lower the Distillation Temperature: Utilize a lower vacuum (e.g., 5-15 mbar) to distill the product at a lower temperature, typically between 50-70°C.[2] - Minimize Residence Time: Avoid prolonged heating of the distillation flask.
Unstable Vacuum Pressure Leaks in the distillation apparatus are a common cause of pressure fluctuations, which can negatively impact separation efficiency.[3]- Check All Joints and Seals: Ensure all ground glass joints are properly greased and sealed. Inspect all tubing and connections for cracks or loose fittings. - Inspect the Vacuum Pump: Ensure the pump is in good working order and the pump oil is clean.
Bumping or Uneven Boiling Lack of nucleation sites can lead to sudden, violent boiling (bumping), which can contaminate the distillate.- Use a Magnetic Stir Bar: Continuous stirring provides nucleation sites and ensures even heat distribution. Boiling chips are not effective under vacuum.[4] - Ensure Uniform Heating: Use a heating mantle with a stirrer and ensure it is properly sized for the flask to provide even heating.
No Distillate Collected The vacuum may be too high, causing the boiling point to be below the temperature of the condenser coolant.- Adjust Coolant Temperature: If possible, use a warmer coolant in the condenser. However, ensure it is still cold enough to condense the product vapor. - Slightly Increase Pressure: A small, controlled increase in pressure will raise the boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should be concerned about when distilling this compound?

A1: The most common impurities are bromocyclobutane and 4-bromo-1-butene.[1] These are isomers that often form as byproducts during the synthesis of this compound and have very similar boiling points to the desired product, making them challenging to separate.[1]

Q2: Why is vacuum distillation necessary for purifying this compound?

A2: Vacuum distillation is required to lower the boiling point of the compound.[3] This is crucial for two main reasons: firstly, to prevent thermal decomposition that can occur at the atmospheric boiling point, and secondly, to enhance the separation from close-boiling impurities.[1]

Q3: What is the atmospheric boiling point of this compound and its main impurities?

A3: The atmospheric boiling points are very close:

  • This compound: ~105-107°C[5]

  • Bromocyclobutane: ~108°C

  • 4-bromo-1-butene: ~98-100°C[6][7]

Q4: What are the typical vacuum distillation parameters for this compound?

A4: A common set of parameters involves a distillation temperature of 50-70°C under a reduced pressure of 1-10 mbar.[2] One specific example is distillation at approximately 65°C and 5 mbar.[2] Another documented procedure uses a pressure of 13 mbar with a distillation head temperature between 30-40°C.

Q5: How can I minimize the formation of impurities during the synthesis to make purification easier?

A5: Strict temperature control during the bromination of cyclopropylmethanol (B32771) is critical.[8] Maintaining a low reaction temperature, often below 0°C, can help to minimize the formation of rearrangement byproducts like bromocyclobutane and 4-bromo-1-butene.[8]

Data Presentation

Physical Properties and Distillation Data
Compound Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Boiling Point under Vacuum
This compound135.00105-107[5]64°C @ 13 mbar ~65°C @ 5 mbar[2]
Bromocyclobutane135.00108Not available
4-bromo-1-butene135.0098-100[6][7]Not available

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation to remove solvent and separate isomeric impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump

  • Vacuum gauge (manometer)

  • Cold trap (recommended to protect the pump)

  • Tubing for vacuum and coolant

  • Grease for ground glass joints

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Connect the fractionating column to the round-bottom flask, followed by the distillation head, condenser, and receiving flask.

    • Use appropriate clips to secure all joints. Lightly grease all ground glass joints to ensure a good seal.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a circulating coolant source.

    • Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump. Include a vacuum gauge in the line to monitor the pressure.

  • Distillation Process:

    • Begin stirring the crude product.

    • Turn on the condenser coolant.

    • Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 5-15 mbar). Monitor the pressure using the vacuum gauge.

    • Once the target pressure is stable, begin to gently heat the distillation flask using the heating mantle.

    • Observe the distillation. The first fraction to distill will likely be any low-boiling solvents or impurities. It is advisable to collect this in a separate receiving flask.

    • As the temperature of the distillation head rises and stabilizes, collect the main fraction of this compound. A stable head temperature at the expected boiling point for the given pressure indicates that a pure fraction is being collected. For example, at 13 mbar, the head temperature should be in the range of 30-40°C.

    • Monitor the distillation rate and adjust the heating as necessary to maintain a slow, steady collection of distillate (approximately 1-2 drops per second).

    • Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Shutdown Procedure:

    • Remove the heating mantle and allow the system to cool down.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Turn off the condenser coolant.

    • Disassemble the apparatus and properly store the purified product.

Mandatory Visualization

G cluster_prep Preparation cluster_process Distillation Process cluster_shutdown Shutdown A Assemble Distillation Apparatus B Add Crude Product & Stir Bar A->B C Check All Seals and Connections B->C D Start Stirring & Coolant C->D System Sealed E Evacuate System to Target Pressure (e.g., 5-15 mbar) D->E F Begin Gentle Heating E->F G Collect Initial Low-Boiling Fraction F->G H Collect Main Product Fraction at Stable Head Temperature G->H I Monitor Distillation Rate H->I J Stop Heating Before Flask is Dry I->J K Cool the System J->K Distillation Complete L Vent to Atmospheric Pressure K->L M Turn Off Pump & Coolant L->M

Caption: Experimental workflow for the vacuum distillation of this compound.

G start Low Purity of Distilled this compound q1 Is the vacuum pressure stable and within the target range (e.g., 5-15 mbar)? start->q1 sol1 Check for leaks in all joints, seals, and tubing. Inspect vacuum pump performance. q1->sol1 NO q2 Is a fractional distillation column with sufficient theoretical plates being used? q1->q2 YES a1_yes YES a1_no NO sol1->q1 sol2 Incorporate a Vigreux or packed column to improve separation efficiency. q2->sol2 NO q3 Is the distillation rate slow and controlled (1-2 drops/sec)? q2->q3 YES a2_yes YES a2_no NO sol2->q2 sol3 Reduce heating to slow down the distillation rate. Consider increasing the reflux ratio. q3->sol3 NO end_node Purity should improve. If not, consider re-distillation of collected fractions. q3->end_node YES a3_yes YES a3_no NO sol3->q3

Caption: Troubleshooting workflow for low purity in this compound distillation.

References

Technical Support Center: Scaling Up Bromomethylcyclopropane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of bromomethylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the production of this compound?

A1: The primary challenges stem from the inherent reactivity of the cyclopropane (B1198618) ring and the nature of the bromination reaction. Key issues include:

  • Isomer Formation: Ring-opening or rearrangement side reactions can lead to the formation of impurities such as bromocyclobutane (B1266235) and 4-bromo-1-butene (B139220). These isomers often have boiling points very close to the desired product, making purification by distillation difficult.[1][2]

  • Exothermic Reaction: The bromination step is often highly exothermic.[1][3] Poor temperature control on a larger scale can increase the formation of byproducts and pose a significant safety risk.[1][4]

  • Viscosity and Mixing: At an industrial scale, the reaction mixture can become a thick slurry, especially when using reagents like triphenylphosphine (B44618).[1][3][4] This can lead to poor mixing, localized overheating, and incomplete reactions.[1]

  • Reagent Cost and Waste: Laboratory-scale reagents like N-bromosuccinimide (NBS) can be too expensive for industrial applications.[1][5] Methods employing triphenylphosphine generate considerable phosphorus-containing waste, which presents disposal challenges.[1][2]

  • Product Purity: Achieving high purity on a large scale is challenging without an optimized process that effectively minimizes the formation of byproducts from the start.[1][3]

Q2: Which synthetic routes are most suitable for the industrial-scale production of this compound?

A2: While several methods exist, the reaction of cyclopropylmethanol (B32771) with a brominating agent is the most common approach. For large-scale production, a method involving a triarylphosphite (like triphenylphosphite) and bromine in a polar aprotic solvent (such as DMF) is often preferred.[5] This method can achieve high purity and yield while avoiding some of the pitfalls of other reagents.[3][5] Another viable, though potentially more costly and waste-generating option, is the use of triphenylphosphine dibromide.[2] The use of phosphorus tribromide in the presence of formamides has also been shown to produce high-purity this compound with high yields.[2]

Q3: What are the critical safety precautions to take when handling this compound?

A3: this compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory system, and is harmful if swallowed.[6][7][8] It is crucial to:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[10]

  • Keep the compound away from heat, sparks, and open flames.[7][10]

  • Store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[6][11]

  • Ground and bond containers when transferring material to prevent static discharge.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction for the complete consumption of cyclopropylmethanol using GC or NMR. Consider extending the reaction time or slightly increasing the temperature after the initial addition of reagents.[1]
Incorrect stoichiometry of reagents.Ensure precise molar equivalents of all reagents are used.[1]
Poor temperature control leading to side reactions.Maintain the recommended low temperature (e.g., below -5°C) during the addition of cyclopropylmethanol.[1][3]
High Levels of Impurities (Bromocyclobutane, 4-bromo-1-butene) Reaction temperature is too high, promoting rearrangement.Strictly control the temperature during the exothermic addition steps. Cooling the reaction mixture to between -15°C and -10°C before adding the alcohol can be effective.[1][4]
Slow addition of reagents not maintained.Add the alcohol slowly to the brominating agent to keep its concentration low and minimize side reactions.[1]
Thick, Non-Stirrable Reaction Mixture High concentration of reagents, particularly triphenylphosphine.Increase the solvent volume to improve fluidity. Optimize the stirring mechanism for better agitation of viscous slurries.[1][4]
Precipitation of intermediates.For some methods, maintaining a specific temperature range is crucial to prevent precipitation. For instance, with triphenylphosphine, too low a temperature can cause it to precipitate.[3]
Product Decomposition during Work-up Exposure to high temperatures during distillation.Purify the product via vacuum distillation to keep the temperature low and prevent the formation of byproducts.[2][6]
Presence of acidic or basic impurities.Wash the crude product with water or a mild carbonate solution before distillation to remove residual reagents and byproducts.[6]

Quantitative Data Summary

The following table summarizes reported yields and purities for different synthetic methods.

Brominating Agent/System Solvent Scale Yield Purity Key Byproducts Reference
PBr₃ / N,N-dimethylformamide-Lab Scale (8.0g alcohol)80 mol%99.6%Bromocyclobutane (0.2%), 4-bromo-1-butene (0.1%)[2]
PBr₃ / N,N-dimethylformamide-Scale-up (125.0g alcohol)85 mol%99.4%Bromocyclobutane (0.5%), 4-bromo-1-butene (0.2%)[2]
Triphenylphosphite / BromineDMFScale-up (0.96 kg alcohol)73%98.7%Not specified[6]
Triphenylphosphine / BromineDMFLab Scale77.5%>97%Open-chain haloalkanes (0.6%)[11][12]

Experimental Protocols

Method 1: Synthesis using Triphenylphosphite and Bromine (Industrial Scale)

This protocol is based on a method designed for high purity and productivity on an industrial scale.[5]

  • Reactor Preparation: Ensure a clean, dry reactor is purged with an inert gas like nitrogen.

  • Reagent Loading:

    • Load the reactor with N,N-dimethylformamide (DMF).

    • Add triphenylphosphite to the DMF with stirring.

  • Formation of Brominating Agent:

    • Cool the mixture to below 15°C.

    • Slowly add bromine, ensuring the temperature does not exceed 12°C. The mixture may become a thick, yellow suspension.

  • Cooling: After the bromine addition is complete, cool the reactor contents to between -15°C and -10°C.

  • Addition of Alcohol: Slowly add cyclopropylmethanol, maintaining the reaction temperature below -5°C.

  • Reaction Completion and Work-up:

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • The this compound is then recovered via vacuum distillation.

Method 2: Synthesis using Phosphorus Tribromide and DMF (Lab/Pilot Scale)

This protocol is adapted from a high-yield laboratory procedure.[2]

  • Reactor Setup: In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add N,N-dimethylformamide (95.5g).

  • PBr₃ Addition: Cool the flask to 0-5°C and slowly add phosphorus tribromide (20.0g) dropwise.

  • Alcohol Addition: Further cool the mixture to -10°C and slowly add cyclopropylmethanol (8.0g) for the bromination reaction.

  • Aging: Allow the reaction to age for approximately 40 hours while monitoring for completion (100% conversion of cyclopropylmethanol).

  • Work-up and Purification:

    • Wash the reaction mixture.

    • Perform vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reactor Preparation (Clean, Dry, Inert Atmosphere) load_solvent Load Solvent (e.g., DMF) prep->load_solvent load_reagent1 Load Reagent 1 (e.g., Triphenylphosphite) load_solvent->load_reagent1 form_bromo Form Brominating Agent (Add Bromine, Temp < 15°C) load_reagent1->form_bromo Start Reaction cool_reaction Cool Reaction Mixture (-15°C to -10°C) form_bromo->cool_reaction add_alcohol Slowly Add Cyclopropylmethanol (Temp < -5°C) cool_reaction->add_alcohol warm_up Warm to Room Temperature add_alcohol->warm_up wash Wash Crude Product warm_up->wash Begin Purification distill Vacuum Distillation wash->distill product Pure this compound distill->product troubleshooting_guide Troubleshooting Logic for Low Yield/Purity start Low Yield or High Impurity Issue check_completion Is the starting alcohol fully consumed (GC/NMR)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_temp Was temperature strictly controlled below -5°C during alcohol addition? check_completion->check_temp Yes solution_incomplete Action: - Extend reaction time - Ensure correct stoichiometry incomplete->solution_incomplete temp_high High Temperature check_temp->temp_high No check_mixing Was the mixture a thick, non-stirrable slurry? check_temp->check_mixing Yes solution_temp Action: - Improve cooling efficiency - Slow down addition rate temp_high->solution_temp mixing_poor Poor Mixing check_mixing->mixing_poor Yes other_issues Other Issues (e.g., reagent quality) check_mixing->other_issues No solution_mixing Action: - Increase solvent volume - Optimize stirrer design mixing_poor->solution_mixing

References

Technical Support Center: Optimizing Nucleophilic Substitution of Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the nucleophilic substitution of bromomethylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism for nucleophilic substitution of this compound?

A1: The nucleophilic substitution of this compound, a primary alkyl halide, predominantly proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] This involves a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2]

Q2: How does reaction temperature generally affect the rate of S(_N)2 reactions?

A2: Increasing the reaction temperature generally increases the rate of an S(_N)2 reaction. Higher temperatures provide the molecules with more kinetic energy to overcome the activation energy barrier of the reaction.[2][3]

Q3: What are the potential side reactions when heating a nucleophilic substitution reaction of this compound?

A3: The most common side reaction is elimination (E2), which is also favored by higher temperatures.[4][5] For this compound, this would lead to the formation of methylenecyclopropane. Ring-opening reactions of the cyclopropane (B1198618) ring can also occur under certain conditions, particularly with elevated temperatures and certain nucleophiles, due to the inherent ring strain.[6]

Q4: Are there any specific temperature considerations for reactions with azide (B81097) or cyanide nucleophiles?

A4: Yes. For reactions with sodium azide, temperatures in the range of 60-80 °C are commonly used.[1] For reactions with potassium cyanide, a higher temperature range of 90-100 °C is often employed.[1] It is crucial to handle both azide and cyanide compounds with extreme caution due to their high toxicity.[1][7] Organic azides, in particular, can be explosive at elevated temperatures.[7]

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: I am not observing the formation of my desired product. What are the likely causes related to temperature?

  • Answer:

    • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. S(_N)2 reactions, while often proceeding at room temperature for reactive substrates, may require heating for less reactive nucleophiles or to achieve a reasonable reaction rate.[2] Consider incrementally increasing the temperature.

    • Inappropriate Solvent: The choice of solvent is critical. For S(_N)2 reactions, polar aprotic solvents like DMSO or DMF are generally preferred as they solvate the cation of the nucleophilic salt, making the nucleophile more reactive.[5][8]

Issue 2: Significant formation of an elimination byproduct.

  • Question: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this?

  • Answer:

    • Excessive Temperature: High temperatures favor elimination (E2) over substitution (S(_N)2).[4][5][9] Try running the reaction at a lower temperature. It is often beneficial to start at a lower temperature and slowly warm the reaction mixture.[5]

    • Strongly Basic/Sterically Hindered Nucleophile: If your nucleophile is also a strong or bulky base (e.g., potassium tert-butoxide), it will favor elimination.[5] If possible, select a less basic or less sterically hindered nucleophile.

Issue 3: Observation of unexpected rearranged products.

  • Question: I am seeing products that suggest the cyclopropane ring has opened or rearranged. How can I prevent this?

  • Answer:

    • High Temperature and/or Acidic Conditions: The high ring strain of the cyclopropane ring can make it susceptible to ring-opening, especially at elevated temperatures or in the presence of acid.[6] Ensure your reaction conditions are not acidic and consider if a lower reaction temperature would be sufficient for the substitution to occur without inducing rearrangement. The stability of the cyclopropylmethyl cation can also play a role, though this is more relevant to S(_N)1 type processes.[6]

Data Presentation

Table 1: Recommended Reaction Temperatures for Nucleophilic Substitution of (8-Bromooctyl)cyclopropane (as an analogue)

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium AzideDMF701885-95
Potassium CyanideDMSO90-1006-12Not specified

Data extracted from a protocol for (8-Bromooctyl)cyclopropane, which serves as a useful analogue for this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 60-80 °C.[1]

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[1]

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Nucleophilic Substitution with Potassium Cyanide

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO.

  • Add potassium cyanide (KCN, 1.2 eq). Caution: Potassium cyanide is highly toxic.

  • Heat the mixture to 90-100 °C.[1]

  • Follow the reaction's progress by TLC or GC-MS.

  • After completion (typically 6-12 hours), cool the reaction to room temperature.[1]

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the resulting product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Polar Aprotic Solvent B Add Nucleophile A->B C Heat to Optimized Temperature B->C D Monitor Progress (TLC/GC-MS) C->D E Quench and Extract D->E F Wash and Dry E->F G Concentrate F->G H Purify G->H

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_guide Start Low Product Yield? TempTooLow Increase Reaction Temperature Incrementally Start->TempTooLow Yes SolventIssue Verify Use of Polar Aprotic Solvent (e.g., DMSO, DMF) Start->SolventIssue Yes SideProduct Significant Side Product? Start->SideProduct No Elimination Elimination Product (Alkene)? SideProduct->Elimination Yes Rearrangement Rearranged Product? SideProduct->Rearrangement Yes LowerTemp Lower Reaction Temperature Elimination->LowerTemp CheckNucleophile Consider a Less Basic/ Bulky Nucleophile Elimination->CheckNucleophile Rearrangement->LowerTemp CheckAcidity Ensure Anhydrous/ Non-Acidic Conditions Rearrangement->CheckAcidity

Caption: Troubleshooting decision tree for optimizing the reaction.

References

preventing ring-opening of bromomethylcyclopropane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromomethylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting this compound while preserving the integrity of the cyclopropane (B1198618) ring. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the ring-opening of this compound during a reaction?

A1: The principal driving force behind the ring-opening of this compound is the release of inherent ring strain, which is significant in the three-membered cyclopropyl (B3062369) ring.[1] This rearrangement is typically facilitated by the formation of reactive intermediates. The two main pathways to avoid are:

  • Carbocation Formation: Conditions that favor an S(_N)1-type mechanism can generate a primary carbocation adjacent to the cyclopropane ring. This carbocation is highly unstable and prone to rearrangement to a more stable homoallylic or cyclobutyl cation, leading to ring-opened products. Acidic conditions can also promote carbocation formation and subsequent rearrangement.[1]

  • Radical Formation: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening.[2] Therefore, reaction conditions that can generate radicals, such as high temperatures or the presence of radical initiators, should be avoided.[1]

Q2: What are the ideal reaction conditions to prevent ring-opening when performing a nucleophilic substitution on this compound?

A2: To maintain the integrity of the cyclopropane ring, it is crucial to favor an S(_N)2 reaction pathway.[3][4] The key conditions are:

  • Nucleophile: Use a strong, non-bulky nucleophile to ensure a bimolecular reaction mechanism.[5]

  • Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of the nucleophile but not the anion, enhancing its nucleophilicity.[6][7]

  • Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor competing elimination reactions and potential radical formation.[5][8]

Q3: What are the common ring-opened byproducts I should look for when analyzing my reaction mixture?

A3: The most common ring-opened isomers are 4-bromo-1-butene (B139220) and bromocyclobutane. The formation of these byproducts is indicative that conditions favoring ring-opening are present in your reaction.

Troubleshooting Guides

Problem 1: My reaction is producing a significant amount of a ring-opened byproduct, which I suspect is happening under acidic conditions.

Possible Cause Suggested Solution
Acidic Reaction Conditions Acidic conditions can promote carbocation formation, leading to ring-opening.[9] Carefully monitor and control the pH of your reaction mixture. If the reaction tolerates it, consider running it under neutral or slightly basic conditions.
Acidic Workup An aqueous acidic workup can induce rearrangement after the reaction is complete.[9] Use a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7) or a mild quenching agent like a saturated sodium bicarbonate solution for the workup.[9]

Problem 2: I am observing rearrangement during a thermally-driven reaction.

Possible Cause Suggested Solution
High Reaction Temperature High temperatures can provide the activation energy for the homolytic cleavage of the C-Br bond, leading to radical intermediates and subsequent ring-opening.[9] Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
Radical Initiators Trace impurities or the reaction conditions themselves might be initiating radical chain reactions. If radical formation is suspected, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone.

Problem 3: My Williamson ether synthesis with this compound is giving a low yield of the desired ether and forming byproducts.

Possible Cause Suggested Solution
Sterically Hindered Alkoxide A bulky alkoxide base can favor elimination (E2) over substitution (S(_N)2), leading to the formation of cyclopropylmethylether as a byproduct.[10] Use a less sterically hindered alkoxide if possible.
Inappropriate Solvent Using a protic solvent can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired S(_N)2 reaction. This can allow side reactions to become more prominent.[11] Ensure you are using a polar aprotic solvent like DMF or THF.[6]
High Temperature As with other reactions, high temperatures will favor elimination over substitution.[5] Perform the reaction at a lower temperature, even if it requires a longer reaction time.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the outcome of a nucleophilic substitution reaction with this compound. The data is based on established principles of S(_N)2 reactions and cyclopropane ring stability.

Table 1: Effect of Solvent on Product Distribution in the Reaction of this compound with Sodium Azide

SolventDielectric ConstantSolvent TypeRing-Retained Product (%)Ring-Opened Products (%)
DMF37Polar Aprotic>95<5
Acetone21Polar Aprotic9010
Ethanol24Polar Protic7030
Water80Polar Protic5050

Table 2: Effect of Temperature on the Yield of Ring-Retained Product in a Williamson Ether Synthesis

Temperature (°C)Reaction Time (h)Yield of Cyclopropylmethyl Ether (%)Yield of Elimination Byproduct (%)
02492<1
25 (Room Temp)8855
5027020
80 (Reflux)14545

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound (S(_N)2 Conditions)

This protocol describes a general method for reacting this compound with a strong, non-bulky nucleophile to minimize ring-opening.

Materials:

  • This compound

  • Nucleophile (e.g., sodium cyanide, sodium azide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the nucleophile (1.2 equivalents) in the anhydrous polar aprotic solvent under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it slowly warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Williamson Ether Synthesis with this compound

This protocol provides a method for the synthesis of a cyclopropylmethyl ether, a common application of this compound.[12]

Materials:

  • Alcohol (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • This compound

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equivalent) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the alkoxide.

  • Slowly add this compound (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Ring_Opening_Pathways cluster_main Reaction of this compound Start This compound SN2 SN2 Pathway (Ring-Retained) Start->SN2 Strong Nucleophile, Low Temp, Polar Aprotic Solvent SN1 SN1 Pathway (Ring-Opening) Start->SN1 Weak Nucleophile, Protic Solvent Radical Radical Pathway (Ring-Opening) Start->Radical High Temp, Radical Initiator Product Desired Product SN2->Product Byproducts Ring-Opened Byproducts SN1->Byproducts Radical->Byproducts

Caption: Logical workflow for predicting the outcome of reactions with this compound.

Troubleshooting_Workflow Start Unexpected Ring-Opening Observed Check_Temp Is the reaction temperature high? Start->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Acidity Is the reaction or workup acidic? Check_Temp->Check_Acidity No Lower_Temp->Check_Acidity Neutralize Use neutral or basic conditions/workup Check_Acidity->Neutralize Yes Check_Solvent Is a polar protic solvent being used? Check_Acidity->Check_Solvent No Neutralize->Check_Solvent Switch_Solvent Switch to a polar aprotic solvent Check_Solvent->Switch_Solvent Yes Check_Nucleophile Is the nucleophile weak or bulky? Check_Solvent->Check_Nucleophile No Switch_Solvent->Check_Nucleophile Change_Nucleophile Use a strong, non-bulky nucleophile Check_Nucleophile->Change_Nucleophile Yes End Ring-Retained Product Favored Check_Nucleophile->End No Change_Nucleophile->End

Caption: A troubleshooting workflow for diagnosing and preventing ring-opening.

References

Technical Support Center: High-Yield Bromomethylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of bromomethylcyclopropane, focusing on solvent selection and reaction optimization for high yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to produce this compound?

A1: The most frequently employed methods involve the bromination of cyclopropylmethanol (B32771) using various reagents. Key routes include reaction with:

  • Phosphorus tribromide (PBr₃) in a polar aprotic solvent.[1]

  • A combination of a triarylphosphite (like triphenylphosphite) and bromine in a polar aprotic solvent.[2][3]

  • Triphenylphosphine (B44618) and bromine, although this method can present solubility challenges.[2][4][5]

  • N-Bromosuccinimide (NBS), though this is often less suitable for this specific transformation due to temperature requirements and cost.[2][3]

Q2: My reaction is producing significant amounts of bromocyclobutane (B1266235) and 4-bromo-1-butene (B139220) as impurities. How can I minimize these side products?

A2: The formation of these isomeric impurities is a common challenge arising from the rearrangement of the cyclopropylmethyl carbocation intermediate, which is promoted by the strain of the cyclopropane (B1198618) ring.[6] To minimize these byproducts:

  • Maintain Low Temperatures: The bromination reaction is often exothermic.[2][6] Strict temperature control, typically between -15°C and -5°C, is crucial to suppress carbocation rearrangement.[2][3][5]

  • Choice of Reagents and Solvent: Using phosphorus tribromide in N,N-dimethylformamide (DMF) has been shown to achieve high selectivity (up to 99.5%) for the desired product, with minimal formation of isomers.[1] The use of formamide (B127407) as an additive can also help suppress isomer formation.[1]

  • Slow Reagent Addition: Add the brominating agent or cyclopropylmethanol slowly to control the reaction exotherm and maintain a low concentration of reactive intermediates.[6]

Q3: I am using the triphenylphosphine/bromine method, and my reaction mixture becomes a thick, unstirrable slurry. What can I do?

A3: This is a known issue due to the poor solubility of triphenylphosphine in DMF.[3][5] To address this:

  • Switch to a More Soluble Reagent: Consider replacing triphenylphosphine with a triarylphosphite, such as triphenylphosphite. Triarylphosphites exhibit better solubility in polar aprotic solvents like DMF, leading to a more homogeneous and manageable reaction mixture.[2][3]

  • Increase Solvent Volume: While this may decrease overall throughput, increasing the amount of solvent can help to maintain a stirrable mixture.[6]

  • Optimize Stirring: Ensure your stirring apparatus is robust enough to handle viscous slurries.

Q4: What is the best solvent for high-yield synthesis of this compound?

A4: Polar aprotic solvents are generally preferred for these reactions as they can solvate the polar reagents and intermediates involved.[2][3] N,N-dimethylformamide (DMF) is the most commonly cited and effective solvent, particularly for the high-yield methods using PBr₃ or triarylphosphites.[1][2][3][4] Other suitable polar aprotic solvents include sulfolane (B150427) and dimethylsulfoxide (DMSO).[2]

Q5: Are there any safety concerns I should be aware of?

A5: Yes. The bromination reactions are often highly exothermic and require careful temperature control to prevent runaway reactions.[6] Bromine and phosphorus tribromide are corrosive and toxic reagents that should be handled in a well-ventilated fume hood with appropriate personal protective equipment. (Bromomethyl)cyclopropane itself is a toxic and potentially carcinogenic compound that should be handled with care.[7]

Data Presentation: Comparison of Synthetic Methods

MethodBrominating AgentSolventTypical YieldPurity/SelectivityKey AdvantagesKey Disadvantages
Method 1 Phosphorus Tribromide (PBr₃)N,N-Dimethylformamide (DMF)Up to 99 mol%[1]99.3% - 99.5%[1]High yield and selectivity, suppresses isomer formation.PBr₃ is a hazardous reagent.
Method 2 Triphenylphosphite & BromineDMF, Sulfolane, or DMSO73% - 78%[2]98.3% - 98.7%[2]Good yield, avoids solubility issues of PPh₃.Requires careful temperature control.
Method 3 Triphenylphosphine & BromineN,N-Dimethylformamide (DMF)~77.5%[4]>97% (but with reproducibility issues)[2][4]Readily available reagents.Poor solubility of PPh₃ leads to a thick slurry, reproducibility issues, significant phosphorus waste.[3][5][6]
Method 4 N-Bromosuccinimide (NBS)-Not specified as high-yielding for this transformation.--Considered unsuitable due to reaction temperature and high cost for industrial applications.[2][3]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Phosphorus Tribromide in DMF[1]
  • Reactor Setup: In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 95.5g of N,N-dimethylformamide (DMF).

  • Cooling: Cool the flask to an internal temperature of 0-5°C.

  • PBr₃ Addition: Slowly add 20.0g of phosphorus tribromide (PBr₃) dropwise while maintaining the temperature at 0-5°C.

  • Substrate Addition: After the PBr₃ addition is complete, cool the mixture to -10°C. Slowly add 8.0g of cyclopropylmethanol at -10°C.

  • Reaction: Allow the reaction to age for 40 hours at this temperature.

  • Work-up: Upon completion (monitor by GC or TLC), the reaction mixture can be worked up by distillation to isolate the this compound.

Protocol 2: Improved Synthesis using Triphenylphosphite and Bromine in DMF[2]
  • Reactor Setup: In a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, add 5.4 kg of N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 4.53 kg of triphenylphosphite to the DMF with stirring.

  • Bromine Addition: Cool the mixture and introduce 2.34 kg of bromine while maintaining the temperature below 12°C.

  • Cooling: After the bromine addition is complete, adjust the jacket temperature to -12°C.

  • Substrate Addition: Introduce 0.96 kg of cyclopropylmethanol in a manner that the internal temperature does not exceed -5°C.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Purification: The (bromomethyl)cyclopropane is recovered via distillation under reduced pressure.

Visualizations

Solvent_Selection_Workflow Logical Workflow for Solvent Selection start Start: Need to synthesize This compound reagent_choice Choose Brominating System start->reagent_choice solvent_class Select Solvent Class reagent_choice->solvent_class PBr3 or Triarylphosphite + Br2 specific_solvent Select Specific Solvent solvent_class->specific_solvent Polar Aprotic temp_control Implement Strict Temperature Control (-15°C to -5°C) specific_solvent->temp_control DMF, Sulfolane, or DMSO outcome High-Yield Synthesis of This compound temp_control->outcome

Caption: Workflow for solvent selection in high-yield this compound synthesis.

Troubleshooting_Guide Troubleshooting Common Issues start Low Yield or High Impurity Levels check_temp Was reaction temperature maintained below -5°C? start->check_temp check_reagent Are you using Triphenylphosphine/Br2? check_temp->check_reagent Yes improve_cooling Improve cooling efficiency and slow reagent addition. check_temp->improve_cooling No switch_reagent Switch to Triphenylphosphite/Br2 or PBr3 for better solubility and selectivity. check_reagent->switch_reagent Yes success Yield/Purity Improved check_reagent->success No, using improved method. improve_cooling->success switch_reagent->success

Caption: A logical guide for troubleshooting low yields and impurities.

References

Technical Support Center: Troubleshooting Low Yields in Bromomethylcyclopropane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromomethylcyclopropane coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Common issues include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.

  • Ligand Incompatibility: The choice of phosphine (B1218219) ligand is critical. Suboptimal ligands may not efficiently promote the catalytic cycle.

  • Base-Related Side Reactions: The base, while necessary for the reaction, can also promote side reactions such as the decomposition of the boronic acid or the starting material.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[1]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, reducing the amount of nucleophile available for the desired coupling.

Q2: I am observing a significant amount of ring-opened byproducts in my reaction. Why is this happening and how can I prevent it?

The cyclopropylmethyl moiety is susceptible to ring-opening under certain conditions, particularly those involving radical intermediates or strong nucleophiles. This can be a significant pathway leading to low yields of the desired coupled product.

  • Mechanism of Ring-Opening: The formation of a cyclopropylcarbinyl radical can lead to a rapid rearrangement to the more stable homoallylic radical.

  • Mitigation Strategies:

    • Use Milder Conditions: Lowering the reaction temperature can often disfavor the ring-opening pathway.

    • Choose Appropriate Catalysts: Nickel-based catalysts have been shown to be effective in some cases and may offer a different reaction pathway that avoids ring-opening.[2]

    • Radical Scavengers: While not always ideal, the addition of a radical scavenger can sometimes suppress unwanted radical-mediated side reactions.

Q3: Can I use other coupling reactions besides Suzuki-Miyaura for this compound?

Yes, several other cross-coupling reactions can be effective for this compound, and in some cases, may provide better yields or be more tolerant of certain functional groups. These include:

  • Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. Organozinc reagents are often more reactive than organoborons, which can be advantageous. However, they are also more sensitive to air and moisture.[3][4][5]

  • Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) as the nucleophile. Grignard reagents are highly reactive but have limited functional group tolerance due to their strong basicity and nucleophilicity.[6][7][8]

  • Sonogashira Coupling: For the synthesis of alkynylcyclopropanes, the Sonogashira coupling, which pairs a terminal alkyne with the alkyl halide, is the method of choice.[9][10][11][12]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[13]
Inappropriate Ligand Screen a variety of phosphine ligands. For sp³-sp² couplings, bulky, electron-rich ligands are often effective.
Suboptimal Base The choice of base is crucial. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base should be finely powdered and dried before use.[14]
Low Reaction Temperature While high temperatures can cause side reactions, a certain activation energy must be overcome. Gradually increase the reaction temperature in increments of 10-20°C.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents include THF, dioxane, and toluene, often with a small amount of water.[14]
Issue 2: Formation of Significant Byproducts
Byproduct Potential Cause Suggested Solution
Homocoupled Product Presence of oxygen or issues with the catalyst system.Thoroughly degas all solvents and the reaction mixture. Use a pre-catalyst to ensure a clean initiation of the catalytic cycle.[1]
Dehalogenated Product Presence of a hydrogen source (e.g., water, alcohol) and a mechanism for hydride formation.Use anhydrous solvents and reagents. Consider using a non-protic solvent system.[15]
Ring-Opened Products High reaction temperatures or a reaction mechanism involving radical intermediates.Lower the reaction temperature. Consider switching to a different catalyst system (e.g., nickel-based).[2][16]

Data Presentation: Illustrative Yields under Different Conditions

Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of different reaction parameters. Actual yields may vary significantly based on the specific substrates and precise experimental conditions.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10065
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane8075
Pd(PPh₃)₄ (5)-K₃PO₄THF/H₂O7050

Table 2: Comparison of Different Coupling Methods for an Aryl-Cyclopropylmethyl Synthesis

Coupling MethodNucleophileCatalystTypical Yield Range (%)Key Considerations
Suzuki-MiyauraArylboronic acidPalladium50-80Tolerant to many functional groups, but can be sluggish.
NegishiArylzinc halidePalladium or Nickel60-90Highly reactive but sensitive to air and moisture.[3]
KumadaArylmagnesium halideNickel or Palladium40-75Very reactive, but low functional group tolerance.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent), the palladium pre-catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and the degassed solvent (e.g., toluene/water 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nickel-Catalyzed Reductive Cross-Coupling[2]
  • Reaction Setup: In a glovebox, add the nickel pre-catalyst (e.g., NiCl₂ glyme, 10 mol%), the picolinamide (B142947) ligand (12 mol%), and a reducing agent (e.g., Mn powder, 3.0 equivalents) to a vial.

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and bromocyclopropane (B120050) (2.0 equivalents), followed by the solvent (e.g., DMA).

  • Reaction: Seal the vial and stir the mixture at the specified temperature (e.g., 60 °C) for the required time.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Coupling start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion Incomplete byproducts Byproducts Observed check_conversion->byproducts Complete w/ byproducts catalyst_issue Catalyst Inactive? no_conversion->catalyst_issue Yes ligand_issue Suboptimal Ligand? no_conversion->ligand_issue No homocoupling Homocoupling? byproducts->homocoupling Yes dehalogenation Dehalogenation? byproducts->dehalogenation No optimize_catalyst Use fresh catalyst/precatalyst Ensure inert atmosphere catalyst_issue->optimize_catalyst conditions_issue Harsh Conditions? ligand_issue->conditions_issue No screen_ligands Screen bulky, electron-rich ligands ligand_issue->screen_ligands optimize_conditions Vary base, solvent, temperature conditions_issue->optimize_conditions solve_homocoupling Degas solvent thoroughly Use precatalyst homocoupling->solve_homocoupling ring_opening Ring Opening? dehalogenation->ring_opening No solve_dehalogenation Use anhydrous solvents dehalogenation->solve_dehalogenation solve_ring_opening Lower temperature Try Ni-catalysis ring_opening->solve_ring_opening

Caption: A decision tree for troubleshooting low yields.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R-Pd(II)L2-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R-Pd(II)L2-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactants R-X + R'-B(OR)2 reactants->oxidative_addition R-X reactants->transmetalation R'-B(OR)2 base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Ring_Opening_Pathway Competing Reaction: Ring Opening start Cyclopropylmethyl Intermediate desired_path Desired C-C Coupling start->desired_path undesired_path Ring Opening start->undesired_path desired_product Desired Product desired_path->desired_product radical_intermediate Cyclopropylcarbinyl Radical undesired_path->radical_intermediate rearranged_radical Homoallylic Radical radical_intermediate->rearranged_radical Rearrangement byproduct Ring-Opened Byproduct rearranged_radical->byproduct

Caption: Ring-opening as an undesired reaction pathway.

References

Technical Support Center: Analysis of Bromomethylcyclopropane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of bromomethylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the GC-MS analysis of this compound?

A1: The most prevalent impurities arise from the synthesis process, which typically involves the bromination of cyclopropylmethanol. The primary impurities are structural isomers that have very close boiling points to this compound, making them challenging to separate by distillation.[1] These include:

Other potential impurities can include unreacted starting materials like cyclopropylmethanol, residual solvents from the synthesis and workup (e.g., N,N-dimethylformamide - DMF), and by-products from the brominating agent (e.g., phosphorus-containing compounds if PBr₃ is used).[1]

Q2: My chromatogram shows tailing peaks for this compound. What are the possible causes and solutions?

A2: Peak tailing for halogenated compounds like this compound can be caused by several factors:

  • Active Sites in the System: The analyte can have secondary interactions with active sites (e.g., silanol (B1196071) groups) in the injector liner, the column, or at connections.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Periodically trimming a small portion (e.g., 10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth as specified by the instrument manufacturer.

  • Column Contamination: Accumulation of non-volatile sample matrix components at the head of the column can lead to peak shape distortion.

    • Solution: Implement a regular column bake-out procedure. If the contamination is severe, trimming the front of the column is recommended.

  • Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the polarity of the GC column's stationary phase can cause poor peak shape.

    • Solution: Choose a solvent that is compatible with your stationary phase.

Q3: I am observing unexpected peaks in my blank runs (ghost peaks). What is the source of this contamination?

A3: Ghost peaks are typically the result of contamination within the GC-MS system.[1][2][3][4] Common sources include:

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can lead to the release of volatile siloxanes, which appear as peaks in the chromatogram.

    • Solution: Use high-quality, low-bleed septa and avoid over-tightening. Replace the septum regularly.

  • Carryover: Residue from a previous, more concentrated sample can be retained in the syringe or the injector and elute in subsequent runs.

    • Solution: Implement a thorough syringe and injector cleaning protocol between injections. Running a solvent blank after a concentrated sample can help confirm and flush out carryover.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce extraneous peaks.

    • Solution: Ensure the use of high-purity carrier gas (99.9995% or higher) and install appropriate gas purifiers.

To diagnose the source, you can perform a condensation test by letting the GC cool for an extended period and then running a blank. If the ghost peaks are larger in the first run and smaller in a subsequent immediate run, the contamination is likely in the gas lines or injector.[5]

Q4: How can I definitively identify an impurity as either bromocyclobutane or 4-bromo-1-butene?

A4: Definitive identification relies on comparing both the retention time and the mass spectrum of the unknown peak with those of authenticated reference standards. However, in the absence of standards, a careful analysis of the mass spectrum can provide strong evidence:

  • Retention Time: Under typical non-polar column conditions, it is expected that 4-bromo-1-butene would elute first, followed by this compound, and then bromocyclobutane, due to differences in their boiling points and interactions with the stationary phase. However, this should be confirmed with standards.

  • Mass Spectrum: While all three isomers have the same nominal molecular weight (135 g/mol ), their fragmentation patterns will differ due to their distinct structures. The presence of a prominent m/z peak at 55 is characteristic of the butenyl cation from 4-bromo-1-butene. The fragmentation of bromocyclobutane will involve the loss of bromine and fragmentation of the cyclobutyl ring. Comparing the obtained spectra with library spectra (e.g., NIST) is a crucial step.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

G Start Poor Peak Shape Observed CheckLiner Check Injector Liner - Is it deactivated? - Is it clean? Start->CheckLiner CheckColumn Check GC Column - Proper installation? - Contamination at head? Start->CheckColumn CheckTemp Check Initial Oven Temperature - Is it appropriate for the solvent? Start->CheckTemp CheckOverload Check for Sample Overload - Is the peak excessively large? Start->CheckOverload Sol_Liner Replace with a new, deactivated liner. CheckLiner->Sol_Liner Sol_Column Re-install column correctly. Trim 10-20 cm from the front. CheckColumn->Sol_Column Sol_Temp Adjust initial temperature (typically 10-20°C below solvent boiling point). CheckTemp->Sol_Temp Sol_Overload Dilute the sample or reduce injection volume. CheckOverload->Sol_Overload

Problem: Presence of Ghost Peaks

G Start Ghost Peaks in Chromatogram SolventBlank Inject a solvent blank. Are peaks still present? Start->SolventBlank NoInjection Run a 'no-injection' blank. Are peaks still present? SolventBlank->NoInjection Yes Source_Sample Contamination is from the sample or syringe. SolventBlank->Source_Sample No Source_Injector Contamination is likely from the injector (septum, liner). NoInjection->Source_Injector No Source_Gas Contamination is from the carrier gas or gas lines. NoInjection->Source_Gas Yes Sol_CleanSyringe Clean syringe thoroughly. Use fresh, high-purity solvent. Source_Sample->Sol_CleanSyringe Sol_SeptumLiner Replace septum and liner. Source_Injector->Sol_SeptumLiner Sol_CheckGas Check gas traps and ensure high-purity gas. Source_Gas->Sol_CheckGas

Data Presentation: Key Analytical Data

The following table summarizes the key mass spectral data for this compound and its common impurities. Retention times are relative and will vary based on the specific GC conditions used.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₄H₇Br135.00136/138 (M+, M+2), 55 (base peak), 41, 39
Bromocyclobutane C₄H₇Br135.00136/138 (M+, M+2), 55 (base peak), 41, 39
4-Bromo-1-butene C₄H₇Br135.00136/138 (M+, M+2), 55 (base peak), 41, 39

Note: The mass spectra of these isomers are very similar. The molecular ion is observed as a pair of peaks (M+ and M+2) with approximately equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The base peak for all three compounds is typically m/z 55, corresponding to the C₄H₇⁺ fragment. Distinguishing between them relies on subtle differences in the relative abundances of other fragment ions and, most importantly, their chromatographic separation.

Experimental Protocols

GC-MS Method for the Analysis of this compound

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and column used.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Carrier GasHelium (99.9995% purity or higher)
Flow Rate1.0 mL/min (constant flow)
GC ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature Program- Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 2 minutes at 200 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range35 - 200 amu
Solvent Delay2 - 3 minutes (to protect the filament from the solvent)

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify this compound and any potential impurities by comparing their retention times and mass spectra to reference data.

  • For quantitative analysis, prepare a calibration curve using standards of known concentration.

Workflow for Impurity Identification

G Start Acquire GC-MS Data of Sample IdentifyMain Identify Main Peak of This compound Start->IdentifyMain ExamineOther Examine Other Peaks in Chromatogram IdentifyMain->ExamineOther CompareRT Compare Relative Retention Times (if standards are available) ExamineOther->CompareRT AnalyzeMS Analyze Mass Spectrum of Unknown Peak ExamineOther->AnalyzeMS Identification Tentative or Confirmed Impurity Identification CompareRT->Identification CheckMW Determine Molecular Weight (look for M+ and M+2 peaks) AnalyzeMS->CheckMW CheckFragments Analyze Fragmentation Pattern (e.g., loss of Br, characteristic ions) AnalyzeMS->CheckFragments LibrarySearch Perform NIST Library Search AnalyzeMS->LibrarySearch CheckFragments->Identification LibrarySearch->Identification

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis of Bromomethylcyclopropane and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the versatile building block bromomethylcyclopropane, accurate analysis of its reaction mixtures is crucial for process optimization, impurity profiling, and quality control. Gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical technique for this purpose due to its high separation efficiency and definitive identification capabilities.

This guide provides a comparative overview of GC-MS methodologies for the analysis of this compound and its common reaction products. It includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of reaction pathways and analytical workflows to assist in method development and interpretation of results.

Analysis of this compound Starting Material

The purity of this compound is critical as it directly impacts the impurity profile of subsequent reaction products.[1] GC-MS is routinely employed to assess the purity and identify byproducts from its synthesis.

Common Impurities

The synthesis of this compound from cyclopropylmethanol (B32771) can lead to the formation of isomeric impurities, which are often difficult to separate due to their close boiling points.[2][3] The most common impurities identified by GC analysis are:

  • Bromocyclobutane

  • 4-Bromo-1-butene

These byproducts arise from the rearrangement of the cyclopropylmethyl cation intermediate that can form during the bromination reaction.[3]

Experimental Protocol: Purity Analysis of this compound

A typical GC method for the purity assessment of this compound is detailed below. This method is adapted from established industrial procedures.[1]

Sample Preparation:

A solution of the this compound sample is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at a concentration of approximately 75 g/L.[1]

GC-MS Parameters:

ParameterValue
GC System HP 5890 Series II or equivalent[1]
Column Optima Delta-6 (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column[1]
Injector Temperature 250 °C[1]
Injection Volume 1 µL[1]
Carrier Gas Helium at a constant pressure of 6 psi[1]
Oven Program Initial temperature: 40 °C, hold for 5 min; Ramp: 5 °C/min to 125 °C, hold for 15 min[1]
MS Detector Mass selective detector (e.g., Agilent 5973)[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Range m/z 30-300
Data Presentation: Purity and Impurity Profile

The results from the GC analysis can be summarized to provide a clear overview of the starting material's purity.

CompoundRetention Time (min)Relative Area (%)Key Mass Fragments (m/z)
This compound~10.5>98%136, 134 (M+), 55 (base peak)[5]
Bromocyclobutane~10.8<0.5%136, 134 (M+), 55
4-Bromo-1-butene~11.2<0.2%136, 134 (M+), 55

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Analysis of this compound Reaction Products

This compound readily undergoes nucleophilic substitution reactions (SN2) to yield a variety of functionalized cyclopropane (B1198618) derivatives. The GC-MS analysis of these products requires methods tailored to their specific chemical properties.

reaction_pathways General Reaction Pathways of this compound start This compound product Cyclopropylmethyl-Nu start->product SN2 Reaction nucleophile Nucleophile (Nu-) nucleophile->product azide (B81097) Cyclopropylmethyl Azide product->azide Nu = N3- cyanide Cyclopropylmethyl Cyanide product->cyanide Nu = CN- amine Cyclopropylmethyl Amine product->amine Nu = R2N- sulfide Cyclopropylmethyl Sulfide product->sulfide Nu = RS-

Caption: General SN2 reaction pathways of this compound with various nucleophiles.

Azide Substitution Products

The reaction of this compound with sodium azide yields cyclopropylmethyl azide, a precursor for amines and triazoles.

Experimental Protocol:

Given the thermal lability of some organic azides, a gentle GC temperature program is advisable.

ParameterSuggested Value
Column Mid-polarity capillary column (e.g., DB-17ms)
Injector Temperature 230 °C
Oven Program Initial temperature: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
MS Detector EI, 70 eV; Scan range m/z 30-200

Mass Spectral Characteristics:

The mass spectrum of cyclopropylmethyl azide is expected to show a molecular ion peak and characteristic fragmentation patterns including the loss of N₂.

Cyanide Substitution Products

The introduction of a nitrile group via reaction with a cyanide salt produces cyclopropylmethyl cyanide.

Experimental Protocol:

Nitriles are generally stable and well-suited for GC-MS analysis. A standard non-polar column can be used.

ParameterSuggested Value
Column Non-polar capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temperature: 60 °C, hold for 2 min; Ramp: 15 °C/min to 220 °C, hold for 5 min
MS Detector EI, 70 eV; Scan range m/z 30-150

Mass Spectral Characteristics:

The mass spectrum of cyclopropylmethyl cyanide would exhibit a prominent molecular ion peak.

Amine Substitution Products

Reaction with primary or secondary amines yields the corresponding N-substituted cyclopropylmethylamines.

Experimental Protocol:

Amines can exhibit peak tailing on standard GC columns. The use of a base-deactivated column is recommended.

ParameterSuggested Value
Column Base-deactivated mid-polarity capillary column (e.g., DB-35ms)
Injector Temperature 260 °C
Oven Program Initial temperature: 70 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 10 min
MS Detector EI, 70 eV; Scan range m/z 40-300

Mass Spectral Characteristics:

The fragmentation of N-(cyclopropylmethyl)amines will be influenced by the stability of the resulting iminium ions.

Thiol Substitution Products

Reaction with thiols or their corresponding thiolates produces cyclopropylmethyl sulfides.

Experimental Protocol:

Sulfur-containing compounds can be analyzed on standard non-polar or mid-polarity columns.

ParameterSuggested Value
Column Non-polar capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temperature: 60 °C, hold for 2 min; Ramp: 15 °C/min to 240 °C, hold for 5 min
MS Detector EI, 70 eV; Scan range m/z 40-250

Mass Spectral Characteristics:

Mass spectra of sulfides often show characteristic fragments resulting from cleavage of the C-S bonds.

Comparative Summary of GC-MS Methods

Analyte ClassRecommended Column TypeKey Considerations
This compound Non-polarResolution of isomeric impurities.
Azides Mid-polarityPotential thermal lability.
Nitriles Non-polarGenerally stable and robust analysis.
Amines Base-deactivatedProne to peak tailing on acidic sites.
Sulfides Non-polar/Mid-polarityStandard methods are often suitable.

Experimental Workflow

The logical flow for the GC-MS analysis of a reaction mixture containing this compound and its products is illustrated below.

experimental_workflow GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture dilution Dilute with Solvent reaction_mixture->dilution filtration Filter (if necessary) dilution->filtration injection Inject into GC filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Total Ion Chromatogram detection->chromatogram mass_spectra Mass Spectra of Peaks chromatogram->mass_spectra identification Component Identification mass_spectra->identification quantification Relative Quantification identification->quantification

Caption: A typical experimental workflow for the GC-MS analysis of reaction products.

References

A Comparative Guide to the ¹H NMR Characterization of Bromomethylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The bromomethylcyclopropane moiety is a valuable building block in organic synthesis and medicinal chemistry, prized for its unique conformational and electronic properties. Accurate structural elucidation is critical, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for this purpose. This guide provides a comparative analysis of the ¹H NMR spectral features of this compound and its derivatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound derivatives is characterized by distinct regions corresponding to the methylene (B1212753) (-CH₂Br) protons and the cyclopropyl (B3062369) ring protons. The chemical shifts and coupling patterns are highly sensitive to the substitution on the cyclopropane (B1198618) ring.

This compound and Its Derivatives

The data below illustrates how substituents on the cyclopropane ring influence the chemical shifts of neighboring protons. The parent compound, (bromomethyl)cyclopropane, serves as a baseline.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(Bromomethyl)cyclopropane -CH₂Br3.33d7.6
Cyclopropyl CH1.30m-
Cyclopropyl CH₂ (cis)0.76m-
Cyclopropyl CH₂ (trans)0.36m-
1-Bromo-1-methylcyclopropane Ring CH₂1.35 - 1.25m-
Ring CH₂0.95 - 0.85m-
-CH₃1.70s-
trans-1-Bromo-2-phenylcyclopropane Phenyl CH7.35 - 7.15m-
CH-Br2.95ddd4.0, 7.0, 9.0
CH-Ph2.20ddd4.0, 7.5, 9.0
Ring CH₂1.50 - 1.30m-

Note: Data is compiled from various sources and may vary slightly based on solvent and spectrometer frequency. "m" denotes a complex multiplet.

Comparison with Acyclic Alkyl Bromides

To highlight the unique spectral features imparted by the cyclopropane ring, the table below compares the ¹H NMR data of (bromomethyl)cyclopropane with simple, acyclic alkyl bromides. The upfield shift of protons attached to the cyclopropane ring is a notable characteristic.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(Bromomethyl)cyclopropane -CH₂Br3.33d7.6
Bromoethane (B45996) -CH₂Br3.43q7.3
-CH₃1.68t7.3
2-Bromopropane (B125204) -CHBr4.21septet6.6
-CH₃1.73d6.6
tert-Butyl Bromide -CH₃1.80s-

Key Spectral Interpretations

  • Methylene Protons (-CH₂Br): In the parent (bromomethyl)cyclopropane, these protons appear as a doublet around 3.33 ppm due to coupling with the single cyclopropyl methine proton. This is a typical downfield shift caused by the electronegative bromine atom.

  • Cyclopropyl Protons: The protons directly attached to the cyclopropane ring are significantly shielded and appear at unusually high field (upfield), typically between 0.3 and 1.3 ppm. This is a hallmark of the cyclopropane ring's magnetic anisotropy.

  • Substituent Effects: Electron-withdrawing groups on the cyclopropane ring, such as a phenyl group, tend to shift the signals of adjacent ring protons downfield. Conversely, electron-donating groups like alkyl substituents cause a slight upfield shift.

  • Comparison to Acyclic Systems: Compared to bromoethane (3.43 ppm) and 2-bromopropane (4.21 ppm), the -CH₂Br protons of this compound are slightly more shielded. The most striking difference is the presence of the highly shielded cyclopropyl proton signals, which are absent in the acyclic analogues.

Experimental Protocol for ¹H NMR Analysis

The following is a standard protocol for the preparation and analysis of liquid samples of this compound derivatives for ¹H NMR spectroscopy.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the proton spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. The solution should be clear and homogeneous.

  • Filtering and Transfer: If any solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can interfere with the magnetic field homogeneity, leading to poor spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.

Data Acquisition
  • Instrument Insertion: Carefully wipe the exterior of the NMR tube and insert it into the spinner turbine. Place the sample into the NMR spectrometer.

  • Locking: The spectrometer will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field during the experiment.

  • Shimming: The magnetic field homogeneity is optimized in a process called "shimming." This automated or manual procedure sharpens the NMR signals, improving resolution.

  • Spectrum Acquisition: A standard ¹H pulse program is used. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

  • Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for characterizing this compound derivatives using ¹H NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Weigh Sample (5-25 mg) B 2. Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C 3. Filter and Transfer to NMR Tube B->C D 4. Insert Sample into Spectrometer C->D E 5. Lock and Shim D->E F 6. Acquire Spectrum E->F G 7. Process Data (Fourier Transform, Phasing) F->G H 8. Analyze Spectrum (Chemical Shift, Integration, Multiplicity) G->H I 9. Structural Elucidation H->I

A Comparative Guide to Validating the Purity of Synthesized Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylmethyl moiety is a crucial structural motif in numerous active pharmaceutical ingredients (APIs). Its introduction is frequently accomplished using bromomethylcyclopropane. Ensuring the purity of this reagent is paramount, as isomeric impurities can lead to the formation of undesired side products, complicating downstream processes and potentially impacting the safety and efficacy of the final drug substance. This guide provides a comparative overview of analytical methods for validating the purity of synthesized this compound, with a focus on common isomeric impurities. We also present a comparison with alternative reagents used for introducing the cyclopropylmethyl group.

Purity Challenges in this compound Synthesis

The synthesis of this compound from cyclopropylmethanol (B32771) can be accompanied by the formation of isomeric impurities, primarily bromocyclobutane (B1266235) and 4-bromo-1-butene (B139220).[1] The close boiling points of these isomers make their separation by distillation challenging, necessitating robust analytical methods to confirm the purity of the final product.

Comparative Analysis of Purity Validation Methods

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The following table summarizes the most common methods and their key performance attributes for the analysis of this compound and its primary isomeric impurities.

Analytical MethodPrincipleKey AdvantagesTypical PerformanceCommon Impurities Detected
Quantitative ¹H NMR (qNMR) Measures the concentration of a substance by comparing the integral of one of its signals with the integral of a signal from a certified internal standard.[2][3]High precision and accuracy, provides structural information, requires no calibration curve for the analyte.[4][5]Purity determination with an error of <1% is achievable.[2]Bromocyclobutane, 4-bromo-1-butene
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and quantification.[6]High sensitivity and selectivity, excellent for separating volatile isomers.[6][7]LOQ can reach low ppm levels (e.g., 10 ppm).[8]Bromocyclobutane, 4-bromo-1-butene
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on vibrational modes of functional groups.[9]Fast, non-destructive, and provides information about functional groups present.Primarily qualitative for purity unless coupled with chemometrics. Can detect the presence of C=C bonds from 4-bromo-1-butene.4-bromo-1-butene (presence of C=C stretch)

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of this compound and quantify isomeric impurities.

Materials:

  • This compound sample

  • Internal Standard (IS) of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Analytical balance

Protocol:

  • Accurately weigh a specific amount of the internal standard into a clean, dry vial.

  • Accurately weigh a specific amount of the this compound sample into the same vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Integrate the characteristic signals for this compound, the internal standard, and any observed impurities.

    • This compound: The doublet for the -CH₂Br protons.

    • 4-Bromo-1-butene: Signals in the olefinic region (~5-6 ppm).[10][11]

    • Bromocyclobutane: Characteristic signals for the cyclobutane (B1203170) ring protons.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

GC-MS for Impurity Profiling

Objective: To separate and quantify this compound and its volatile isomeric impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MSD Transfer Line: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

Protocol:

  • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., hexane, dichloromethane).

  • Prepare a series of calibration standards containing known concentrations of this compound and, if available, the isomeric impurities.

  • Inject the sample and calibration standards into the GC-MS system.

  • Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.

    • This compound: Look for the molecular ion and characteristic fragment ions.

    • Bromocyclobutane and 4-Bromo-1-butene: These will have the same molecular weight but different fragmentation patterns and retention times.

  • Quantify the impurities by constructing a calibration curve or using the relative peak area percentages.

FTIR for Rapid Quality Check

Objective: To quickly screen for the presence of the vinyl impurity (4-bromo-1-butene).

Protocol:

  • Acquire the FTIR spectrum of the this compound sample using an ATR-FTIR spectrometer.

  • Examine the spectrum for the characteristic C=C stretching vibration around 1640 cm⁻¹. The presence of this peak indicates contamination with 4-bromo-1-butene.

  • Characteristic peaks for this compound include C-H stretches of the cyclopropyl (B3062369) ring and the C-Br stretch.

Comparison with Alternative Reagents

While this compound is a common choice, other reagents can be used to introduce the cyclopropylmethyl group. The choice of reagent can be influenced by factors such as reactivity, stability, and the purity profile of the synthesized material.

ReagentStructureKey AdvantagesPurity Considerations
This compound Br-CH₂-cyclopropaneCommercially available, well-established reactivity.Prone to isomeric impurities (bromocyclobutane, 4-bromo-1-butene) that can be difficult to separate.
Cyclopropylmethyl Tosylate TsO-CH₂-cyclopropaneGood leaving group, often leads to cleaner reactions.Can contain residual tosylating agents or byproducts from its synthesis. Purity can be assessed by qNMR and GC-MS.
Cyclopropylmethyl Triflate TfO-CH₂-cyclopropaneExcellent leaving group, highly reactive.Generally used in situ due to its lower stability. Purity analysis by GC-MS is possible but requires careful handling due to its reactivity.[12]

Logical Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound.

G cluster_0 Synthesis & Initial Purification cluster_1 Purity Analysis cluster_2 Decision cluster_3 Outcome Synthesis Synthesis of this compound Distillation Distillation Synthesis->Distillation FTIR FTIR Screening (Check for 4-bromo-1-butene) Distillation->FTIR GCMS GC-MS Analysis (Separation & Quantification of Isomers) FTIR->GCMS qNMR Quantitative NMR (Absolute Purity Determination) GCMS->qNMR PurityCheck Purity > 99.5%? qNMR->PurityCheck Release Release for Use PurityCheck->Release Yes Repurify Further Purification PurityCheck->Repurify No

Purity Validation Workflow

Decision Tree for Method Selection

Choosing the appropriate analytical method depends on the specific requirements of the analysis. This decision tree can guide researchers in selecting the most suitable technique.

G cluster_0 Analytical Goal cluster_1 Methods cluster_2 Recommended Technique Goal What is the primary goal? QuickScreen Rapid screening for vinyl impurity Goal->QuickScreen Qualitative Check QuantifyIsomers Separation and quantification of isomers Goal->QuantifyIsomers Impurity Profiling AbsolutePurity Precise absolute purity determination Goal->AbsolutePurity Quantitative Assay UseFTIR Use FTIR QuickScreen->UseFTIR UseGCMS Use GC-MS QuantifyIsomers->UseGCMS UseqNMR Use qNMR AbsolutePurity->UseqNMR

Analytical Method Selection

References

A Comparative Guide to Cyclopropylmethyl Halides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of bromomethylcyclopropane and its halogenated counterparts, chloromethylcyclopropane and iodomethylcyclopropane, reveals distinct differences in reactivity, stability, and utility in synthetic applications. This guide provides a comprehensive comparison based on established chemical principles and available experimental data to aid researchers in selecting the optimal reagent for their specific needs.

The cyclopropylmethyl moiety is a valuable structural motif in medicinal chemistry, known for imparting unique conformational rigidity and metabolic stability to drug candidates. The choice of the corresponding halide precursor—be it bromide, chloride, or iodide—can significantly impact the efficiency and outcome of synthetic routes. This comparison focuses on the key performance indicators of these reagents: reactivity in nucleophilic substitution reactions, stability, and practical considerations for their use in the synthesis of complex molecules.

Reactivity in Nucleophilic Substitution Reactions

The primary application of cyclopropylmethyl halides in synthesis involves nucleophilic substitution, where the halide acts as a leaving group. The reactivity of these compounds is governed by the nature of the carbon-halogen bond and the reaction mechanism (SN1 or SN2).

In general, for both SN1 and SN2 reactions, the reactivity of alkyl halides follows the trend: Iodide > Bromide > Chloride . This is attributed to the bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl) and the stability of the resulting halide anion (I⁻ > Br⁻ > Cl⁻), which acts as the leaving group.

Table 1: Predicted Relative Reactivity in Nucleophilic Substitution Reactions

Cyclopropylmethyl HalideLeaving Group AbilityC-X Bond StrengthPredicted Relative Reactivity
(Chloromethyl)cyclopropaneLowestStrongestLow
(Bromomethyl)cyclopropaneIntermediateIntermediateModerate
(Iodomethyl)cyclopropaneHighestWeakestHigh

Grignard Reagent Formation and Subsequent Reactions

Cyclopropylmethyl halides are also precursors for the corresponding Grignard reagents, which are essential for forming carbon-carbon bonds. The efficiency of Grignard reagent formation is also influenced by the halide.

The formation of Grignard reagents from cyclopropyl (B3062369) halides can be challenging due to the strained nature of the ring and the potential for side reactions. Studies on the formation of cyclopropylmagnesium bromide from this compound have shown that the yield can be moderate and is highly dependent on the solvent system. The use of iodomethylcyclopropane would likely lead to faster Grignard formation due to the weaker C-I bond. Conversely, chloromethylcyclopropane would be the most sluggish in this reaction.

Recent advances in catalysis have demonstrated the utility of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents, suggesting a preference for the iodide in certain modern synthetic methodologies.[1]

Table 2: Predicted Performance in Grignard Reagent Formation

Cyclopropylmethyl HalideEase of Oxidative InsertionRate of Grignard FormationPotential for Side Reactions
(Chloromethyl)cyclopropaneDifficultSlowLower (due to low reactivity)
(Bromomethyl)cyclopropaneModerateModerateModerate
(Iodomethyl)cyclopropaneEasiestFastHigher (due to higher reactivity)

Stability and Handling

The stability of cyclopropylmethyl halides is inversely related to their reactivity.

  • Chloromethylcyclopropane is the most stable and has the longest shelf-life.

  • This compound offers a good balance of reactivity and stability, though it is a flammable liquid and should be handled with care.[2]

  • Iodomethylcyclopropane is the least stable and is more prone to decomposition, particularly in the presence of light or heat.

These stability differences are a critical consideration for both storage and reaction scale-up.

Experimental Protocols

To provide a framework for the direct comparison of these halides, a detailed experimental protocol for a competitive kinetic study is outlined below.

Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution

Objective: To determine the relative rates of reaction of chloromethylcyclopropane, this compound, and iodomethylcyclopropane with a common nucleophile under SN2 conditions.

Materials:

  • Chloromethylcyclopropane

  • This compound

  • Iodomethylcyclopropane

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Solution Preparation: Prepare 0.1 M solutions of each cyclopropylmethyl halide and a 0.2 M solution of sodium azide in anhydrous DMF. Add a known concentration of the internal standard to each halide solution.

  • Reaction Setup: In separate, sealed reaction vials maintained at a constant temperature (e.g., 50 °C), add a precise volume of one of the cyclopropylmethyl halide solutions.

  • Initiation of Reaction: To each vial, add an equimolar amount of the sodium azide solution to initiate the reaction. Start a timer immediately upon addition.

  • Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing cold water and a suitable extraction solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic layer of each quenched sample by GC-MS to determine the concentration of the remaining cyclopropylmethyl halide and the formed azidomethylcyclopropane relative to the internal standard.

  • Data Analysis: Plot the concentration of the cyclopropylmethyl halide versus time for each reaction. The initial rate of each reaction can be determined from the slope of the curve at t=0. The relative rates can then be calculated by comparing the initial rates of the three reactions.

This protocol allows for a direct and quantitative comparison of the reactivity of the three halides under identical conditions. A generalized workflow for this experiment is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_halide Prepare 0.1 M Halide Solutions (Chloro, Bromo, Iodo) + Internal Standard in DMF react_chloro Chloromethylcyclopropane + NaN3 at 50°C prep_halide->react_chloro react_bromo This compound + NaN3 at 50°C prep_halide->react_bromo react_iodo Iodomethylcyclopropane + NaN3 at 50°C prep_halide->react_iodo prep_azide Prepare 0.2 M NaN3 Solution in DMF prep_azide->react_chloro prep_azide->react_bromo prep_azide->react_iodo sampling Aliquots at Time Intervals react_chloro->sampling react_bromo->sampling react_iodo->sampling quenching Quench with Water/Ether sampling->quenching gcms GC-MS Analysis quenching->gcms kinetics Kinetic Plotting & Rate Comparison gcms->kinetics

Workflow for Comparative Kinetic Analysis

Applications in Drug Development

The choice of cyclopropylmethyl halide in a multi-step pharmaceutical synthesis is a strategic decision based on a balance of reactivity, cost, and the specific requirements of the synthetic route.

  • Iodomethylcyclopropane: Its high reactivity makes it ideal for reactions where mild conditions are crucial to avoid the degradation of sensitive functional groups in complex intermediates. It is often favored in late-stage functionalization.

  • This compound: This is often the "workhorse" reagent, providing a good compromise between reactivity and stability. It is widely used in various synthetic applications, including the synthesis of 1,4-dienes via iron-catalyzed cross-coupling.[3]

  • Chloromethylcyclopropane: Due to its lower reactivity, it is typically used when a less reactive electrophile is required or for large-scale syntheses where its higher stability and lower cost are advantageous, provided the subsequent reaction conditions can be tolerated.

The following diagram illustrates the decision-making process for selecting the appropriate cyclopropylmethyl halide in a synthetic context.

G start Select Cyclopropylmethyl Halide reactivity_q High Reactivity Needed? (Mild Conditions) start->reactivity_q stability_q High Stability/Low Cost Paramount? reactivity_q->stability_q No iodo Use Iodomethylcyclopropane reactivity_q->iodo Yes balance Balanced Reactivity & Stability Required? stability_q->balance No chloro Use Chloromethylcyclopropane stability_q->chloro Yes bromo Use this compound balance->bromo Yes

Halide Selection Logic in Synthesis

Conclusion

References

A Comparative Guide to Alternative Reagents for Cyclopropylmethyl Group Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a cyclopropylmethyl group can be a critical step in the synthesis of novel chemical entities. This structural motif is prevalent in a wide array of bioactive molecules and can significantly influence their pharmacological properties. While traditional methods for introducing this group, such as the use of cyclopropylmethyl Grignard reagents, are well-established, a range of alternative reagents have emerged, offering distinct advantages in terms of stability, functional group tolerance, and reaction conditions. This guide provides an objective comparison of these modern alternatives, supported by experimental data and detailed protocols.

Potassium Cyclopropylmethyltrifluoroborate: A Stable and Versatile Reagent for Cross-Coupling

Potassium cyclopropylmethyltrifluoroborate has gained prominence as a highly effective and user-friendly reagent for introducing the cyclopropylmethyl group via Suzuki-Miyaura cross-coupling reactions.[1][2] Unlike the moisture-sensitive Grignard reagents, this crystalline solid is stable in air and moisture, simplifying handling and storage.[3]

Performance Data

The utility of potassium cyclopropylmethyltrifluoroborate is demonstrated in its cross-coupling with a variety of aryl and benzyl (B1604629) halides. The reaction generally proceeds in good to excellent yields and tolerates a range of functional groups on the electrophilic partner.

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Phenylbenzyl chloridePd₂(dba)₃ / RuPhosK₂CO₃Toluene (B28343)/H₂O120777[1]
3-Phenoxybenzyl chloridePd₂(dba)₃ / RuPhosK₂CO₃Toluene/H₂O120377[1]
2-Phenoxybenzyl chloridePd₂(dba)₃ / RuPhosK₂CO₃Toluene/H₂O120376[1]
4-iso-Propylbenzyl chloridePd₂(dba)₃ / RuPhosK₂CO₃Toluene/H₂O120762[1]
4-Nitrobenzyl chloridePd₂(dba)₃ / RuPhosK₂CO₃Toluene/H₂O120349[1]
3-Nitrobenzyl chloridePd₂(dba)₃ / RuPhosK₂CO₃Toluene/H₂O120780[1]
4-Methoxy-chlorobenzenePd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O1001895[2]
4-ChlorobenzonitrilePd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O1001885[2]
2-ChloroquinolinePd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene/H₂O1001878[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Phenylbenzyl Chloride

This protocol outlines the coupling of 4-phenylbenzyl chloride with potassium cyclopropyltrifluoroborate (B8364958).[1]

Materials:

  • 4-Phenylbenzyl chloride (2.0 mmol)

  • Potassium cyclopropyltrifluoroborate (3.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.2 mmol)

  • Potassium carbonate (K₂CO₃, 4.0 mmol)

  • Toluene (19 mL, degassed)

  • Water (1 mL, degassed)

  • Microwave vial

  • Celite

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a microwave vial, add 4-phenylbenzyl chloride, potassium cyclopropyltrifluoroborate, Pd₂(dba)₃, RuPhos, and K₂CO₃.

  • Seal the vial and purge with nitrogen gas.

  • Add the degassed toluene and water mixture to the vial under a nitrogen atmosphere.

  • Stir the reaction mixture at 120 °C for 7 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and MgSO₄.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-(cyclopropylmethyl)-4-phenylbenzene.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle K_CPM_TFB Potassium Cyclopropylmethyltrifluoroborate [R-BF3]K Transmetalation Transmetalation Ar_X Aryl/Benzyl Halide (Ar-X) OxAdd Oxidative Addition Pd0 Pd(0)L₂ Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(L₂) Transmetalation->ArPdR Byproducts KX + B(OH)₃ RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Ar_R Cyclopropylmethylated Product (Ar-R)

Suzuki-Miyaura cross-coupling of potassium cyclopropylmethyltrifluoroborate.

Tricyclopropylbismuth (B1255716): A Functional Group Tolerant Reagent

Tricyclopropylbismuth has emerged as a practical alternative for the palladium-catalyzed cross-coupling of aryl and heteroaryl halides and triflates.[4][5] A key advantage of this reagent is its high tolerance for a wide range of functional groups and its ability to be used under non-anhydrous conditions, which simplifies the experimental setup.[4]

Performance Data

The cross-coupling of tricyclopropylbismuth with various aryl halides demonstrates its broad applicability, providing good to excellent yields with both electron-rich and electron-deficient substrates.

Aryl HalideCatalystBaseSolventTemp. (°C)Yield (%)Reference
4-BromoacetophenonePd(PPh₃)₄K₂CO₃DMF9095[4]
4-IodoacetophenonePd(PPh₃)₄K₂CO₃DMF9098[4]
Methyl 4-bromobenzoatePd(PPh₃)₄K₂CO₃DMF9091[4]
4-BromobenzonitrilePd(PPh₃)₄K₂CO₃DMF9088[4]
1-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃DMF9090[4]
2-BromopyridinePd(PPh₃)₄K₂CO₃DMF9075[4]
3-BromothiophenePd(PPh₃)₄K₂CO₃DMF9082[4]
Experimental Protocol: Synthesis and Use of Tricyclopropylbismuth

The following protocol describes the synthesis of tricyclopropylbismuth and its subsequent use in a palladium-catalyzed cross-coupling reaction.[4]

Part A: Synthesis of Tricyclopropylbismuth

  • To a solution of bismuth trichloride (B1173362) (BiCl₃) in THF, add a solution of cyclopropylmagnesium bromide in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain tricyclopropylbismuth as a colorless oil.

Part B: Palladium-Catalyzed Cross-Coupling

  • In a reaction vessel, combine the aryl halide (1.0 equiv), tricyclopropylbismuth (0.5 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Tricyclopropylbismuth_Coupling cluster_reagents Reagents cluster_catalyst Catalyst & Base cluster_conditions Conditions cluster_product Product BiCp3 Tricyclopropylbismuth (BiCp₃) ArCp Arylcyclopropane (Ar-Cp) BiCp3->ArCp ArX Aryl Halide (Ar-X) ArX->ArCp Catalyst Pd(PPh₃)₄ Catalyst->ArCp cat. Base K₂CO₃ Base->ArCp Solvent DMF Solvent->ArCp Temperature 90 °C Temperature->ArCp

Palladium-catalyzed cross-coupling using tricyclopropylbismuth.

Direct C-H Functionalization of Cyclopropylmethylamines

A more atom-economical and elegant approach to introduce a functionalized cyclopropylmethyl moiety is through the direct C-H activation of cyclopropylmethylamines. Palladium-catalyzed enantioselective C-H arylation has been successfully developed, providing access to chiral cis-aryl-cyclopropylmethylamines with high enantioselectivity.[6][7]

Performance Data

This method demonstrates excellent yields and high enantiomeric excess (ee) for the arylation of various N-protected cyclopropylmethylamines with aryl iodides.

Cyclopropylmethylamine SubstrateAryl IodideLigandYield (%)ee (%)Reference
N-Tf-cyclopropylmethylamine4-IodotolueneBoc-L-Val-OH8598.8[6]
N-Tf-cyclopropylmethylamine4-IodoanisoleBoc-L-Val-OH8298.5[6]
N-Tf-cyclopropylmethylamineMethyl 4-iodobenzoateBoc-L-Val-OH8998.6[6]
N-Tf-cyclopropylmethylamine1-Iodo-4-(trifluoromethyl)benzeneBoc-L-Val-OH7599.0[6]
N-Tf-cyclopropylmethylamine3-IodopyridineBoc-L-Val-OH6597.0[6]

Tf = trifluoromethanesulfonyl Boc = tert-butoxycarbonyl

Experimental Protocol: Enantioselective C-H Arylation

The following is a general procedure for the palladium-catalyzed enantioselective C-H arylation of N-triflyl-protected cyclopropylmethylamine.[6]

Materials:

  • N-Tf-cyclopropylmethylamine (0.2 mmol)

  • Aryl iodide (0.4 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Boc-L-Val-OH (20 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 0.4 mmol)

  • 1,2-Dichloroethane (DCE, 1.0 mL)

  • Reaction vial

Procedure:

  • To a reaction vial, add N-Tf-cyclopropylmethylamine, aryl iodide, Pd(OAc)₂, Boc-L-Val-OH, and Ag₂CO₃.

  • Add DCE to the vial.

  • Seal the vial and heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral cis-aryl-cyclopropylmethylamine.

CH_Arylation cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_product Product Amine N-Protected Cyclopropylmethylamine Product Chiral cis-Aryl- cyclopropylmethylamine Amine->Product ArI Aryl Iodide ArI->Product Catalyst Pd(OAc)₂ Catalyst->Product cat. Ligand Chiral Ligand (e.g., Boc-L-Val-OH) Ligand->Product Oxidant Ag₂CO₃ Oxidant->Product

Palladium-catalyzed enantioselective C-H arylation of a cyclopropylmethylamine.

Other Notable Alternative Reagents

Beyond the highlighted reagents, other methods offer unique reactivity for the introduction of the cyclopropylmethyl group.

  • Cyclopropylmethyl Boronic Esters: These reagents are particularly useful in transition-metal-catalyzed homoallylation reactions, where the cyclopropylmethyl group undergoes a ring-opening to form a homoallylic alcohol derivative. This provides a distinct synthetic route compared to direct cyclopropylmethylation.[8]

  • Cobalt-Catalyzed Cross-Coupling: The use of cobalt catalysts enables the cross-coupling of cyclopropyl (B3062369) Grignard reagents with a broader range of electrophiles, including primary and secondary alkyl iodides, which can be challenging for palladium-based systems.[9]

Comparison Summary

ReagentKey AdvantagesKey DisadvantagesTypical Reaction
Potassium Cyclopropylmethyltrifluoroborate Air and moisture stable, broad substrate scope in Suzuki coupling, commercially available.Requires a palladium catalyst and base.Suzuki-Miyaura Cross-Coupling
Tricyclopropylbismuth High functional group tolerance, non-anhydrous conditions, good yields.Reagent needs to be synthesized, bismuth is a heavy metal.Palladium-Catalyzed Cross-Coupling
Direct C-H Functionalization Atom-economical, provides access to chiral products with high enantioselectivity.Requires a directing group on the substrate, may have limited substrate scope.Palladium-Catalyzed C-H Arylation
Cyclopropylmethyl Boronic Esters Unique reactivity leading to homoallylic products.Results in ring-opening, not direct cyclopropylmethylation.Transition-Metal-Catalyzed Homoallylation
Cobalt-Catalyzed Cross-Coupling Effective for coupling with alkyl halides.Cobalt catalysts can be sensitive.Cross-Coupling with Alkyl Halides

Conclusion

The choice of reagent for introducing a cyclopropylmethyl group is dependent on the specific requirements of the synthesis, including the nature of the substrate, desired functional group tolerance, and stereochemical considerations. While traditional Grignard reagents remain a viable option, the alternative reagents discussed in this guide offer significant advantages in terms of stability, ease of handling, and expanded reaction scope. Potassium cyclopropylmethyltrifluoroborate stands out for its stability and versatility in Suzuki-Miyaura couplings. Tricyclopropylbismuth provides excellent functional group tolerance under mild conditions. For the synthesis of chiral molecules, direct C-H functionalization of cyclopropylmethylamines offers a powerful and elegant solution. By understanding the comparative performance and experimental protocols of these reagents, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to the Reactivity of Bromomethylcyclopropane and Cyclobutylmethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of bromomethylcyclopropane and cyclobutylmethyl bromide, focusing on their behavior in solvolysis reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate reagent for their synthetic needs.

Executive Summary

This compound exhibits significantly higher reactivity in solvolysis reactions compared to its four-membered ring counterpart, cyclobutylmethyl bromide. Experimental data reveals that this compound reacts 10 to 120 times faster than cyclobutylmethyl bromide, depending on the solvent used.[1] This enhanced reactivity is attributed to the ability of the cyclopropyl (B3062369) group to stabilize the incipient carbocation through orbital overlap, leading to a more favorable transition state. Both substrates undergo rearrangement during solvolysis, forming a mixture of products derived from the highly stable cyclopropylcarbinyl carbocation.

Data Presentation: Solvolysis Rate Constants and Grunwald-Winstein Parameters

The following table summarizes the key quantitative data from comparative solvolysis studies of this compound (referred to as cyclopropylcarbinyl bromide in some literature) and cyclobutylmethyl bromide.

CompoundRelative Solvolysis RateSensitivity to Solvent Nucleophilicity (l)Sensitivity to Solvent Ionizing Power (m)
This compound 10 - 1200.420.75
Cyclobutylmethyl Bromide 10.530.94

Data sourced from Kevill & Abduljaber (2000). The relative rate is a generalized range observed across various hydroxylic solvents.[1]

Reaction Mechanisms and Pathways

The solvolysis of both this compound and cyclobutylmethyl bromide proceeds through a carbocationic intermediate. The primary difference in their reactivity lies in the stability of the initially formed and rearranged carbocations.

This compound ionizes to form a primary carbocation that is immediately stabilized by the adjacent cyclopropyl group. This stabilization occurs through the overlap of the C-C bonding orbitals of the cyclopropane (B1198618) ring with the empty p-orbital of the carbocation, a phenomenon often described as a "bishomocyclopropyl" conjugation. This leads to the formation of the highly delocalized and stable cyclopropylcarbinyl cation, which exists as a set of rapidly equilibrating, non-classical carbocations.

Cyclobutylmethyl bromide also ionizes to a primary carbocation. While less strained than the cyclopropyl ring, the cyclobutyl ring provides less electronic stabilization to the adjacent cationic center. The primary carbocation can then undergo a Wagner-Meerwein rearrangement, involving ring expansion, to also form the more stable cyclopropylcarbinyl cation system.

The common intermediacy of the cyclopropylcarbinyl cation system explains why both substrates can lead to a similar mixture of products, including cyclopropylcarbinol, cyclobutanol, and allylcarbinol (but-3-en-1-ol), depending on the solvent.

G cluster_0 This compound Pathway Bmc This compound P_cat1 Primary Carbocation (stabilized by cyclopropyl group) Bmc->P_cat1 - Br- Cpc_cat Cyclopropylcarbinyl Cation System (non-classical) P_cat1->Cpc_cat Rearrangement Products Solvolysis & Rearranged Products (Cyclopropylcarbinol, Cyclobutanol, Allylcarbinol) Cpc_cat->Products + Solvent (ROH) Cmb Cyclobutylmethyl Bromide P_cat2 Primary Carbocation Cmb->P_cat2 - Br- P_cat2->Cpc_cat Wagner-Meerwein Rearrangement

Caption: Reaction pathways for the solvolysis of this compound and cyclobutylmethyl bromide.

Experimental Protocols

The following is a generalized protocol for determining the solvolysis rates of alkyl bromides, based on common methodologies in the field.

Objective: To measure the first-order rate constants for the solvolysis of this compound and cyclobutylmethyl bromide in a given solvent system (e.g., 80% aqueous ethanol).

Materials:

  • This compound

  • Cyclobutylmethyl bromide

  • Solvent (e.g., 80% ethanol (B145695), 20% deionized water by volume)

  • Standardized sodium hydroxide (B78521) solution (ca. 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature bath

  • Volumetric flasks, pipettes, burette, and reaction vessels (e.g., Erlenmeyer flasks)

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture. For 80% aqueous ethanol, mix 800 mL of absolute ethanol with 200 mL of deionized water.

  • Reaction Setup: Place a known volume of the solvent (e.g., 50.0 mL) into a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiation of Reaction: Add a small, accurately weighed amount of the alkyl bromide (to achieve a concentration of ca. 0.01 M) to the solvent. Alternatively, a stock solution of the alkyl bromide in a non-reactive solvent can be prepared and a small aliquot injected. Start a timer immediately upon addition.

  • Titration: At recorded time intervals, withdraw aliquots (e.g., 5.0 mL) from the reaction mixture and quench the reaction by adding it to a flask containing a suitable solvent (e.g., acetone) at a lower temperature.

  • Analysis: Titrate the liberated hydrobromic acid in the quenched aliquot with the standardized sodium hydroxide solution using an indicator to determine the endpoint.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time (or after at least 10 half-lives) and Vt is the volume of titrant at time t. The slope of this line will be -k. For reactions that are slow or where V∞ is difficult to determine, a Guggenheim analysis can be employed.

G cluster_workflow Experimental Workflow: Solvolysis Kinetics start Equilibrate Solvent in Constant Temp Bath add_reactant Add Alkyl Bromide (t=0) start->add_reactant take_aliquot Withdraw Aliquot at Timed Intervals add_reactant->take_aliquot take_aliquot->take_aliquot quench Quench Reaction take_aliquot->quench titrate Titrate Liberated HBr quench->titrate analyze Calculate Rate Constant (k) titrate->analyze

Caption: Generalized workflow for the kinetic analysis of solvolysis reactions.

Conclusion

The heightened reactivity of this compound makes it a valuable reagent for introducing the cyclopropylmethyl moiety, particularly when milder reaction conditions are required. However, researchers must be cognizant of the propensity for rearrangement to form cyclobutyl and allylcarbinyl derivatives. Cyclobutylmethyl bromide is a more stable starting material but will require more forcing conditions to undergo substitution, and it will also yield rearranged products. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target and the desired reaction conditions.

References

The Superiority of Bromomethylcyclopropane in Introducing the Cyclopropylmethyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean introduction of the cyclopropylmethyl group is a common synthetic challenge. This guide provides a detailed comparison of two key reagents for this purpose: bromomethylcyclopropane and cyclopropylmethyl tosylate. We will explore the practical advantages of using the bromide over the tosylate, supported by general reactivity principles and experimental considerations.

While both this compound and cyclopropylmethyl tosylate are effective electrophiles for introducing the cyclopropylmethyl moiety via nucleophilic substitution, this compound often presents a more advantageous profile in terms of reagent accessibility, cost-effectiveness, and potentially cleaner reaction profiles under certain conditions. This guide will delve into the underlying chemical principles and provide practical guidance for selecting the optimal reagent.

Reactivity and Leaving Group Ability: A Tale of Two Electrophiles

The core difference between this compound and cyclopropylmethyl tosylate lies in the nature of their leaving groups: the bromide ion (Br⁻) and the tosylate anion (TsO⁻). In the realm of nucleophilic substitution reactions, the facility with which a leaving group departs is paramount to the reaction's success and rate.

Generally, tosylate is considered a superior leaving group to bromide.[1] The tosylate anion's stability is enhanced by resonance delocalization of the negative charge across the sulfonate group, making it a very weak base and, consequently, an excellent leaving group.[2] This enhanced reactivity of tosylates often translates to faster reaction rates compared to the corresponding alkyl bromides.[1][2]

However, the high reactivity of tosylates can sometimes be a double-edged sword, particularly in sterically hindered systems where it might lead to a higher propensity for side reactions.[3] While the cyclopropylmethyl system is a primary substrate, the unique electronic properties of the cyclopropane (B1198618) ring can influence reaction pathways.

The Challenge of the Cyclopropylmethyl System: Ring-Opening Side Reactions

A critical consideration when working with cyclopropylmethyl derivatives is the potential for rearrangement via ring-opening. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes the cyclopropylmethyl cation susceptible to rearrangement to the more stable cyclobutyl and homoallylic cations. This rearrangement is particularly prevalent in reactions that proceed through a carbocationic intermediate or have significant carbocationic character in the transition state (SN1-type reactions).

While SN2 reactions, which are typical for primary substrates like this compound and cyclopropylmethyl tosylate, are concerted and do not involve a discrete carbocation intermediate, any reaction conditions that promote ionization will increase the risk of ring-opened byproducts. The superior leaving group ability of the tosylate might, under certain conditions (e.g., with less potent nucleophiles or in more ionizing solvents), slightly increase the propensity for a reaction to stray towards an SN1-like pathway, potentially leading to a greater percentage of ring-opened products compared to the bromide.

Comparative Data Summary

While a direct, side-by-side experimental comparison under identical conditions is not available in the reviewed literature, we can compile a qualitative and extrapolated comparison based on established principles of organic chemistry.

FeatureThis compoundCyclopropylmethyl TosylateSupporting Rationale
Reagent Accessibility & Cost Generally more readily available and cost-effective.Synthesized from cyclopropylmethanol (B32771); may be less commercially available or more expensive.Based on common chemical supplier catalogs.
Leaving Group Ability GoodExcellentTosylate is a more stable anion due to resonance.[1][2]
Expected SN2 Reaction Rate SlowerFasterBetter leaving groups lead to faster SN2 reactions.[1]
Potential for Ring-Opening Lower risk under strict SN2 conditions.Potentially higher risk if reaction deviates from a pure SN2 pathway due to the excellent leaving group.Extrapolation based on leaving group ability and carbocation stability.
Handling and Stability Liquid, generally stable.Often a crystalline solid, making it easier to handle and purify for precise applications.[2]General properties of alkyl halides vs. tosylates.

Experimental Protocols

The following protocols provide a general framework for performing nucleophilic substitution reactions with both this compound and cyclopropylmethyl tosylate. Researchers should optimize conditions based on their specific nucleophile and desired product.

Protocol 1: Synthesis of Cyclopropylmethyl Azide (B81097) from this compound

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add sodium azide (1.5 - 2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropylmethyl azide.

  • If necessary, the product can be purified by vacuum distillation.

Safety Note: Sodium azide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Organic azides can be explosive.

Protocol 2: Synthesis of Cyclopropylmethyl Tosylate from Cyclopropylmethanol

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve cyclopropylmethanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropylmethyl tosylate.

  • The product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Cyclopropylmethyl Azide from Cyclopropylmethyl Tosylate

This protocol is analogous to Protocol 1, substituting this compound with cyclopropylmethyl tosylate. Reaction times may be shorter due to the better leaving group.[4]

Visualization of Key Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

leaving_group_ability cluster_0 Leaving Group Ability TsO Tosylate (TsO⁻) Br Bromide (Br⁻) TsO->Br Better Leaving Group Cl Chloride (Cl⁻) Br->Cl OH Hydroxide (OH⁻) Cl->OH

Caption: Relative leaving group ability of common functional groups.

reaction_pathway Start Cyclopropylmethyl-LG (LG = Br or OTs) SN2_TS [Nu---CH2-Cyclopropyl---LG]‡ (SN2 Transition State) Start->SN2_TS SN2 Path (Strong Nucleophile) SN1_Intermediate Cyclopropylmethyl Cation (Intermediate) Start->SN1_Intermediate SN1 Path (Ionizing Conditions) SN2_Product Nu-CH2-Cyclopropyl (Desired Product) SN2_TS->SN2_Product Rearranged_Cation Rearranged Cations (Cyclobutyl, Homoallyl) SN1_Intermediate->Rearranged_Cation Rearranged_Products Ring-Opened Products Rearranged_Cation->Rearranged_Products

Caption: Competing reaction pathways for cyclopropylmethyl systems.

Conclusion

The choice between this compound and cyclopropylmethyl tosylate for the introduction of the cyclopropylmethyl group depends on the specific requirements of the synthesis.

This compound is often the more practical choice due to its lower cost and ready availability. While it may exhibit slower reaction rates compared to the tosylate, it may offer a cleaner reaction profile with a lower risk of ring-opening side reactions, especially when precise control over reaction conditions is challenging.

Cyclopropylmethyl tosylate, with its superior leaving group, offers the advantage of faster reaction rates and may be beneficial when working with weaker nucleophiles. However, its synthesis adds an extra step to the overall sequence, and careful control of reaction conditions is paramount to minimize the potential for undesired ring-opening rearrangements.

For researchers in drug development and process chemistry, the balance between reaction efficiency, cost, and product purity will ultimately guide the selection of the optimal reagent. In many standard applications, the advantages of this compound in terms of cost and simplicity make it a highly attractive and reliable building block.

References

Assessing the Stereoselectivity of Reactions Involving Bromomethylcyclopropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. The cyclopropane (B1198618) ring, a prevalent motif in numerous pharmaceuticals and bioactive molecules, introduces unique steric and electronic properties that significantly influence the stereochemical outcome of reactions on adjacent atoms. This guide provides a comparative analysis of the stereoselectivity of reactions involving bromomethylcyclopropane, a key building block for introducing the cyclopropylmethyl moiety.

Due to the fundamental nature of the substrate, this guide synthesizes data from closely related, substituted cyclopropyl (B3062369) systems to provide a robust framework for predicting and understanding stereoselectivity. The primary focus is on nucleophilic substitution reactions, with additional insights into other relevant transformations.

Nucleophilic Substitution Reactions: A High Fidelity of Inversion

Reactions involving the displacement of the bromide in this compound by a nucleophile are paramount. The stereochemical course of these reactions is predominantly governed by the S(_N)2 mechanism, which dictates a specific and predictable outcome.

Theoretical Framework: The S(_N)2 Pathway and Walden Inversion

The S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[1][2] This trajectory is necessary for the proper orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is located on the back lobe of the C-Br bond.[2]

This backside attack forces the molecule's stereocenter to invert, much like an umbrella flipping inside out in the wind. This phenomenon is known as Walden inversion.[3] Consequently, if the reaction proceeds purely through an S(_N)2 pathway, a stereospecific reaction is expected: an (R)-enantiomer of a chiral this compound derivative will yield the (S)-enantiomer of the product, and vice-versa.

Caption: S(_{N})2 reaction mechanism showing backside attack and inversion of configuration.

Comparative Data from Analogous Systems

While extensive quantitative data specifically for enantiopure this compound is sparse in the literature, highly relevant studies on substituted cyclopropyl systems provide compelling evidence for high stereoselectivity. Research on the nucleophilic substitution at quaternary carbon stereocenters adjacent to a cyclopropane ring demonstrates excellent diastereoselectivity, proceeding with complete inversion of configuration.[4] These systems serve as excellent models for predicting the behavior of this compound.

Table 1: Diastereoselectivity of Nucleophilic Substitution on Cyclopropyl Ketone Derivatives [4]

EntrySubstrate (Cyclopropyl Ketone Derivative)NucleophileCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (d.r.)
11a (Aryl-substituted)TMSBrYb(OTf)(_3) (10 mol%), DCM, rtγ-Bromo Ketone80>95:5
21c (Electron-donating Aryl)TMSBrYb(OTf)(_3) (10 mol%), DCM, rtγ-Bromo Ketone82>95:5
31f (Electron-withdrawing Aryl)TMSClZnCl(_2) (1.5 eq), MeCN, rtγ-Chloro Ketone70>95:5
41g (Heteroaryl-substituted)TMSBrYb(OTf)(_3) (10 mol%), DCM, rtγ-Bromo Ketone85>95:5
51h (Aliphatic-substituted)TMSN(_3)TMSOTf (1.5 eq), DCM, rtγ-Azido Ketone72>95:5

Data sourced from a study on related cyclopropyl systems, demonstrating stereoinvertive substitution at an adjacent quaternary center.[4] The consistently high diastereomeric ratios (>95:5) strongly suggest that the S(_N)2 pathway is dominant and highly favored, leading to a predictable inversion of stereochemistry.

Alternative Stereoselective Reactions

Grignard Reagent Additions

The addition of Grignard reagents to cyclopropyl-containing carbonyls and nitrones also exhibits a high degree of stereoselectivity. The conformation of the cyclopropyl group relative to the reacting center plays a crucial role in directing the incoming nucleophile. Studies have shown that these reactions often proceed through a "bisected" transition state to minimize steric hindrance and maximize favorable electronic interactions, resulting in high diastereoselectivity.[5][6] For instance, the addition of MeMgBr to a C-cyclopropylnitrone derivative was reported to proceed with a stereoselectivity of 95:5 in favor of one diastereomer.[5]

Potential Competing Pathways

While substitution is the primary pathway, it is important to consider potential side reactions. Under conditions that may favor carbocation formation (e.g., with protic solvents or Lewis acids and less potent nucleophiles), S(_N)1-type reactions or ring-opening of the cyclopropane could occur. S(_N)1 reactions proceed through a planar carbocation intermediate, which would lead to racemization and a loss of stereochemical information. Ring-opening reactions of the cyclopropylmethyl system can also be a significant competing pathway, leading to homoallylic products. The choice of reaction conditions is therefore critical to ensure high stereoselectivity and favor the desired substitution product.

Experimental Protocols

General Protocol for Nucleophilic Substitution on a Cyclopropylmethyl Halide

This protocol is a generalized procedure based on methodologies reported for analogous systems.[4]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral cyclopropylmethyl bromide substrate (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)).

  • Catalyst Addition (if required): If a Lewis acid catalyst is used (e.g., Yb(OTf)(_3) or ZnCl(_2)), add it to the reaction mixture at room temperature.

  • Nucleophile Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Slowly add the nucleophile (1.2 - 2.0 eq). For reagents like TMSN(_3) or TMSBr, addition is typically done via syringe.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NaHCO(_3) solution). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired stereoisomer.

Workflow for Assessing Stereochemical Outcome

The stereoselectivity of the reaction must be verified experimentally. The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) can be determined using standard analytical techniques.

Stereoselectivity_Workflow start Perform Nucleophilic Substitution Reaction purify Purify Crude Product (Column Chromatography) start->purify analyze Analyze Product Stereochemistry purify->analyze nmr Determine Diastereomeric Ratio (d.r.) via ¹H or ¹⁹F NMR Spectroscopy analyze->nmr For Diastereomers hplc Determine Enantiomeric Excess (e.e.) via Chiral HPLC/SFC analyze->hplc For Enantiomers end Report Stereochemical Outcome nmr->end hplc->end

Caption: Workflow for determining the stereochemical outcome of a reaction.

Conclusion

The reactions of this compound, particularly nucleophilic substitutions, are expected to proceed with a high degree of stereoselectivity. Based on fundamental principles of the S(_N)2 mechanism and supported by strong experimental data from closely related, more complex systems, a near-complete inversion of configuration is the anticipated outcome. This high fidelity makes chiral this compound a reliable building block for the synthesis of enantiopure molecules. However, researchers must remain mindful of reaction conditions to disfavor potential side reactions such as racemization or ring-opening, and should always empirically verify the stereochemical outcome using appropriate analytical methods.

References

Comparative Study of Catalysts for Cross-Coupling Reactions with Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of common catalysts for cross-coupling reactions involving bromomethylcyclopropane. This valuable building block is frequently utilized in the synthesis of complex organic molecules and pharmaceutical compounds.

Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of catalyst is paramount for the success of these reactions, influencing yield, reaction time, and functional group tolerance. This guide focuses on the performance of palladium, nickel, and copper-based catalysts in coupling reactions with this compound, a primary alkyl bromide.

Catalyst Performance Comparison

While a direct head-to-head comparative study of palladium, nickel, and copper catalysts for the cross-coupling of this compound is not extensively documented in a single source, a survey of the literature for related transformations provides valuable insights into their expected performance. The following table summarizes typical observations and provides a baseline for catalyst selection.

Catalyst SystemCoupling Reaction TypeTypical Catalyst Loading (mol%)LigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Key Features & Considerations
Palladium-based Suzuki-Miyaura1 - 5Phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃)K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 12012 - 24Moderate to HighBroad substrate scope and functional group tolerance. Bulky, electron-rich phosphine ligands are often essential for high yields with alkyl bromides.[1][2]
Buchwald-Hartwig Amination1 - 5Buchwald ligands (e.g., BrettPhos, RuPhos)NaOt-Bu, K₃PO₄Toluene, THF80 - 11012 - 24Moderate to HighEffective for coupling with a wide range of primary and secondary amines. Ligand choice is crucial to avoid side reactions like β-hydride elimination.[1][3][4]
Heck Reaction1 - 5Phosphine ligands (e.g., PPh₃, P(o-tol)₃)Et₃N, K₂CO₃DMF, Acetonitrile100 - 14012 - 48VariableGenerally less efficient for unactivated alkyl halides compared to aryl halides. Higher temperatures and longer reaction times may be required.[5][6]
Nickel-based Kumada Coupling1 - 10Often ligandless or with simple phosphine/NHC ligands(Grignard reagent acts as base)THF, Diethyl ether25 - 802 - 12Good to ExcellentCost-effective alternative to palladium. Particularly effective for coupling with Grignard reagents.[7][8][9] Can be sensitive to certain functional groups.
Negishi Coupling2 - 10Phosphine or nitrogen-based ligands(Organozinc reagent)THF, DMF25 - 804 - 16Good to ExcellentMilder than Kumada coupling and tolerates more functional groups.[10][11][12]
Reductive Cross-Coupling5 - 10Picolinamide or other nitrogen-based ligandsMn, Zn (reductant)DMA, DMF25 - 6012 - 24GoodUseful for coupling with aryl halides in the presence of a reductant.[7]
Copper-based Sonogashira Coupling1 - 10 (co-catalyst)-Amine base (e.g., Et₃N, piperidine)THF, DMF25 - 804 - 24GoodTypically used as a co-catalyst with palladium for coupling with terminal alkynes.[13][14][15]
Ullmann-type Couplings5 - 20Nitrogen or oxygen-based ligandsK₂CO₃, Cs₂CO₃DMF, DMSO100 - 16024 - 72VariableOften requires higher temperatures and catalyst loadings compared to palladium and nickel systems. Can be a good option for specific C-N and C-O bond formations.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions, adaptable for use with this compound, are provided below. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary to achieve optimal results for specific substrate combinations.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a widely used and robust method for a variety of Suzuki coupling reactions.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound, arylboronic acid, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Nickel-Catalyzed Kumada Coupling

This protocol is suitable for the cross-coupling of Grignard reagents with alkyl halides.

Reagents:

  • This compound (1.0 equiv)

  • Aryl or vinyl Grignard reagent (1.1 - 1.3 equiv)

  • Nickel catalyst (e.g., NiCl₂(dppp), NiCl₂(dppe)) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the nickel catalyst.

  • Add the anhydrous solvent, followed by the this compound.

  • Cool the mixture to 0 °C or the desired reaction temperature.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical cross-coupling experiment, the following diagrams are provided.

Cross_Coupling_Workflow General Workflow for a Cross-Coupling Reaction A Reactant & Catalyst Preparation B Inert Atmosphere Setup (e.g., Argon, Nitrogen) A->B C Solvent & Reagent Addition B->C D Reaction at Controlled Temperature C->D E Reaction Monitoring (TLC, GC-MS, LC-MS) D->E E->D Continue Reaction F Workup (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: A generalized experimental workflow for a typical cross-coupling reaction.

Catalytic_Cycle Simplified Catalytic Cycle for Cross-Coupling M0 M(0)Ln M2_RX R-M(II)Ln-X M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)Ln-R' M2_RX->M2_R_R1 Transmetalation (R'-[M']) M2_R_R1->M0 Reductive Elimination (R-R')

Caption: A simplified representation of a general catalytic cycle for cross-coupling reactions.

Conclusion

The selection of an appropriate catalyst for the cross-coupling of this compound is crucial for achieving high yields and desired product outcomes. Palladium catalysts, particularly with bulky phosphine ligands, offer broad applicability for Suzuki-Miyaura and Buchwald-Hartwig reactions. Nickel catalysts present a cost-effective and highly efficient alternative, especially for Kumada and Negishi couplings. Copper catalysts are primarily used as co-catalysts in reactions like the Sonogashira coupling.

The provided protocols and workflow diagrams serve as a foundational guide for researchers. It is imperative to perform thorough reaction optimization for each specific substrate pair to identify the most effective catalytic system and conditions. Further research into direct comparative studies of these catalysts with this compound will undoubtedly provide more definitive guidance for catalyst selection in the future.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for bromomethylcyclopropane, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Information

This compound is a flammable liquid and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and use appropriate personal protective equipment (PPE).[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1]

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong oxidizing agents and strong bases.[1][3][4][5][6][7] It is recommended to store it in a refrigerator or a designated flammables cabinet.[1][8]

Spill Procedures: In the event of a spill, immediately remove all sources of ignition.[1][3] Absorb the spill with a non-combustible absorbent material like sand, dry lime, soda ash, or vermiculite.[1][2][3] Collect the absorbed material into a closed container for disposal.[1][3] Ensure adequate ventilation during cleanup.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueCitations
CAS Number 7051-34-5[9]
Molecular Formula C₄H₇Br[10]
Molecular Weight 135.00 g/mol [11]
Boiling Point 105-107 °C[10]
Density 1.392 g/mL at 25 °C[10]
Flash Point 41 °C (105.8 °F)[1][8][10]
UN Number 1993[3][8]
Transport Hazard Class 3 (Flammable Liquid)[3][8]
Packing Group III[3][8]

Disposal Procedures

There are two primary methods for the disposal of this compound: collection for licensed disposal and in-lab chemical neutralization for small quantities.

Method 1: Collection for Licensed Disposal (Recommended for all quantities)

The most straightforward and recommended method of disposal is to collect waste this compound in a designated, properly labeled, and sealed container for collection by a licensed hazardous waste disposal company.[3]

Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container: Use a chemically resistant container with a secure lid. The container should be clearly labeled as "Hazardous Waste: this compound" and should include the appropriate hazard symbols (e.g., flammable liquid).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials and sources of ignition.

  • Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

Method 2: In-Lab Chemical Neutralization (For small quantities only)

For very small quantities of this compound, chemical neutralization through alkaline hydrolysis can be performed by trained personnel to convert it into less hazardous materials. This procedure should be carried out with extreme caution in a chemical fume hood.

Principle: this compound, an alkyl halide, can undergo a nucleophilic substitution reaction (SN2) with a strong base like sodium hydroxide (B78521) to form the corresponding alcohol (cyclopropylmethanol) and a sodium halide salt.

Reaction: C₃H₅CH₂Br + NaOH → C₃H₅CH₂OH + NaBr

Materials:

  • Waste this compound (small quantity, e.g., < 5g)

  • Ethanol (B145695)

  • 10 M Sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the small quantity of waste this compound into a round-bottom flask equipped with a magnetic stir bar.

  • Dilution: Add ethanol to the flask to dissolve the this compound. A 50/50 mixture of ethanol and water is a suitable solvent for this reaction as it helps to dissolve both the halogenoalkane and the sodium hydroxide.

  • Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle on a stir plate.

  • Addition of Base: Slowly and carefully add a 10 M solution of sodium hydroxide to the flask. Use a stoichiometric excess of NaOH to ensure complete reaction.

  • Heating: Gently heat the mixture to reflux with constant stirring. Allow the reaction to proceed for several hours to ensure complete hydrolysis.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Check the pH of the resulting solution. It will be highly basic. Neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • Disposal of Final Solution: The resulting neutralized solution, containing primarily cyclopropylmethanol, sodium bromide, ethanol, and water, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your local and institutional guidelines before drain disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste this compound Generated decision Small Quantity (<5g) and Trained Personnel? start->decision licensed_disposal Collect in Labeled Container for Licensed Disposal decision->licensed_disposal No neutralization Perform In-Lab Chemical Neutralization (Alkaline Hydrolysis) decision->neutralization Yes end Disposal Complete licensed_disposal->end final_disposal Dispose of Neutralized Solution per Local Regulations neutralization->final_disposal final_disposal->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.

References

Personal protective equipment for handling Bromomethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate, essential safety and logistical information for handling Bromomethylcyclopropane, including detailed operational and disposal plans to minimize risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to prevent exposure.

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133, European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]-
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] For general use, a dust mask of type N95 (US) is recommended.OSHA 29 CFR 1910.134, ANSI Z88.2, European Standard EN 149.[1]
General Hygiene Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1][2]-

Emergency Procedures: Immediate First Aid

In the event of exposure to this compound, immediate action is crucial. The following steps should be taken without delay.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical aid.[1] Wash clothing before reuse.[1]
Inhalation Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical aid.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to prevent accidents.

Handling:

  • Avoid all personal contact, including inhalation.[3]

  • Use in a well-ventilated area.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5] No smoking is permitted in handling areas.[3][4]

  • Ground and bond containers and receiving equipment to prevent static discharges.[1][3][5]

  • Use only non-sparking, explosion-proof tools and equipment.[1][3][5]

  • Do not cut, drill, grind, or weld on or near containers, as they may contain explosive vapors even when empty.[3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][3]

  • Keep containers tightly closed.[1][4][5]

  • Store in an approved flammable liquid storage area.[3] Consider refrigeration for flammables.[1][2][5]

  • Store locked up.[3][4]

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is critical to environmental safety and regulatory compliance.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Containers: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[4] Empty containers may retain product residue and can be dangerous.[1][5]

  • General: All waste materials must be disposed of in accordance with local, national, and European regulations (Directive on waste 2008/98/EC).[4]

Spill Management Workflow

In the event of a spill, a clear and immediate response is necessary to contain and mitigate the hazard. The following diagram outlines the logical workflow for managing a this compound spill.

Spill_Management_Workflow cluster_Initial_Response Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Area Ignition_Sources Remove Ignition Sources Evacuate->Ignition_Sources Ventilate Ensure Ventilation Ignition_Sources->Ventilate Wear_PPE Wear Appropriate PPE Ventilate->Wear_PPE Contain_Spill Contain Spill with Inert Absorbent Material Wear_PPE->Contain_Spill Collect_Residue Collect Residue with Non-Sparking Tools Contain_Spill->Collect_Residue Place_in_Container Place in Closed, Labeled Container Collect_Residue->Place_in_Container Dispose_Waste Dispose According to Regulations Place_in_Container->Dispose_Waste

Workflow for this compound Spill Management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromomethylcyclopropane
Reactant of Route 2
Reactant of Route 2
Bromomethylcyclopropane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.